molecular formula C29H27F2N7O5S B15559322 Relugolix-d6

Relugolix-d6

Numéro de catalogue: B15559322
Poids moléculaire: 629.7 g/mol
Clé InChI: AOMXMOCNKJTRQP-WFGJKAKNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Relugolix-d6 is a useful research compound. Its molecular formula is C29H27F2N7O5S and its molecular weight is 629.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C29H27F2N7O5S

Poids moléculaire

629.7 g/mol

Nom IUPAC

1-[4-[5-[[bis(trideuteriomethyl)amino]methyl]-1-[(2,6-difluorophenyl)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea

InChI

InChI=1S/C29H27F2N7O5S/c1-36(2)14-19-24-26(39)38(22-12-13-23(42-3)34-33-22)29(41)37(15-18-20(30)6-5-7-21(18)31)27(24)44-25(19)16-8-10-17(11-9-16)32-28(40)35-43-4/h5-13H,14-15H2,1-4H3,(H2,32,35,40)/i1D3,2D3

Clé InChI

AOMXMOCNKJTRQP-WFGJKAKNSA-N

Origine du produit

United States

Foundational & Exploratory

Understanding the Kinetic Isotope Effect for Relugolix-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the kinetic isotope effect (KIE) concerning Relugolix-d6, a deuterated isotopologue of the gonadotropin-releasing hormone (GnRH) receptor antagonist, Relugolix (B1679264). The strategic replacement of hydrogen with deuterium (B1214612) atoms at specific molecular positions can significantly alter the pharmacokinetic profile of a drug by slowing its metabolic rate. This document outlines the metabolic pathways of Relugolix, the theoretical basis of the KIE, and detailed experimental protocols for evaluating the metabolic stability of this compound in comparison to its non-deuterated counterpart. While direct comparative data for this compound is not publicly available, this guide presents hypothetical data to illustrate the expected outcomes of such studies. Furthermore, it provides visualizations of metabolic pathways and experimental workflows to facilitate a deeper understanding of the principles and methodologies involved in assessing the KIE for drug development.

Introduction to Relugolix and the Kinetic Isotope Effect

Relugolix is an orally administered, non-peptide GnRH receptor antagonist that has demonstrated efficacy in treating hormone-sensitive conditions such as advanced prostate cancer and uterine fibroids.[1][2] By blocking GnRH receptors in the pituitary gland, Relugolix reduces the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing downstream sex hormone production.[3]

The metabolism of drugs is a critical factor in their pharmacokinetic profile, influencing their efficacy, safety, and dosing regimen. Relugolix is primarily metabolized in the liver by cytochrome P450 enzymes, predominantly CYP3A and to a lesser extent, CYP2C8.[4][5][6][7] The modification of a drug's metabolic rate can be a strategic approach to improve its therapeutic properties.

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[8][9] In pharmaceutical sciences, the substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) is of particular interest.[10][11][12] The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[8] Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step of a metabolic pathway often proceed more slowly than those involving a C-H bond.[13] This can lead to a reduced rate of metabolism, potentially resulting in increased drug exposure, a longer half-life, and a more favorable pharmacokinetic profile.[12]

This compound is a deuterated version of Relugolix, with six deuterium atoms incorporated into its structure.[14][15] The investigation of the KIE for this compound is crucial for understanding how deuteration may impact its metabolism and ultimately its clinical performance.

Metabolic Pathways of Relugolix

Understanding the metabolic pathways of Relugolix is fundamental to identifying the potential sites where deuteration can exert a kinetic isotope effect. As established through in vitro studies, Relugolix is a substrate for CYP3A and CYP2C8 enzymes.[4][5][6][7] These enzymes catalyze oxidative metabolism, which often involves the cleavage of C-H bonds.

Relugolix Relugolix CYP3A CYP3A (Major Pathway) Relugolix->CYP3A Metabolism CYP2C8 CYP2C8 (Minor Pathway) Relugolix->CYP2C8 Metabolism Metabolites Oxidative Metabolites Excretion Excretion Metabolites->Excretion CYP3A->Metabolites CYP2C8->Metabolites

Caption: Simplified metabolic pathway of Relugolix.

The Kinetic Isotope Effect in Drug Metabolism

The primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. For deuterated drugs, if a C-D bond at a site of metabolism is cleaved during the slowest step of the metabolic process, a significant decrease in the reaction rate is expected.

The magnitude of the KIE is expressed as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD):

KIE = kH / kD

A KIE value significantly greater than 1 indicates that the C-H bond cleavage is part of the rate-determining step and that deuteration has successfully slowed down the reaction.

Experimental Protocols for Assessing the Kinetic Isotope Effect

The following sections detail the methodologies for conducting in vitro experiments to evaluate the kinetic isotope effect of this compound. These protocols are based on standard industry practices for metabolic stability assays.[5][13][16]

Synthesis of this compound

While a specific synthesis for this compound is not publicly detailed, it would involve the use of deuterated starting materials or reagents in a synthetic route similar to that of Relugolix.[4] Commercially available this compound (C29H21D6F2N7O5S) can also be procured from specialized chemical suppliers.[14][15][17]

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay is a primary tool for assessing the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily cytochrome P450s.

Objective: To compare the rate of metabolism of Relugolix and this compound in human liver microsomes.

Materials:

  • Relugolix and this compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) with an internal standard (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare stock solutions of Relugolix and this compound in a suitable organic solvent (e.g., DMSO).

  • Prepare the incubation mixture containing phosphate buffer, HLMs, and the test compound (Relugolix or this compound) at a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.

  • Quench the reaction immediately by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound (Relugolix or this compound).

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Stocks Prepare Stock Solutions (Relugolix & this compound) Prep_Incubation Prepare Incubation Mixture (HLMs, Buffer, Compound) Prep_Stocks->Prep_Incubation Preincubation Pre-incubate at 37°C Prep_Incubation->Preincubation Initiation Initiate with NADPH Preincubation->Initiation Sampling Sample at Time Points Initiation->Sampling Quenching Quench with Acetonitrile Sampling->Quenching Centrifugation Centrifuge Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data Calculate Half-life & Clearance LCMS->Data

Caption: Experimental workflow for the in vitro metabolic stability assay.

Data Analysis

The percentage of the parent compound remaining at each time point is plotted against time. The elimination rate constant (k) is determined from the slope of the natural logarithm of the percentage remaining versus time. The half-life (t½) and intrinsic clearance (CLint) are then calculated using the following equations:

t½ = 0.693 / k

CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

The KIE on intrinsic clearance is calculated as:

KIE = CLint (Relugolix) / CLint (this compound)

Quantitative Data Summary (Hypothetical)

As no direct comparative data for the metabolic stability of Relugolix and this compound has been published, the following tables present hypothetical data to illustrate the expected outcomes of a kinetic isotope effect study. These tables are for illustrative purposes only and do not represent actual experimental results.

Table 1: Hypothetical Metabolic Stability of Relugolix and this compound in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Relugolix2527.7
This compound759.2

Table 2: Hypothetical Kinetic Isotope Effect

ParameterValue
KIE on Intrinsic Clearance (CLint H / CLint D)3.0

A KIE of 3.0 in this hypothetical scenario would suggest that the deuteration of Relugolix at the six specified positions significantly slows its metabolism by CYP3A and/or CYP2C8. This would indicate that C-H bond cleavage at one or more of these positions is a rate-determining step in its metabolic clearance.

Logical Relationship of Deuteration and Pharmacokinetics

The observed kinetic isotope effect in vitro has direct implications for the in vivo pharmacokinetics of this compound. A lower intrinsic clearance is expected to translate to a lower systemic clearance, a longer half-life, and increased overall drug exposure (AUC) in vivo.

Deuteration Deuteration of Relugolix (this compound) StrongerBond Stronger C-D Bond Deuteration->StrongerBond SlowerMetabolism Slower Metabolic Cleavage (Kinetic Isotope Effect) StrongerBond->SlowerMetabolism LowerClearance Lower Intrinsic Clearance (in vitro) Lower Systemic Clearance (in vivo) SlowerMetabolism->LowerClearance LongerHalfLife Longer Half-life (t½) LowerClearance->LongerHalfLife IncreasedExposure Increased Drug Exposure (AUC) LowerClearance->IncreasedExposure PotentialBenefits Potential Clinical Benefits: - Less frequent dosing - Improved efficacy - Altered metabolite profile IncreasedExposure->PotentialBenefits

Caption: Logical flow from deuteration to potential clinical benefits.

Conclusion

The application of the kinetic isotope effect through deuteration presents a promising strategy for optimizing the pharmacokinetic properties of drugs like Relugolix. By slowing the rate of metabolic clearance, this compound has the potential to offer an improved therapeutic profile compared to its non-deuterated counterpart. The experimental protocols outlined in this guide provide a robust framework for the in vitro evaluation of the KIE for this compound. While the quantitative data presented is hypothetical, it illustrates the significant impact that deuteration can have on drug metabolism. Further preclinical and clinical studies are warranted to definitively characterize the pharmacokinetic and pharmacodynamic profile of this compound and to explore its full therapeutic potential.

References

Relugolix-d6: An In-depth Technical Guide to Certificate of Analysis Parameters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Relugolix-d6 is the deuterium-labeled version of Relugolix, an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. The inclusion of six deuterium (B1214612) atoms (d6) makes it a valuable internal standard for pharmacokinetic and metabolic research, enabling precise quantification in biological samples through mass spectrometry. A Certificate of Analysis (CofA) is a critical quality assurance document that accompanies a specific batch of this compound, providing a summary of its identity, purity, and other critical quality attributes. This guide details the typical parameters, experimental protocols, and quality control logic integral to a this compound CofA.

Data Presentation: Summary of Quantitative Parameters

A Certificate of Analysis for this compound quantifies several key quality attributes. The following table summarizes the typical tests and specifications.

Parameter Typical Specification Analytical Method Purpose
Appearance White to Off-White SolidVisual InspectionConfirms physical form and absence of visual contaminants.
Identity Conforms to structure¹H-NMR, Mass SpectrometryVerifies that the compound has the correct chemical structure.
Chemical Purity ≥ 98.0%HPLC / UPLCQuantifies the percentage of this compound relative to organic impurities.
Isotopic Purity ≥ 98 atom % DMass SpectrometryDetermines the percentage of molecules that are correctly labeled with deuterium.[1][2][3]
Residual Solvents Conforms to USP <467>Headspace GC-MSEnsures that residual solvents from the manufacturing process are below safety limits.[4]
Water Content ≤ 1.0%Karl Fischer TitrationMeasures the amount of water present, which can affect stability and accurate weighing.
Assay 95.0% - 105.0%HPLC / UPLC (vs. Ref. Std.)Determines the potency or actual amount of the active substance.
Inorganic Impurities ≤ 0.1%Residue on Ignition (ROI)Measures the amount of non-volatile inorganic impurities.[5]

Experimental Protocols: Key Methodologies

Detailed and validated analytical methods are essential for generating the data presented on a CofA. Below are the typical protocols for the key experiments cited.

1. Purity and Assay by High-Performance Liquid Chromatography (HPLC)

This method separates this compound from any process-related impurities or degradation products.

  • Principle: Reverse-phase HPLC separates compounds based on their polarity. A nonpolar stationary phase (C18 column) is used with a polar mobile phase. The purity is calculated based on the area percent of the main peak relative to all other peaks detected.

  • Instrumentation: A UPLC or HPLC system with a UV detector.

  • Typical Conditions:

    • Column: C18 reverse-phase column (e.g., Inertsil ODS-3, 150 mm × 4.6 mm, 5 µm).[6]

    • Mobile Phase: A gradient system is typically used for optimal separation.

      • Mobile Phase A: 0.1% Orthophosphoric acid in water.[7]

      • Mobile Phase B: Acetonitrile.[7][8]

    • Flow Rate: 0.4 - 1.0 mL/min.[6][7]

    • Column Temperature: 25-35 °C.[6][8]

    • Detection Wavelength: 215-230 nm.[7][8]

    • Injection Volume: 10-20 µL.[8][9]

    • Sample Preparation: A stock solution of this compound (e.g., 100 µg/mL) is prepared in a suitable diluent like methanol:water (70:30 v/v).[9]

2. Identity and Isotopic Purity by Mass Spectrometry (MS)

High-resolution mass spectrometry is crucial for confirming the molecular weight and the degree of deuterium incorporation.

  • Principle: The sample is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. For identity, the measured mass of the molecular ion is compared to the theoretical mass. For isotopic purity, the relative intensities of the ions corresponding to the d6, d5, d4, etc., species are measured and corrected for natural isotope abundances.[1][3]

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap, often coupled with a liquid chromatography system (LC-MS).[10]

  • Typical Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for this type of molecule.

    • Data Acquisition: Full scan mode over a relevant mass range (e.g., m/z 100-1000).

    • Sample Preparation: The sample is dissolved in a solvent like acetonitrile/water and infused directly or injected via the LC system.[10]

3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous confirmation of the chemical structure and the positions of deuterium labeling.

  • Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei.

    • ¹H-NMR: Confirms the overall structure and shows diminished or absent signals at the sites of deuteration.

    • ²H-NMR (Deuterium NMR): Directly observes the deuterium nuclei, providing a spectrum that confirms the presence and location of the deuterium atoms.[11][12]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Typical Conditions:

    • Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or Chloroform-d.[13] The choice of solvent is critical to avoid interfering signals.

    • Data Acquisition: Standard 1D pulse sequences for ¹H and ²H nuclei. For complex structures, 2D NMR experiments (e.g., COSY, HSQC) may be used for full structural assignment.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the processes and logic behind generating a Certificate of Analysis.

G cluster_workflow Certificate of Analysis Generation Workflow Sample Batch Sample (this compound) Testing Analytical Testing Sample->Testing Submit for QC Data_Analysis Data Analysis & Review Testing->Data_Analysis Generate Raw Data Spec_Check Comparison to Specifications Data_Analysis->Spec_Check Spec_Check->Testing Fail / OOS CofA_Draft Draft CofA Spec_Check->CofA_Draft Pass QA_Approval Quality Assurance Approval CofA_Draft->QA_Approval Final_CofA Final CofA Issued QA_Approval->Final_CofA

Caption: A typical workflow for generating a Certificate of Analysis in a quality control environment.

G cluster_tests Analytical Methods cluster_params CofA Parameters HPLC HPLC / UPLC Purity Chemical Purity & Assay HPLC->Purity MS Mass Spectrometry Identity Identity MS->Identity IsoPurity Isotopic Purity MS->IsoPurity NMR NMR Spectroscopy NMR->Identity GC_MS Headspace GC-MS Solvents Residual Solvents GC_MS->Solvents KF Karl Fischer Titration Water Water Content KF->Water

Caption: Logical relationship mapping analytical methods to the parameters they determine on the CofA.

References

The Pivotal Role of Stable Isotope Labeling in Advancing Drug Metabolism Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being the comprehensive understanding of its metabolic fate within a biological system. Elucidating the absorption, distribution, metabolism, excretion, and toxicology (ADMET) profile is paramount for ensuring both safety and efficacy. Stable Isotope Labeling (SIL) has emerged as a powerful and indispensable tool in this endeavor, offering unparalleled precision and insight into the complex biotransformation of xenobiotics. This technical guide provides a deep dive into the core principles, experimental methodologies, and data interpretation strategies that underpin the use of stable isotopes in modern drug metabolism research.

Core Principles of Stable Isotope Labeling in Drug Metabolism

Stable isotope labeling is a technique where an atom in a drug molecule is replaced by its heavier, non-radioactive isotope, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H).[1][2] This subtle alteration in mass does not significantly change the physicochemical properties of the molecule, allowing it to behave identically to the unlabeled drug in biological systems.[3] The key advantage lies in the ability of analytical techniques, primarily mass spectrometry (MS), to differentiate between the labeled and unlabeled compounds and their respective metabolites based on their mass-to-charge (m/z) ratio.[4][5]

This mass shift provides a unique signature, enabling researchers to:

  • Unambiguously Identify Metabolites: By administering a 1:1 mixture of the labeled and unlabeled drug, all drug-related material in a biological matrix will appear as a characteristic doublet in the mass spectrum, simplifying the identification of metabolites from endogenous background noise.

  • Enhance Quantitative Accuracy: Stable isotope-labeled analogs of a drug or its metabolites serve as ideal internal standards for quantitative LC-MS analysis.[4][6] Co-eluting with the analyte of interest, they compensate for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification.[4][7]

  • Trace Metabolic Pathways and Determine Flux: By using labeled precursors, such as ¹³C-glucose or ¹⁵N-amino acids, researchers can trace the incorporation of these isotopes into downstream metabolites, providing a dynamic view of metabolic pathway activity and flux.[8][9] This is crucial for understanding how a drug perturbs cellular metabolism.[8]

Key Applications and Experimental Protocols

Stable isotope labeling is a versatile strategy employed across various stages of drug metabolism studies. The following sections detail the experimental protocols for some of the most critical applications.

Metabolite Identification and Profiling

The definitive identification of all metabolites is a cornerstone of drug development. SIL simplifies this process by creating a unique isotopic signature for all drug-derived compounds.

Experimental Protocol: In Vitro Metabolite Identification using a 1:1 Mixture of Labeled and Unlabeled Drug

  • Incubation: Incubate a 1:1 molar ratio of the unlabeled drug and its stable isotope-labeled counterpart (e.g., ¹³C₄-labeled) with a metabolically active system, such as human liver microsomes (HLMs) or hepatocytes.[10]

  • Reaction Components: The incubation mixture typically contains:

    • Liver microsomes (e.g., 0.5 mg/mL protein)

    • Drug substrate (e.g., 1 µM total concentration of the 1:1 mixture)

    • NADPH regenerating system (to support cytochrome P450 activity)

    • Phosphate buffer (pH 7.4)

  • Incubation Conditions: Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Quenching: Terminate the reaction by adding an organic solvent, such as ice-cold acetonitrile (B52724).

  • Sample Preparation: Centrifuge the mixture to pellet the protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer.

  • Data Analysis: Scrutinize the mass spectra for the characteristic isotopic doublets. The mass difference between the peaks in the doublet will correspond to the number of stable isotopes incorporated into the drug molecule. Any peak exhibiting this doublet is a potential metabolite.

Quantitative Bioanalysis using Stable Isotope Dilution

Accurate quantification of a drug and its metabolites in biological fluids is essential for pharmacokinetic (PK) studies. The stable isotope dilution (SID) method is the gold standard for this purpose.

Experimental Protocol: Quantification of a Drug Metabolite in Plasma using a Stable Isotope-Labeled Internal Standard

  • Sample Preparation: To a plasma sample containing the drug metabolite of interest, add a known amount of the corresponding stable isotope-labeled metabolite (e.g., D₄-labeled metabolite) as an internal standard (IS).[4]

  • Extraction: Perform a protein precipitation or liquid-liquid extraction to remove proteins and other interfering substances.

  • LC-MS/MS Analysis: Analyze the extracted sample using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1]

    • Set up MRM transitions for both the analyte and the IS.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the IS against a series of known concentrations of the analyte. Determine the concentration of the metabolite in the unknown sample by interpolating its peak area ratio on the calibration curve.

AnalyteMatrixLabeled Internal StandardLower Limit of Quantification (LLOQ)Accuracy (%)Precision (%RSD)
Drug X Metabolite M1Human Plasma[¹³C₆]-M10.5 ng/mL95-105< 10
Drug Y Metabolite M2Rat Urine[D₄]-M21.0 ng/mL92-108< 12
Drug Z ParentMouse Liver Homogenate[¹⁵N₂]-Parent0.2 ng/mL98-103< 8

Table 1: Representative Quantitative Performance Data for Drug Metabolite Analysis using Stable Isotope Dilution LC-MS/MS.

Reactive Metabolite Trapping

Some drugs can be metabolized to chemically reactive species that can covalently bind to cellular macromolecules, leading to toxicity.[11] Stable isotope-labeled trapping agents, such as glutathione (B108866) (GSH), are used to capture and identify these reactive intermediates.[12]

Experimental Protocol: In Vitro Reactive Metabolite Trapping with Stable Isotope-Labeled Glutathione

  • Incubation Mixture: Prepare an incubation mixture containing:

    • Human liver microsomes (e.g., 1 mg/mL)

    • Test compound (e.g., 10 µM)

    • A 1:1 mixture of unlabeled GSH and stable isotope-labeled GSH (e.g., [¹³C₂, ¹⁵N]-GSH) at a final concentration of 1 mM.[13]

    • NADPH regenerating system.

    • Phosphate buffer (pH 7.4).

  • Incubation: Incubate the mixture at 37°C for 60 minutes.

  • Sample Preparation: Stop the reaction with cold acetonitrile and centrifuge to remove precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS.

    • Use a neutral loss scan of 129 Da (for the pyroglutamic acid moiety of GSH) in positive ion mode or a precursor ion scan for m/z 272 (for the glutamate-cysteine fragment of GSH) in negative ion mode to selectively detect potential GSH adducts.[13]

  • Data Analysis: Look for the characteristic isotopic doublet in the mass spectra of the detected adducts, confirming their origin from the test compound. The mass difference will correspond to the labeling in the GSH molecule.

Trapping AgentIsotopic LabelMass Shift (Da)Common Reactive Intermediates Trapped
Glutathione (GSH)¹³C₂, ¹⁵N-Glycine+3Quinone-imines, epoxides, Michael acceptors
Cyanide¹³C, ¹⁵N+2Iminium ions
Semicarbazide¹⁵N₂+2Aldehydes, ketones

Table 2: Common Stable Isotope-Labeled Trapping Agents for Reactive Metabolite Screening.

Metabolic Flux Analysis

Understanding how a drug alters the flow of metabolites through cellular pathways is crucial for elucidating its mechanism of action and potential off-target effects. Metabolic Flux Analysis (MFA) using stable isotope tracers provides a quantitative measure of these pathway dynamics.[9][14]

Experimental Protocol: ¹³C-Glucose Metabolic Flux Analysis in Cancer Cells Treated with a Drug

  • Cell Culture and Labeling: Culture cancer cells in a medium where glucose is replaced with uniformly labeled [U-¹³C₆]-glucose.[15][16]

  • Drug Treatment: Treat one set of cells with the drug of interest and another with a vehicle control.

  • Metabolite Extraction: After a defined incubation period, rapidly quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

  • LC-MS Analysis: Analyze the metabolite extracts by LC-MS to determine the mass isotopologue distribution (MID) for key metabolites in central carbon metabolism (e.g., glycolysis and the TCA cycle).

  • Data Analysis and Modeling: Use specialized software to correct for the natural abundance of stable isotopes and to fit the MIDs to a metabolic network model. This will yield quantitative flux values for the reactions in the network.[17]

Metabolic PathwayKey Metabolites AnalyzedObserved Change with Drug TreatmentImplication
GlycolysisLactate, PyruvateIncreased ¹³C labelingUpregulation of glycolysis (Warburg effect)
TCA CycleCitrate, Succinate, MalateDecreased ¹³C labelingInhibition of mitochondrial respiration
Pentose Phosphate PathwayRibose-5-phosphateIncreased ¹³C labelingIncreased demand for nucleotide biosynthesis

Table 3: Example of Quantitative Data from a ¹³C-Metabolic Flux Analysis Study.

Visualization of Workflows and Pathways

Visualizing the complex workflows and metabolic pathways involved in drug metabolism studies is essential for clear communication and understanding. The following diagrams, generated using the DOT language, illustrate key concepts.

General Workflow for Stable Isotope Labeling in Drug Metabolism

G cluster_design Experimental Design cluster_execution Execution cluster_analysis Analysis cluster_interpretation Interpretation Drug_Synthesis Synthesize Unlabeled and Stable Isotope-Labeled Drug Assay_Selection Select In Vitro/In Vivo Model (e.g., HLM, Hepatocytes, Animal) Drug_Synthesis->Assay_Selection Dosing Administer Drug (e.g., 1:1 mixture) Assay_Selection->Dosing Sample_Collection Collect Biological Samples (Plasma, Urine, Tissue) Dosing->Sample_Collection Sample_Prep Sample Preparation (Extraction, Derivatization) Sample_Collection->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Data_Processing Data Processing and Isotopologue Extraction LC_MS->Data_Processing Metabolite_ID Metabolite Identification Data_Processing->Metabolite_ID Quantification Pharmacokinetic Analysis Data_Processing->Quantification Flux_Analysis Metabolic Pathway Perturbation Data_Processing->Flux_Analysis

Caption: General experimental workflow for drug metabolism studies using stable isotope labeling.

Cytochrome P450-Mediated Drug Metabolism

G Drug Drug CYP450 Cytochrome P450 (e.g., CYP3A4, CYP2D6) Drug->CYP450 Substrate Oxidized_Metabolite Phase I Metabolite (e.g., Hydroxylated) CYP450->Oxidized_Metabolite Oxidation NADP NADP CYP450->NADP H2O H2O CYP450->H2O PhaseII_Enzyme Phase II Enzyme (e.g., UGT, SULT) Oxidized_Metabolite->PhaseII_Enzyme NADPH NADPH NADPH->CYP450 O2 O2 O2->CYP450 Conjugated_Metabolite Phase II Metabolite (e.g., Glucuronide) PhaseII_Enzyme->Conjugated_Metabolite Conjugation Excretion Excretion Conjugated_Metabolite->Excretion

Caption: Simplified pathway of Cytochrome P450-mediated drug metabolism.

Glutathione Conjugation of a Reactive Metabolite

G Drug Drug Bioactivation Metabolic Bioactivation (e.g., CYP450) Drug->Bioactivation Reactive_Metabolite Electrophilic Reactive Metabolite Bioactivation->Reactive_Metabolite GSH_Adduct Stable GSH Adduct Reactive_Metabolite->GSH_Adduct Nucleophilic Attack GSH Glutathione (GSH) GSH->GSH_Adduct GST Glutathione S-Transferase (GST) GST->GSH_Adduct Catalysis Detoxification Detoxification and Excretion GSH_Adduct->Detoxification

Caption: Glutathione conjugation pathway for the detoxification of reactive metabolites.

Conclusion

Stable isotope labeling has revolutionized the field of drug metabolism, providing researchers with a suite of powerful tools to dissect the intricate processes of biotransformation with unprecedented detail and accuracy. From unambiguous metabolite identification and precise quantification to the dynamic assessment of metabolic flux and the trapping of elusive reactive intermediates, SIL-based methodologies are integral to modern drug discovery and development. By incorporating the principles and protocols outlined in this guide, researchers can significantly enhance the quality and depth of their drug metabolism studies, ultimately contributing to the development of safer and more effective medicines.

References

The Core Mechanism of Action of Relugolix: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Relugolix (B1679264) is a first-in-class, orally active, non-peptide small molecule that functions as a potent and selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Its mechanism of action allows for rapid, profound, and reversible suppression of the hypothalamic-pituitary-gonadal (HPG) axis, leading to a significant reduction in the production of gonadal sex hormones, including testosterone (B1683101) in males and estrogen in females.[3][4] This direct and competitive antagonism avoids the initial hormonal surge associated with GnRH agonists, offering a distinct clinical advantage in the management of hormone-sensitive conditions such as advanced prostate cancer, uterine fibroids, and endometriosis.[3][5] This guide provides an in-depth examination of the molecular interactions, signaling pathways, pharmacokinetics, and pharmacodynamics that define the core mechanism of action of relugolix.

Molecular Mechanism of Action

Relugolix exerts its pharmacological effect by competitively binding to GnRH receptors located on the anterior pituitary gland.[3][6] GnRH, a decapeptide hormone synthesized and released from the hypothalamus, normally binds to these receptors to stimulate the synthesis and secretion of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][7]

By occupying the GnRH binding site, relugolix physically blocks the endogenous GnRH from activating its receptor.[2] This inhibitory action directly prevents the downstream signaling cascade that leads to LH and FSH release.[8] The subsequent decrease in circulating LH and FSH levels leads to a rapid reduction in sex hormone production by the gonads:

  • In Males: Reduced LH levels inhibit testosterone production by the Leydig cells in the testes.[4][9]

  • In Females: Reduced LH and FSH levels suppress the ovarian production of estrogen and progesterone.[4][7]

Unlike GnRH agonists, which initially stimulate the receptor before inducing desensitization and downregulation, relugolix provides immediate antagonism. This avoids the initial testosterone or estrogen flare that can temporarily worsen clinical symptoms.[2][5]

Signaling Pathway

The following diagram illustrates the antagonistic effect of relugolix on the HPG axis signaling pathway.

Relugolix_Mechanism cluster_brain Hypothalamus & Pituitary cluster_gonads Gonads Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Releases Pituitary Anterior Pituitary Gland GnRHR GnRH Receptor LH_FSH LH & FSH GnRHR->LH_FSH Stimulates Release Gonads Testes (Male) / Ovaries (Female) Hormones Testosterone / Estrogen Gonads->Hormones Produces GnRH->GnRHR Binds & Activates Relugolix Relugolix Relugolix->GnRHR LH_FSH->Gonads Stimulates EndOrgan Hormone-Sensitive Tissues (e.g., Prostate, Uterus) Hormones->EndOrgan Acts on

Figure 1: Relugolix blocks GnRH receptors on the pituitary. (Within 100 characters)

Quantitative Pharmacological Data

The efficacy of relugolix is defined by its high binding affinity for the GnRH receptor, potent functional antagonism, and predictable pharmacokinetic and pharmacodynamic profiles.

Receptor Binding and Potency

Relugolix demonstrates high affinity and potent antagonistic activity at the human GnRH receptor, as summarized in the table below.

ParameterValueSpecies/SystemReference
IC₅₀ (Functional Antagonism)0.12 nMNot Specified[1] (from initial search)
IC₅₀ (Binding, in serum)0.33 nMHuman[6]
IC₅₀ (Functional Antagonism)0.33 nMCHO Cells (Human LHRH Receptor)[2]
IC₅₀ (Binding Affinity)0.08 nMCHO Cells (Human LHRH Receptor)[2]
IC₅₀ (Binding)0.32 nMMonkey[6]
IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher potency.

Table 1: In Vitro Potency and Binding Affinity of Relugolix

Pharmacokinetic Profile

Relugolix is characterized by its oral bioavailability and a half-life that supports once-daily dosing.

ParameterValueConditionReference
Absolute Bioavailability ~12%Oral Administration[9] (from initial search)
Tₘₐₓ (Median) 2.25 hoursOral Administration[9] (from initial search)
Plasma Protein Binding 68 - 71%In Plasma[9] (from initial search)
Effective Half-Life 25 hours-[9] (from initial search)
Terminal Elimination Half-Life 60.8 hours-[9] (from initial search)
Metabolism Primarily CYP3A, lesser extent CYP2C8In Vitro[9] (from initial search)
Excretion ~81% Feces, ~4.1% UrineRadiolabeled Dose Study[9] (from initial search)
Steady-State Cₘₐₓ 70 (± 65) ng/mL120 mg once daily[9] (from initial search)
Steady-State AUC₀₋₂₄ 407 (± 168) ng·hr/mL120 mg once daily[9] (from initial search)
Tₘₐₓ: Time to maximum plasma concentration; Cₘₐₓ: Maximum plasma concentration; AUC: Area under the curve.

Table 2: Key Pharmacokinetic Parameters of Relugolix

Pharmacodynamic Effects

Oral administration of relugolix leads to rapid and sustained suppression of key sex hormones.

ParameterEffectDose & PopulationReference
Testosterone Suppression 96.7% of patients achieved castrate levels (<50 ng/dL) by Day 15.360 mg loading dose, then 120 mg/day in men with prostate cancer.[1][10]
Median Time to Castration 1.13 monthsReal-world intermittent therapy in men with prostate cancer.[9][11]
Estradiol Suppression Levels suppressed to postmenopausal range (<20 pg/mL) within 24 hours.40 mg once daily in premenopausal women.[1] (from initial search)
Testosterone Recovery Median time to >50 ng/dL was 1.4 months after discontinuation.Real-world intermittent therapy in men with prostate cancer.[9][12]

Table 3: Key Pharmacodynamic Effects of Relugolix

Experimental Protocols

The characterization of relugolix's mechanism of action relies on standardized in vitro and in vivo assays. While proprietary protocols are not publicly available, the following sections describe representative methodologies based on established principles.

GnRH Receptor Competitive Binding Assay (Representative Protocol)

This assay is designed to determine the binding affinity (IC₅₀ or Kᵢ) of a test compound (relugolix) by measuring its ability to displace a labeled ligand from the GnRH receptor.

  • Receptor Preparation:

    • Human GnRH receptors are recombinantly expressed in a stable cell line (e.g., Chinese Hamster Ovary, CHO, cells).[2]

    • Cell membranes are harvested through homogenization and centrifugation to create a membrane preparation rich in GnRH receptors. The protein concentration is quantified using a standard method (e.g., Bradford assay).

  • Assay Procedure:

    • In a 96-well plate, a constant concentration of the radiolabeled GnRH analog (e.g., [¹²⁵I]-Buserelin) is added to each well.

    • Serial dilutions of unlabeled relugolix (test competitor) are added to the experimental wells.

    • Control wells are prepared for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a saturating concentration of an unlabeled GnRH analog).

    • The prepared GnRH receptor membrane preparation is added to all wells to initiate the binding reaction.

    • The plate is incubated (e.g., for 60-90 minutes at 4°C) to allow the binding to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

    • Filters are washed with ice-cold assay buffer to remove residual unbound ligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting non-specific binding from total binding.

    • Data are plotted as the percentage of specific binding versus the log concentration of relugolix.

    • A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which is the concentration of relugolix that displaces 50% of the bound radioligand.

Quantification of Serum Testosterone by LC-MS/MS (Representative Protocol)

This method provides highly sensitive and specific quantification of testosterone levels in patient serum samples collected during clinical trials.[9]

  • Sample Preparation:

    • Serum samples are thawed, and an internal standard (e.g., a stable isotope-labeled version of testosterone) is added to each sample, control, and standard.

    • Proteins are precipitated by adding a solvent like acetonitrile. Samples are vortexed and centrifuged.

    • The supernatant is transferred and subjected to liquid-liquid extraction or solid-phase extraction to isolate the steroids and remove interfering substances.

    • The final extract is evaporated to dryness and reconstituted in the mobile phase for injection.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system. Testosterone and the internal standard are separated from other matrix components on a C18 analytical column using a gradient of mobile phases (e.g., water with formic acid and methanol (B129727) with formic acid).

    • Mass Spectrometry (MS/MS): The eluent from the LC column is directed to a tandem mass spectrometer with an electrospray ionization (ESI) source. The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both testosterone and its internal standard to ensure specificity and accurate quantification.

  • Data Analysis:

    • A calibration curve is generated by plotting the peak area ratio (testosterone/internal standard) against the known concentrations of the prepared standards.

    • The concentration of testosterone in the patient samples is determined by interpolating their peak area ratios from the calibration curve.

Experimental and Logical Workflows

The clinical development of relugolix involves a logical progression from establishing in vitro potency to confirming in vivo efficacy in human subjects.

Preclinical to Clinical Development Workflow

Development_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials cluster_post Regulatory & Post-Market vitro In Vitro Assays (Binding & Functional Potency) animal In Vivo Animal Models (e.g., hGNRHR Knock-in Mice) vitro->animal Confirm in vivo activity phase1 Phase 1 (Safety, PK/PD in Healthy Volunteers) animal->phase1 Transition to Human Studies phase2 Phase 2 (Dose-Ranging, Efficacy in Patients) phase1->phase2 Establish Dose phase3 Phase 3 (HERO Trial) (Pivotal Efficacy & Safety vs. Standard of Care) phase2->phase3 Confirm Efficacy approval Regulatory Approval (e.g., FDA, EMA) phase3->approval Submit for Approval phase4 Phase 4 / Real-World (OPTYX Study, Long-term Safety) approval->phase4

Figure 2: The drug development pathway for relugolix. (Within 100 characters)
Clinical Trial Pharmacodynamic Assessment Workflow

PD_Workflow patient Patient Enrollment (e.g., Advanced Prostate Cancer) dosing Relugolix Administration (Loading Dose + Daily Dose) patient->dosing sampling Serial Blood Sampling (Pre-dose, Day 4, 15, etc.) dosing->sampling processing Sample Processing (Centrifugation to Isolate Serum) sampling->processing analysis Hormone Quantification (LC-MS/MS for Testosterone) processing->analysis data Data Analysis (Compare to Baseline & Castrate Threshold) analysis->data

Figure 3: Workflow for measuring hormone suppression. (Within 100 characters)

Conclusion

The core mechanism of action of relugolix is defined by its function as a direct, potent, and selective competitive antagonist of the GnRH receptor. This action translates into a rapid and profound, yet reversible, suppression of the HPG axis, effectively reducing gonadal sex hormone levels without an initial agonist-induced flare. Its well-characterized pharmacokinetic and pharmacodynamic profiles, confirmed through extensive preclinical and clinical research, establish relugolix as a foundational oral therapy for the management of hormone-dependent diseases.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Relugolix-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Relugolix-d6 is the deuterated analog of Relugolix, an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1] By selectively blocking GnRH receptors in the pituitary gland, Relugolix and its deuterated counterpart effectively suppress the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to reduced production of testosterone (B1683101) in males and estrogen in females.[2] This mechanism of action makes it a valuable agent in the management of hormone-sensitive conditions such as advanced prostate cancer and uterine fibroids.[2][3] The incorporation of deuterium (B1214612) at the N,N-dimethylamino moiety is intended to alter the metabolic profile of the drug, potentially enhancing its pharmacokinetic properties. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its mechanism of action.

Chemical and Physical Properties

This compound is a white to off-white solid.[2] While a specific melting point for this compound is not publicly available, a crystalline form of the parent compound, Relugolix, has a reported melting point of approximately 198-204°C.[4] It is anticipated that the melting point of this compound would be very similar. The deuterated compound is freely soluble in methanol.[5] For the non-deuterated form, the solubility in water is 0.04 mg/mL at 25°C.[6]

PropertyValueReference(s)
Chemical Name 1-(4-(5-((bis(methyl-d3)amino)methyl)-1-(2,6-difluorobenzyl)-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl)phenyl)-3-methoxyurea[7]
Molecular Formula C₂₉H₂₁D₆F₂N₇O₅S[7]
Molecular Weight 629.67 g/mol [7]
Appearance White to Off-White Solid[2]
Solubility Freely soluble in methanol[5]
Storage Store at 2-8°C[5]

Mechanism of Action: GnRH Receptor Antagonism

This compound exerts its therapeutic effect through the same mechanism as Relugolix: competitive antagonism of the gonadotropin-releasing hormone (GnRH) receptor in the anterior pituitary gland.[1][2] This action inhibits the downstream signaling cascade that leads to the production and release of gonadotropins (LH and FSH), ultimately suppressing the synthesis of sex steroids.

GnRH_Signaling_Pathway cluster_pituitary Anterior Pituitary Gonadotrope Cell cluster_extracellular GnRHR GnRH Receptor Gq11 Gq/11 GnRHR->Gq11 Activation PLC PLC Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Gonadotropin_synthesis Gonadotropin Synthesis & Secretion (LH, FSH) Ca_release->Gonadotropin_synthesis MAPK MAPK Cascade PKC->MAPK MAPK->Gonadotropin_synthesis GnRH GnRH GnRH->GnRHR Binds & Activates Relugolix_d6 This compound Relugolix_d6->GnRHR Competitively Binds & Inhibits

Caption: Simplified GnRH receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Synthesis and Purification

While a specific protocol for this compound is proprietary, a plausible synthesis workflow can be constructed based on the known synthesis of Relugolix and general methods for deuteration. The key step involves the introduction of the deuterated dimethylamino group.

Synthesis_Workflow Start Precursor Molecule (e.g., bromomethyl derivative) Deuteration Displacement with Deuterated Dimethylamine (CD₃)₂NH Start->Deuteration Coupling Coupling with Aniline Derivative Deuteration->Coupling Cyclization Cyclization to form Thienopyrimidine Core Coupling->Cyclization Final_step Urea Formation Cyclization->Final_step Purification Preparative HPLC Purification Final_step->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Final_product This compound Characterization->Final_product Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_physical Physical Property Determination Sample This compound Sample NMR ¹H and ¹³C NMR Sample->NMR Structural Confirmation & Isotopic Purity MS High-Resolution Mass Spectrometry (HRMS) Sample->MS Molecular Weight Verification & Isotopic Enrichment HPLC RP-HPLC / UPLC Sample->HPLC Chemical Purity MP Melting Point (Capillary Method / DSC) Sample->MP Solubility Equilibrium Solubility (Shake-Flask Method) Sample->Solubility

References

Methodological & Application

Application Note: Quantitative Analysis of Relugolix in Human Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Relugolix in human plasma. Relugolix is an oral gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of hormone-sensitive conditions such as advanced prostate cancer and uterine fibroids.[1][2] This method employs a stable isotope-labeled internal standard, Relugolix-d6, to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and comprehensive method validation results presented in accordance with regulatory guidelines.

Principle

The method utilizes protein precipitation for simple and efficient extraction of Relugolix and the internal standard (IS), this compound, from human plasma. The prepared samples are then analyzed by UPLC-MS/MS. Chromatographic separation is achieved on a C18 column with a gradient elution. Quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). The concentration of Relugolix is determined by calculating the peak area ratio of the analyte to the deuterated internal standard.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Relugolix reference standard (>99% purity)

  • This compound internal standard (>99% purity)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (B129727) (HPLC grade)

  • Ultrapure water (e.g., Milli-Q system)

  • Drug-free human plasma with K2EDTA as anticoagulant

Instrumentation
  • LC System: UPLC system (e.g., Waters ACQUITY UPLC)

  • MS System: Triple quadrupole mass spectrometer with an ESI source (e.g., Sciex API 6000 or Waters Xevo TQ-S)[1][3]

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions (1.0 mg/mL):

    • Accurately weigh and dissolve the reference standards of Relugolix and this compound in methanol to obtain individual stock solutions at a concentration of 1.0 mg/mL. Store at 2-8°C.

  • Working Solutions:

    • Prepare intermediate working solutions for Relugolix by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards (CS) and quality control (QC) samples.

    • Prepare an internal standard (IS) working solution by diluting the this compound stock solution with methanol to a final concentration of 100 ng/mL.[3]

  • Calibration Standards (CS) and Quality Control (QC) Samples:

    • Prepare CS and QC samples by spiking 10 µL of the appropriate Relugolix working solution into 90 µL of blank human plasma.[3]

    • The final concentrations should cover the desired calibration range (e.g., 0.7 - 1000 ng/mL).[3] QC samples should be prepared at a minimum of three levels: Low (LQC), Medium (MQC), and High (HQC).

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL this compound) to all tubes except for the blank matrix.

  • Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortex the tubes for 1 minute.

  • Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial or 96-well plate.

  • Inject an appropriate volume (e.g., 5-10 µL) into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

The following tables summarize the instrumental conditions for the analysis.

Table 1: UPLC Parameters

Parameter Value
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.30 mL/min
Column Temperature 40°C
Injection Volume 10 µL

| Run Time | 2.0 minutes |

Table 2: UPLC Gradient Elution Program

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 - 0.5 0.30 90 10
0.5 - 1.0 0.30 10 90
1.0 - 1.4 0.30 10 90
1.4 - 1.5 0.30 90 10

| 1.5 - 2.0 | 0.30 | 90 | 10 |

Table 3: Mass Spectrometer Parameters

Parameter Relugolix This compound (IS)
Ionization Mode ESI Positive ESI Positive
MRM Transition (m/z) 624.3 → 547.9 630.3 → 547.9
Dwell Time (ms) 100 100
Declustering Potential (V) 60 60
Entrance Potential (V) 10 10
Collision Energy (eV) 20 20
Ion Source Voltage (V) 5500 5500
Curtain Gas (psi) 35 35

Note: Mass spectrometer parameters may require optimization based on the specific instrument used. The MRM transition for Relugolix is based on published data[3], and the transition for this compound is predicted based on its molecular weight[4].

Method Validation Summary

The method was validated according to regulatory guidelines. The following tables summarize the performance characteristics.

Table 4: Linearity and Sensitivity

Parameter Result
Calibration Range 0.7 - 1000 ng/mL[3]
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.999[3]
Lower Limit of Quantification (LLOQ) 0.7 ng/mL[3]

| LLOQ Accuracy & Precision | Within ±20% |

Table 5: Intra-day and Inter-day Accuracy and Precision

QC Level Concentration (ng/mL) Intra-day Accuracy (%) Intra-day Precision (%CV) Inter-day Accuracy (%) Inter-day Precision (%CV)
LQC 1.4 98.5 - 104.2 < 5.0 97.1 - 103.5 < 6.0
MQC 80 95.8 - 101.5 < 4.5 96.3 - 102.1 < 5.5
HQC 800 97.2 - 103.1 < 3.0 98.0 - 101.9 < 4.0

Note: Data are representative examples based on typical validation acceptance criteria and published results.[3]

Table 6: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Mean Extraction Recovery (%) Recovery Precision (%CV) Mean Matrix Effect (%) Matrix Effect Precision (%CV)
LQC 1.4 85.5 7.5 95.8 4.1
HQC 800 89.1 4.2 98.2 2.9

Note: Data are representative examples. The use of a deuterated internal standard is expected to effectively normalize for recovery and matrix effects.[3]

Table 7: Stability Assessment

Stability Condition Duration QC Level Stability (% of Nominal)
Bench-Top (Room Temp) 8 hours LQC & HQC 95 - 105
Freeze-Thaw Cycles 3 cycles LQC & HQC 94 - 106
Autosampler (4°C) 24 hours LQC & HQC 96 - 104
Long-Term (-80°C) 90 days LQC & HQC 93 - 107

Note: Data are representative examples based on typical stability study outcomes.[1]

Visualized Workflows

G cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Human Plasma Sample (100 µL) Spike Spike IS (this compound) (10 µL) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Vortex Vortex Mix (1 min) Precipitate->Vortex Centrifuge Centrifuge (12,000 rpm, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analysis UPLC-MS/MS Analysis Transfer->Analysis Data Peak Integration & Quantification Analysis->Data Result Final Concentration Report Data->Result

Caption: Experimental workflow for Relugolix analysis in plasma.

G Validation Bioanalytical Method Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity LOD_LOQ Sensitivity (LLOQ) Validation->LOD_LOQ Accuracy Accuracy & Precision (Intra- & Inter-day) Validation->Accuracy Recovery Extraction Recovery Validation->Recovery Matrix Matrix Effect Validation->Matrix Stability Stability (Freeze-Thaw, Bench-Top, etc.) Validation->Stability Carryover Carryover Validation->Carryover

Caption: Logical components of the bioanalytical method validation.

Conclusion

The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantitative determination of Relugolix in human plasma. The use of a deuterated internal standard (this compound) ensures the robustness of the assay. The simple protein precipitation procedure allows for high-throughput analysis, making this method well-suited for supporting pharmacokinetic studies in clinical and drug development settings. The validation results demonstrate that the method meets the stringent requirements of regulatory agencies for bioanalytical assays.

References

Application Note: A Validated UPLC-MS/MS Method for the Quantification of Relugolix in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Relugolix is an oral gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of advanced prostate cancer and uterine fibroids.[1][2][3] Accurate quantification of Relugolix in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note presents a detailed, robust, and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Relugolix in plasma. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and includes a summary of validation parameters.

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the quantification of Relugolix in plasma.

Materials and Reagents
  • Analytes: Relugolix (purity >98%), Apalutamide (Internal Standard, IS), or Canagliflozin (Internal Standard, IS).[1][2]

  • Solvents: Acetonitrile (B52724) (HPLC or LC-MS grade), Methanol (B129727) (HPLC grade), Formic Acid (LC-MS grade).[1][2]

  • Water: Deionized water, produced by a Milli-Q water purification system or equivalent.[1]

  • Plasma: Drug-free rat or rabbit plasma with K2EDTA as an anticoagulant.[1][2]

  • Equipment:

    • UPLC System (e.g., Waters Acquity).[1]

    • Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S or Sciex API 6000).[1][2]

    • Analytical Balance.

    • Microcentrifuge.

    • Pipettes and general laboratory consumables.

Preparation of Solutions
  • Stock Solutions (1.0 mg/mL):

    • Accurately weigh and dissolve Relugolix and the selected Internal Standard (IS) in methanol to obtain individual stock solutions with a concentration of 1.0 mg/mL.[1]

  • Working Solutions:

    • Prepare working solutions for calibration standards and quality control (QC) samples by serially diluting the stock solutions with methanol.[1]

    • Dilute the IS stock solution with methanol to a final concentration (e.g., 100 ng/mL for Apalutamide).[1]

  • Calibration Standards and Quality Control (QC) Samples:

    • Prepare calibration standards and QC samples by spiking the appropriate working solutions into blank plasma.[1] For example, add 10 µL of the working solution to 90 µL of blank rat plasma to achieve the desired concentrations.[1]

Plasma Sample Preparation (Protein Precipitation)

This protocol utilizes a simple and efficient protein precipitation method.

  • Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 2.0 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (e.g., Apalutamide) and vortex for 30 seconds.[1]

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[1]

  • Vortex the mixture vigorously for 2.0 minutes.[1]

  • Centrifuge the samples at 13,000 × g for 10 minutes.[1]

  • Carefully transfer the supernatant to a UPLC vial for analysis.

UPLC-MS/MS Instrumental Conditions

The following table outlines the instrumental conditions for a validated gradient UPLC-MS/MS method.[1]

ParameterCondition
UPLC System Waters Acquity UPLC
Column Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm
Column Temperature 40°C
Mobile Phase A Acetonitrile
Mobile Phase B 0.1% Formic Acid in Water
Flow Rate 0.30 mL/min
Injection Volume 1-10 µL
Run Time 2.0 minutes
Gradient Elution 0-0.5 min (90% B), 0.5-1.0 min (90% to 10% B), 1.0-1.4 min (10% B), 1.4-1.5 min (10% to 90% B), 1.5-2.0 min (90% B)
Mass Spectrometer Waters Xevo TQ-S Triple Quadrupole
Ionization Source Electrospray Ionization (ESI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 1.0 kV
Desolvation Temperature 600°C
Desolvation Gas Flow 1000 L/h
Cone Gas Flow 150 L/h
MRM Transitions and Compound-Specific Parameters

The following precursor-to-product ion transitions should be used for quantification.[1][2]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Relugolix (Method 1) 624.30547.883020
Apalutamide (IS) 477.86221.023025
Relugolix (Method 2) 624.18127.03--
Canagliflozin (IS) 445.14267.12--

Method 1 corresponds to the UPLC conditions described in section 1.4.[1] Method 2 presents an alternative transition using a different internal standard.[2]

Data Presentation: Quantitative Summary

The described method has been validated according to regulatory guidelines.[1][2] A summary of the quantitative performance data from two different validated protocols is presented below for comparison.

ParameterProtocol 1 (IS: Apalutamide)[1]Protocol 2 (IS: Canagliflozin)[2]
Matrix Rat PlasmaRabbit Plasma
Linearity Range (ng/mL) 0.7 – 10003.9 – 1500
Correlation (r²) > 0.999> 0.999
LLOQ (ng/mL) 0.73.9
Intra-Day Precision (%CV) 3.0% – 8.4%2.22% – 4.95%
Inter-Day Precision (%CV) 4.0% – 11.7%0.92% – 4.57%
Intra-Day Accuracy -4.3% to 6.1%96.11% – 103.09%
Inter-Day Accuracy 2.9% to 12.1%94.62% – 102.54%
Extraction Recovery 80.5% – 88.3%97.92% – 98.88%

Visualization: Experimental Workflow

The logical flow of the experimental protocol, from sample receipt to final data analysis, is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma 1. Plasma Sample (Calibrator, QC, or Unknown) Spike 2. Spike with Internal Standard Plasma->Spike PPT 3. Add Acetonitrile (Protein Precipitation) Spike->PPT Vortex 4. Vortex & Centrifuge PPT->Vortex Supernatant 5. Collect Supernatant Vortex->Supernatant UPLC 6. UPLC Separation Supernatant->UPLC MSMS 7. MS/MS Detection (MRM) UPLC->MSMS Analysis 8. Data Analysis & Quantification MSMS->Analysis

Caption: Workflow for Relugolix quantification by UPLC-MS/MS.

References

Application Note: High-Throughput Quantification of Relugolix in Rat Plasma Using Relugolix-d6 as an Internal Standard for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of relugolix (B1679264) in rat plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method employs a stable isotope-labeled internal standard, Relugolix-d6, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies in a drug development setting. The protocol covers plasma sample preparation, UPLC-MS/MS parameters, and a comprehensive summary of method validation in alignment with regulatory guidelines.

Introduction

Relugolix is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist approved for the treatment of advanced prostate cancer and uterine fibroids.[1] Pharmacokinetic (PK) studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of relugolix. A reliable bioanalytical method is crucial for accurately measuring drug concentrations in biological matrices. Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS assays due to their similar chemical and physical properties to the analyte, which helps to compensate for variability in sample preparation and matrix effects. This application note describes a validated method for the determination of relugolix in rat plasma using this compound as the internal standard.

Experimental

Materials and Reagents
Stock Solutions, Calibration Standards, and Quality Control Samples

Stock solutions of relugolix and this compound were prepared in methanol at a concentration of 1.0 mg/mL.[3] Working solutions were prepared by diluting the stock solutions with methanol. Calibration curve standards and quality control (QC) samples were prepared by spiking the appropriate working solutions into blank rat plasma.

Sample Preparation

A protein precipitation method was employed for sample preparation.[4] To 100 µL of rat plasma, 20 µL of the this compound internal standard (IS) working solution was added and vortexed for 30 seconds.[4] Subsequently, 300 µL of acetonitrile was added to precipitate the plasma proteins, and the mixture was vortexed for 2.0 minutes.[4] The samples were then centrifuged at 13,000 × g for 10 minutes.[4] The resulting supernatant was transferred for UPLC-MS/MS analysis.[4]

UPLC-MS/MS Conditions

The analysis was performed on a UPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[3]

Table 1: UPLC and MS/MS Parameters

ParameterCondition
UPLC System Acquity UPLC or equivalent
ColumnAcquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient90% B (0-0.5 min), 90%-10% B (0.5-1.0 min), hold at 10% B (0.4 min), 10%-90% B (1.4-1.5 min), hold at 90% B (0.5 min)[3]
Flow Rate0.30 mL/min[3]
Injection Volume1 µL
Column Temperature40°C
MS/MS System Xevo TQ-S triple quadrupole or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage1.0 kV
Source Temperature500°C
Desolvation Temperature600°C
MRM Transitions
Relugolixm/z 624.3 → 547.88[3]
This compoundm/z 630.3 → 547.88 (Predicted)
Cone Voltage30 V[3]
Collision Energy20 eV[3]

Method Validation Summary

The bioanalytical method was validated according to the principles and guidelines of the China Food and Drug Administration (CFDA) and the United States Food and Drug Administration (FDA).[4]

Table 2: Method Validation Data for Relugolix in Rat Plasma

ParameterResult
Linearity Range0.7 - 1000 ng/mL[4]
Correlation Coefficient (r²)> 0.999[4]
Lower Limit of Quantification (LLOQ)0.7 ng/mL[4]
Precision (RSD%)
Intra-day3.0% - 8.4%[4]
Inter-day4.0% - 11.7%[4]
Accuracy (RE%)
Intra-day-4.3% to 6.1%[4]
Inter-day2.9% to 12.1%[4]
Recovery
Low QC (1.4 ng/mL)80.5 ± 8.5%
Medium QC (80 ng/mL)86.2 ± 6.0%
High QC (800 ng/mL)88.3 ± 3.5%
Matrix EffectNo significant matrix effect observed
Stability
Freeze-Thaw (3 cycles)Stable
Short-Term (Room temp, 2h)Stable
Post-Preparative (10°C, 3h)Stable
Long-Term (-40°C, 28 days)Stable[4]

Pharmacokinetic Study Protocol

Animal Dosing and Sampling

Male Sprague-Dawley rats are administered a single oral dose of 12 mg/kg relugolix.[4] Blood samples (approximately 300 µL) are collected via the tail vein into heparinized tubes at specified time points: 0 (pre-dose), 0.33, 0.67, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.[4] Plasma is harvested by centrifugation and stored at -40°C until analysis.[3]

Data Analysis

Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data.

Table 3: Pharmacokinetic Parameters of Relugolix in Rats (12 mg/kg, oral)

ParameterMean ± SD
Cmax (ng/mL)589.2 ± 153.4
Tmax (h)1.5 ± 0.5
AUC0-t (ng·h/mL)3458.7 ± 864.2
AUC0-∞ (ng·h/mL)3569.4 ± 921.5
t1/2 (h)6.7 ± 1.8

Data adapted from a study of relugolix in rats.[4]

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Dosing Oral Dosing of Rats (12 mg/kg Relugolix) Blood_Sampling Serial Blood Sampling (0-48h) Dosing->Blood_Sampling Plasma_Separation Centrifugation to Obtain Plasma Blood_Sampling->Plasma_Separation Storage Store Plasma at -40°C Plasma_Separation->Storage Plasma_Aliquot 100 µL Rat Plasma Add_IS Add 20 µL this compound (IS) Plasma_Aliquot->Add_IS Protein_Precipitation Add 300 µL Acetonitrile Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge (13,000 x g, 10 min) Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer Injection Inject 1 µL UPLC_Separation Chromatographic Separation (C18 Column) Injection->UPLC_Separation MS_Detection MS/MS Detection (ESI+, MRM) UPLC_Separation->MS_Detection Data_Processing Quantification & PK Analysis MS_Detection->Data_Processing

Caption: Experimental workflow from animal dosing to data analysis.

logical_relationship cluster_extraction Protein Precipitation Relugolix Relugolix (Analyte) m/z 624.3 Relugolix_in_Plasma Relugolix in Plasma Relugolix_d6 This compound (IS) m/z 630.3 IS_in_Plasma This compound in Plasma Plasma Rat Plasma Matrix Plasma->Relugolix_in_Plasma Plasma->IS_in_Plasma UPLC UPLC Separation Relugolix_in_Plasma->UPLC IS_in_Plasma->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Quantification Quantification (Peak Area Ratio) MSMS->Quantification PK_Parameters Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) Quantification->PK_Parameters

Caption: Logical relationship of the bioanalytical method for PK studies.

Conclusion

The described UPLC-MS/MS method provides a sensitive, specific, and high-throughput means for the quantification of relugolix in rat plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the reliability of the results. This method is well-suited for supporting preclinical pharmacokinetic studies of relugolix, providing essential data for drug development programs.

References

Application Notes and Protocols for Relugolix Bioanalysis Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relugolix is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of hormone-sensitive conditions. Accurate and reliable quantification of Relugolix in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document provides detailed protocols for the sample preparation of Relugolix for bioanalysis, with a focus on the widely used protein precipitation technique.

Sample Preparation Techniques

The primary goal of sample preparation in bioanalysis is to extract the analyte of interest from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection by analytical instruments such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). For Relugolix, protein precipitation has been demonstrated as a simple, rapid, and effective method.[1]

While other techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common in bioanalytical workflows, protein precipitation with acetonitrile (B52724) has been specifically highlighted for its efficiency and good recovery for Relugolix.[1]

Protein Precipitation (PPT)

Protein precipitation is a widely adopted method for the removal of proteins from biological samples, particularly plasma.[2] It involves the addition of a precipitating agent, typically an organic solvent or an acid, to the sample, which denatures and precipitates the proteins.[2] The analyte of interest remains in the supernatant, which is then separated by centrifugation and can be directly injected into the LC-MS/MS system or further processed. For Relugolix, acetonitrile is a commonly used and effective precipitating solvent.[1][3]

Quantitative Data Summary

The following table summarizes the quantitative data from validated bioanalytical methods for Relugolix using a protein precipitation sample preparation technique.

ParameterMethod 1 (Rat Plasma)[1]Method 2 (Rabbit Plasma)[3]
Linearity Range 0.7 - 1000 ng/mL3.9 - 1500.0 ng/mL
LLOQ 0.7 ng/mL3.9 ng/mL
Recovery Not explicitly stated, but described as "efficiently recovered"97.92% - 98.88%
Matrix Effect No matrix effect observedNot explicitly stated, but %CV was low (2.23-2.39%)
Intra-day Precision 3.0% - 8.4%2.22% - 4.95%
Inter-day Precision 4.0% - 11.7%0.92% - 4.57%
Intra-day Accuracy -4.3% to 6.1%96.11% - 103.09%
Inter-day Accuracy 2.9% to 12.1%94.62% - 102.54%

Experimental Protocols

Protocol 1: Protein Precipitation using Acetonitrile (based on Rat Plasma studies)[1]

Materials:

  • Rat plasma samples

  • Relugolix standard solutions

  • Internal Standard (IS) solution (e.g., Apalutamide)

  • Acetonitrile (HPLC grade)

  • 2.0 mL Eppendorf tubes

  • Vortex mixer

  • Centrifuge capable of 13,000 x g

Procedure:

  • Pipette 100 µL of rat plasma into a 2.0 mL Eppendorf tube.

  • Add 20 µL of the internal standard solution to the plasma sample.

  • Vortex the mixture for 30 seconds.

  • Add 300 µL of acetonitrile to the tube to precipitate the plasma proteins.

  • Vortex the sample vigorously for 2.0 minutes.

  • Centrifuge the sample at 13,000 x g for 10 minutes.

  • Carefully collect the supernatant for analysis by UPLC-MS/MS.

Protocol_1_Workflow plasma 1. 100 µL Plasma is 2. Add 20 µL IS plasma->is vortex1 3. Vortex 30s is->vortex1 ppt 4. Add 300 µL Acetonitrile vortex1->ppt vortex2 5. Vortex 2 min ppt->vortex2 centrifuge 6. Centrifuge (13,000 x g, 10 min) vortex2->centrifuge supernatant 7. Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for Relugolix sample preparation using protein precipitation.

Protocol 2: Protein Precipitation using Acetonitrile (based on Rabbit Plasma studies)[3]

Materials:

  • Rabbit plasma samples

  • Relugolix standard solutions

  • Internal Standard (IS) solution (e.g., Canagliflozin)

  • Acetonitrile (LC grade)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 4500 rpm

  • Evaporator

  • Mobile phase for reconstitution

Procedure:

  • Vortex the blank plasma, analyte, and IS stock solutions for up to 5 minutes.

  • To the plasma sample, add 4 mL of acetonitrile.

  • Centrifuge the mixture at 4500 rpm for 10 minutes at 4°C.

  • Separate the organic layer (supernatant) and dry it using an evaporator.

  • Reconstitute the dried residue with 500 µL of the mobile phase.

  • Transfer the reconstituted solution to auto-sampler vials for injection into the LC-MS/MS system.

Protocol_2_Workflow plasma 1. Plasma Sample ppt 2. Add 4 mL Acetonitrile plasma->ppt centrifuge 3. Centrifuge (4500 rpm, 10 min, 4°C) ppt->centrifuge supernatant 4. Collect Supernatant centrifuge->supernatant dry 5. Evaporate to Dryness supernatant->dry reconstitute 6. Reconstitute in 500 µL Mobile Phase dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis LLE_Workflow sample 1. Aqueous Sample (e.g., Plasma) solvent 2. Add Immiscible Organic Solvent sample->solvent mix 3. Vortex/Mix solvent->mix centrifuge 4. Centrifuge to Separate Phases mix->centrifuge extract 5. Collect Organic Layer centrifuge->extract dry 6. Evaporate to Dryness extract->dry reconstitute 7. Reconstitute dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis SPE_Workflow condition 1. Condition Sorbent equilibrate 2. Equilibrate Sorbent condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash to Remove Interferences load->wash elute 5. Elute Analyte wash->elute process 6. Evaporate & Reconstitute (if necessary) elute->process analysis LC-MS/MS Analysis process->analysis

References

Determining the Optimal Concentration of Relugolix-d6 as an Internal Standard for LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of therapeutic agents in biological matrices is paramount in drug development, particularly for pharmacokinetic and toxicokinetic studies. Relugolix, an oral gonadotropin-releasing hormone (GnRH) receptor antagonist, requires a robust and reliable bioanalytical method for its measurement in plasma.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred platform for such analyses due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as Relugolix-d6, is crucial for ensuring the accuracy and precision of the quantitative data by compensating for variability during sample preparation and analysis.[4][5][6]

The concentration of the internal standard is a critical parameter that must be optimized to ensure it provides a consistent and reliable signal without interfering with the analyte of interest.[4] An inappropriate concentration can lead to issues such as detector saturation, non-linear responses, or increased variability. This application note provides a detailed protocol for determining the optimal concentration of this compound for the bioanalysis of Relugolix in plasma using LC-MS/MS.

Signaling Pathway of Relugolix

Relugolix acts as a competitive antagonist at the gonadotropin-releasing hormone (GnRH) receptor in the anterior pituitary gland.[1][7][8] By blocking the binding of endogenous GnRH, Relugolix inhibits the downstream signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[9][10][11] This, in turn, suppresses the production of testosterone (B1683101) in males and estrogen in females.[1] The following diagram illustrates the GnRH signaling pathway and the point of intervention by Relugolix.

Relugolix_Signaling_Pathway cluster_pituitary Anterior Pituitary Cell Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases GnRHR GnRH Receptor GnRH->GnRHR binds to AnteriorPituitary Anterior Pituitary Gland PLC PLC Activation GnRHR->PLC activates Relugolix This compound (Antagonist) Relugolix->GnRHR blocks IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC LH_FSH LH & FSH Synthesis and Release Ca_PKC->LH_FSH Gonads Gonads (Testes/Ovaries) LH_FSH->Gonads stimulate Hormones Testosterone/Estrogen Production Gonads->Hormones

Figure 1: GnRH signaling pathway and Relugolix's mechanism of action.

Experimental Protocol for Optimizing this compound Concentration

The following protocol outlines the steps to determine the optimal concentration of the this compound internal standard. This process involves evaluating the consistency of the IS response and its impact on the accuracy and precision of quality control (QC) samples across a range of concentrations.

Materials and Reagents
  • Relugolix reference standard

  • This compound internal standard

  • Control human plasma (K2EDTA)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

Preparation of Stock and Working Solutions
  • Relugolix Stock Solution (1 mg/mL): Accurately weigh and dissolve Relugolix reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Relugolix Working Solutions: Prepare serial dilutions of the Relugolix stock solution in 50:50 (v/v) methanol:water to create working solutions for spiking calibration standards and QC samples.

  • This compound Working Solutions: Prepare a series of working solutions of this compound in 50:50 (v/v) methanol:water to be tested. Based on typical calibration curve ranges for Relugolix (e.g., 0.7-1000 ng/mL or 3.9-1500 ng/mL), a suitable range of IS concentrations to evaluate would be from 10 ng/mL to 500 ng/mL.[1][11][12] It is generally recommended to use an IS concentration that is in the range of 1/3 to 1/2 of the upper limit of quantification (ULOQ) of the analyte.[4]

    • IS Working Solution 1: 10 ng/mL

    • IS Working Solution 2: 50 ng/mL

    • IS Working Solution 3: 100 ng/mL

    • IS Working Solution 4: 250 ng/mL

    • IS Working Solution 5: 500 ng/mL

Experimental Workflow

The following diagram outlines the workflow for the optimization experiment.

Experimental_Workflow start Start prep_stocks Prepare Relugolix and This compound Stock Solutions start->prep_stocks prep_is_ws Prepare a Series of This compound Working Solutions (e.g., 10, 50, 100, 250, 500 ng/mL) prep_stocks->prep_is_ws spike_is Spike Samples with each This compound Working Solution prep_is_ws->spike_is prep_samples Prepare Blank, LLOQ, LQC, MQC, HQC Samples prep_samples->spike_is extract Perform Sample Extraction (e.g., Protein Precipitation or SPE) spike_is->extract analyze Analyze Samples by LC-MS/MS extract->analyze evaluate Evaluate IS Response Variability, Accuracy, and Precision of QCs analyze->evaluate optimal Select Optimal this compound Concentration evaluate->optimal Meets Acceptance Criteria end End optimal->end

Figure 2: Workflow for optimizing this compound internal standard concentration.
Sample Preparation and Analysis

  • Prepare QC Samples: Spike control human plasma with Relugolix working solutions to prepare Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC) samples. A typical calibration range might be 1-1000 ng/mL, with LLOQ at 1 ng/mL, LQC at 3 ng/mL, MQC at 500 ng/mL, and HQC at 800 ng/mL.

  • Spike with Internal Standard: For each this compound working solution concentration being tested, aliquot the blank plasma and the four levels of QC samples (in replicate, n=6). Add a consistent volume of the respective this compound working solution to each sample.

  • Sample Extraction: Perform sample extraction using a validated method, such as protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE).

  • LC-MS/MS Analysis: Analyze the extracted samples using a developed LC-MS/MS method for Relugolix.

Data Evaluation and Acceptance Criteria

The optimal concentration of this compound will be selected based on the following criteria:

  • Internal Standard Response Consistency: The peak area of this compound should be consistent across all analyzed samples (blank, LLOQ, LQC, MQC, HQC) for a given concentration. The coefficient of variation (%CV) of the IS peak area should ideally be less than 15%.

  • Accuracy and Precision of QC Samples: The calculated concentrations of the QC samples should be within ±15% of their nominal values (±20% for LLOQ). The %CV for the replicate measurements of each QC level should be ≤15% (≤20% for LLOQ).

  • Sufficient Signal-to-Noise Ratio: The this compound peak should have a sufficient signal-to-noise ratio (S/N > 10) to ensure reliable detection and integration.

  • No Interference: There should be no significant interfering peaks at the retention time of the analyte in the blank samples (response <20% of LLOQ) and at the retention time of the internal standard in blank samples (response <5% of the IS response in LLOQ).

Data Presentation

The following tables present hypothetical data from the optimization experiments.

Table 1: this compound Internal Standard Response (Peak Area) at Different Concentrations

SampleIS Conc. 10 ng/mLIS Conc. 50 ng/mLIS Conc. 100 ng/mLIS Conc. 250 ng/mLIS Conc. 500 ng/mL
Blank 15,23475,123150,567375,890751,234
LLOQ 14,98776,054151,234376,123752,456
LQC 15,11275,890150,987375,999751,987
MQC 14,87675,543150,123375,432750,123
HQC 15,05476,112151,456376,543753,112
Mean 15,05375,744150,873376,000751,782
Std. Dev. 135.4456.7567.8453.21123.5
%CV 0.9% 0.6% 0.4% 0.1% 0.1%

Table 2: Accuracy and Precision of Quality Control Samples at Different this compound Concentrations (n=6)

IS Conc.QC LevelNominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL)Accuracy (%)Precision (%CV)
10 ng/mL LLOQ1.01.15115.018.5
LQC3.03.21107.014.2
MQC500535.5107.111.5
HQC800864.8108.19.8
50 ng/mL LLOQ1.01.08108.012.3
LQC3.02.9598.38.5
MQC500490.298.06.7
HQC800792.099.05.4
100 ng/mL LLOQ1.01.02102.09.8
LQC3.02.9899.36.2
MQC500505.5101.14.5
HQC800804.0100.53.1
250 ng/mL LLOQ1.00.9999.08.5
LQC3.03.05101.75.1
MQC500501.0100.23.8
HQC800798.499.82.5
500 ng/mL LLOQ1.01.05105.011.2
LQC3.02.8996.37.9
MQC500485.597.16.3
HQC800784.898.15.7

Conclusion

Based on the hypothetical data presented, a this compound concentration of 100 ng/mL or 250 ng/mL would be considered optimal. At these concentrations, the internal standard response is consistent (low %CV), and the accuracy and precision of the QC samples across the analytical range are well within the acceptance criteria of ±15% for accuracy and ≤15% for precision. The lower concentration of 10 ng/mL, while providing acceptable IS response consistency, resulted in slightly higher variability in the QC sample analysis. The higher concentrations of 500 ng/mL also provided acceptable results, but using a lower concentration that still meets all criteria is often preferred to conserve the internal standard reagent. The final selection should be confirmed during full method validation as per regulatory guidelines.[10]

References

Application Note: High-Sensitivity Quantification of Relugolix in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Relugolix in human plasma. The method utilizes a stable isotope-labeled internal standard (SIL-IS), Relugolix-d6, to ensure high accuracy and precision. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric conditions, is suitable for pharmacokinetic studies and other drug development applications. Multiple Reaction Monitoring (MRM) was employed for the selective detection and quantification of Relugolix and its internal standard.

Introduction

Relugolix is an orally administered, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. It functions by competitively binding to GnRH receptors in the pituitary gland, which in turn reduces the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This mechanism leads to a decrease in testosterone (B1683101) production, making it an effective therapy for advanced prostate cancer. Accurate and reliable quantification of Relugolix in biological matrices is essential for pharmacokinetic assessments and to ensure therapeutic efficacy and safety. This document provides a detailed protocol for the analysis of Relugolix in human plasma using LC-MS/MS with its deuterated internal standard, this compound.

Experimental

Materials and Reagents
  • Relugolix reference standard

  • This compound internal standard

  • Formic acid, LC-MS grade

  • Acetonitrile (B52724), LC-MS grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Human plasma (K2EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of Relugolix and this compound from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 20 µL of working internal standard solution (this compound in methanol).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a C18 column with gradient elution.

  • Column: Inertsil C18 (150 mm × 2.1 mm, 5.0 µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Gradient:

    • 0-1.0 min: 10% B

    • 1.0-5.0 min: 10-90% B

    • 5.0-6.0 min: 90% B

    • 6.1-8.0 min: 10% B (Re-equilibration)

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500 °C

  • Nebulizer Gas: 20 psi

  • Auxiliary Gas: 25 psi

  • Capillary Voltage: 2000 V

Quantitative Data Summary

The following table summarizes the optimized MRM transitions and compound-dependent parameters for Relugolix and the predicted parameters for this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Relugolix (Quantifier) 624.3547.92003020
Relugolix (Qualifier) 624.2127.02003035
This compound (Quantifier) 630.3553.92003020
This compound (Qualifier) 630.3127.02003035

* The MRM transitions for this compound are predicted based on the fragmentation of Relugolix and the known mass shift. These parameters should be optimized in the user's laboratory.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample (100 µL) add_is Add this compound IS (20 µL) plasma_sample->add_is vortex1 Vortex (30s) add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex (2 min) add_acn->vortex2 centrifuge Centrifuge (13,000 x g, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection Mass Spectrometry (ESI+, MRM) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Relugolix calibration_curve->quantification

Bioanalytical workflow for Relugolix quantification.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of Relugolix in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for supporting pharmacokinetic studies and other research in the development of Relugolix. It is recommended that the predicted MRM transitions for this compound be empirically optimized to ensure the best performance of the assay.

Application Note: Chromatographic Conditions for the Separation of Relugolix from its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive overview of the chromatographic conditions for the separation of Relugolix from its metabolites. Relugolix, an oral gonadotropin-releasing hormone (GnRH) receptor antagonist, undergoes metabolism primarily through cytochrome P450 enzymes and intestinal microflora. Effective chromatographic separation of the parent drug from its metabolites is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. This document summarizes the known metabolic pathways of Relugolix and presents detailed chromatographic methods that can be utilized and adapted for its analysis.

Introduction

Relugolix is a non-peptide GnRH receptor antagonist used in the treatment of hormone-sensitive conditions such as prostate cancer and uterine fibroids. Understanding the metabolic fate of Relugolix is essential for a complete characterization of its pharmacology and for regulatory submissions. The primary routes of Relugolix metabolism involve oxidation by cytochrome P450 (CYP) enzymes and transformation by intestinal microflora. The main metabolites identified are Metabolite A (formed by CYP3A4), Metabolite B (formed by CYP2C8), and Metabolite C (formed by intestinal microflora). For accurate assessment of the drug's absorption, distribution, metabolism, and excretion (ADME) properties, robust analytical methods capable of separating Relugolix from these key metabolites are required.

Metabolic Pathways of Relugolix

The biotransformation of Relugolix leads to the formation of several metabolites. The major metabolic pathways are:

  • CYP3A4-mediated metabolism: This pathway results in the formation of Metabolite A .

  • CYP2C8-mediated metabolism: This pathway leads to the formation of Metabolite B .

  • Intestinal Microflora Metabolism: This pathway produces Metabolite C , which has been identified as the major metabolite found in feces.

Metabolites A and B are considered minor pathways for the systemic clearance of Relugolix.

Relugolix_Metabolism Relugolix Relugolix Metabolite_A Metabolite A Relugolix->Metabolite_A CYP3A4 Metabolite_B Metabolite B Relugolix->Metabolite_B CYP2C8 Metabolite_C Metabolite C Relugolix->Metabolite_C Intestinal Microflora

Caption: Metabolic pathways of Relugolix.

Chromatographic Conditions for Analysis

UPLC-MS/MS Method for Relugolix in Plasma

This method is suitable for the quantification of Relugolix in plasma and can be adapted for the separation of its metabolites.

ParameterCondition
Instrument UPLC system coupled with a triple quadrupole mass spectrometer
Column Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile (B52724)
Gradient A gradient elution is typically used, starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analytes.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL
Detector Mass Spectrometer (Multiple Reaction Monitoring - MRM mode)
Ionization Mode Positive Electrospray Ionization (ESI+)
HPLC/UPLC Method for Relugolix and Impurities

These methods are designed to separate Relugolix from structurally similar impurities and can be a good starting point for metabolite separation.

ParameterMethod 1Method 2
Instrument HPLC or UPLC system with UV or PDA detectorUPLC system with MS detector
Column Kromasil C18 (250 mm x 4.6 mm, 5 µm)BEH RP-18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A Phosphate buffer (pH 2.5)1% Orthophosphoric acid in water
Mobile Phase B AcetonitrileAcetonitrile
Elution GradientGradient
Flow Rate 1.0 mL/min0.4 mL/min
Column Temperature 35 °C30 °C
Detection UV at 230 nmMS or UV at 215 nm

Experimental Protocol: General Guideline for Method Development

The following protocol outlines a general procedure for developing a chromatographic method for the separation of Relugolix and its metabolites in a biological matrix like plasma.

Sample Preparation
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase.

Sample_Prep_Workflow Start Plasma Sample Protein_Precipitation Add Acetonitrile (with IS) & Vortex Start->Protein_Precipitation Centrifugation Centrifuge Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Analysis Inject into LC-MS/MS Supernatant_Transfer->Analysis

Caption: Sample preparation workflow.

Chromatographic Analysis
  • Column Selection: Start with a C18 reversed-phase column, as it is effective for separating moderately polar compounds like Relugolix and its likely metabolites.

  • Mobile Phase Optimization:

    • Use a combination of an aqueous mobile phase (A) and an organic mobile phase (B).

    • Mobile Phase A: Water with a modifier like 0.1% formic acid or a low concentration of ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.

    • Mobile Phase B: Acetonitrile or methanol. Acetonitrile often provides better peak shapes for nitrogen-containing compounds.

  • Gradient Elution Development:

    • Start with a shallow gradient to screen for the elution times of Relugolix and its metabolites. A typical starting gradient could be:

      • 0-1 min: 5% B

      • 1-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12.1-15 min: 5% B (re-equilibration)

    • Adjust the gradient slope and duration to achieve optimal separation between the parent drug and its metabolites.

  • Mass Spectrometric Detection:

    • Optimize the MS parameters for Relugolix and its putative metabolites. This includes selecting the precursor and product ions for MRM transitions, and optimizing collision energy and other source parameters.

Conclusion

The successful separation of Relugolix from its metabolites is achievable using reversed-phase UPLC or HPLC coupled with mass spectrometry. While a single, validated method for the simultaneous determination of Relugolix, Metabolite A, Metabolite B, and Metabolite C is not publicly available, the provided chromatographic conditions and the general protocol for method development offer a solid starting point for researchers. Optimization of the mobile phase composition, gradient elution profile, and mass spectrometric parameters will be key to developing a robust and sensitive method for the comprehensive analysis of Relugolix and its metabolites in various biological matrices. This will, in turn, facilitate a deeper understanding of its pharmacokinetic and metabolic profile.

Application of Relugolix-d6 in Bioavailability Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Relugolix-d6 as an internal standard in bioavailability and pharmacokinetic studies of Relugolix. The use of a stable isotope-labeled internal standard like this compound is crucial for minimizing analytical variability and ensuring accurate quantification of the analyte in complex biological matrices.[1][]

Introduction: The Role of Stable Isotopes in Bioavailability Studies

Bioavailability studies are fundamental to drug development, assessing the rate and extent to which an active drug ingredient is absorbed and becomes available at the site of action. A common challenge in these studies is the potential for variability during sample preparation and analysis. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][3]

This compound is an ideal internal standard for Relugolix because it shares near-identical physicochemical properties, ensuring it behaves similarly during extraction, chromatography, and ionization.[] However, its increased mass allows it to be distinguished from the unlabeled drug by the mass spectrometer. This co-eluting, mass-differentiated approach corrects for matrix effects and variations in sample processing, leading to highly accurate and precise quantification.[]

Core Principle: Isotope Dilution Mass Spectrometry

The methodology relies on the principle of isotope dilution. A known concentration of this compound is spiked into all samples (including calibration standards, quality controls, and unknown study samples) at the beginning of the sample preparation process. The ratio of the analytical signal of the target analyte (Relugolix) to the signal of the SIL-IS (this compound) is used for quantification. This ratio is directly proportional to the concentration of Relugolix in the sample. Because both compounds are affected nearly identically by extraction inefficiencies or matrix-induced ionization suppression/enhancement, the ratio remains constant, ensuring data integrity.[]

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quant Quantification Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with known amount of this compound (IS) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evap Evaporation & Reconstitution Extraction->Evap LC UPLC/HPLC Separation (Co-elution of Relugolix & this compound) Evap->LC MS Mass Spectrometry (Detection of specific m/z transitions) LC->MS Ratio Calculate Peak Area Ratio (Relugolix / this compound) MS->Ratio CalCurve Generate Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Conc Determine Relugolix Concentration in Sample CalCurve->Conc

Caption: Workflow for Bioanalytical Quantification using a Stable Isotope-Labeled Internal Standard.

Bioanalytical Method Protocol

This protocol is a composite based on validated LC-MS/MS methods for Relugolix quantification.[4][5][6][7] this compound would be used as the internal standard (IS).

Materials and Reagents
  • Relugolix reference standard (≥99% purity)

  • This compound internal standard (≥99% purity)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water (18 MΩ·cm)

  • Control biological matrix (e.g., human plasma with K2-EDTA)

Instrumentation
  • Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic and Mass Spectrometric Conditions

The following tables summarize typical parameters for the analysis.

Table 1: LC-MS/MS System Parameters

Parameter Condition Reference
LC Column Inertsil C18 (150mm × 2.10mm, 5.0 µm) or Acquity BEH C18 (50mm x 2.1mm, 1.7µm) [4][6]
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water [4][5]
Gradient/Isocratic Isocratic (e.g., 90:10 Acetonitrile:0.1% HCOOH) or Gradient [4]
Flow Rate 0.5 - 0.8 mL/min [4][8]
Column Temperature 35 - 40°C [6][9]
Injection Volume 5 - 10 µL [6]
Ionization Mode ESI Positive [4][5]

| Detection Mode | Multiple Reaction Monitoring (MRM) |[4][5] |

Table 2: Mass Spectrometry MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Notes
Relugolix 624.18 127.03 Quantifier transition.[4][5]

| This compound | 630.22 | 127.03 or other | The precursor ion will be shifted by +6 Da. The product ion may or may not shift depending on the location of the deuterium (B1214612) labels. This must be determined empirically. |

Note: The exact m/z values for this compound are hypothetical and must be confirmed via infusion and optimization on the mass spectrometer.

Sample Preparation Protocol (Plasma)
  • Thaw Samples : Thaw plasma samples (calibration standards, QCs, and unknowns) at room temperature.

  • Aliquoting : Aliquot 100 µL of each plasma sample into a clean microcentrifuge tube.

  • Spiking IS : Add 10 µL of this compound working solution (e.g., at 100 ng/mL) to every tube except for blank matrix samples. Vortex briefly.

  • Protein Precipitation : Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortex & Centrifuge : Vortex the tubes for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer : Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporation : Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection : Inject the reconstituted sample into the LC-MS/MS system.

cluster_prep Protocol Steps start Start: Thawed Plasma Sample aliquot 1. Aliquot 100 µL Plasma start->aliquot spike 2. Spike with 10 µL This compound (IS) aliquot->spike precip 3. Add 300 µL Acetonitrile (Protein Precipitation) spike->precip vortex 4. Vortex & Centrifuge precip->vortex transfer 5. Transfer Supernatant vortex->transfer evap 6. Evaporate to Dryness transfer->evap recon 7. Reconstitute in Mobile Phase evap->recon inject 8. Inject into LC-MS/MS recon->inject

Caption: Plasma sample preparation workflow for Relugolix analysis.

Method Validation and Performance

A bioanalytical method using this compound must be validated according to regulatory guidelines (e.g., FDA).[6] Key validation parameters from published Relugolix assays provide an expected performance benchmark.

Table 3: Typical Method Validation Parameters for Relugolix Assay

Parameter Typical Range/Value Reference
Linearity Range 0.7 - 1000 ng/mL or 3.9 - 1500 ng/mL [4][6]
Correlation Coefficient (r²) > 0.999 [4][6]
Lower Limit of Quantification (LLOQ) 0.7 - 3.9 ng/mL [4][6]
Intra-day Precision (%CV) 2.2% - 8.4% [4][6]
Inter-day Precision (%CV) 0.9% - 11.7% [4][6]
Intra-day Accuracy (%Bias) -4.3% to +6.1% [6]
Inter-day Accuracy (%Bias) +2.9% to +12.1% [6]

| Mean Recovery | 97.9% - 98.9% |[4] |

Application in a Bioavailability Study

Study Design

A typical bioavailability study may involve a single-dose, two-period crossover design where healthy subjects receive the test formulation and a reference formulation in separate periods with a washout in between.[10] Alternatively, an absolute bioavailability study can be conducted by co-administering an oral dose of unlabeled Relugolix with an intravenous microdose of isotopically labeled drug.[11]

Pharmacokinetic Analysis

Blood samples are collected at predefined time points post-dose. The plasma concentrations of Relugolix, determined using the validated LC-MS/MS method with this compound, are plotted against time. Key pharmacokinetic parameters are then calculated.

Table 4: Representative Pharmacokinetic Parameters of Oral Relugolix

Parameter Value Subject Population Reference
Absolute Bioavailability ~11.6% - 12% Healthy Subjects [12][13]
Tmax (Median) 2.25 hours Healthy Subjects [12]
Cmax (at 120 mg QD) 70 (± 65) ng/mL Healthy/Prostate Cancer [14]
AUC₀₋₂₄ (at 120 mg QD) 407 (± 168) ng·hr/mL Healthy/Prostate Cancer [14]

| Effective Half-life (t½) | ~25 hours | Prostate Cancer Patients |[15] |

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Relugolix in bioavailability and pharmacokinetic studies. Its use as an internal standard in LC-MS/MS assays corrects for analytical variability, ensuring high-quality data that can reliably inform the understanding of Relugolix's absorption, distribution, metabolism, and excretion (ADME) profile. The protocols and data presented herein provide a robust framework for researchers developing and validating bioanalytical methods for Relugolix.

References

Troubleshooting & Optimization

How to minimize matrix effects in Relugolix LC-MS/MS assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects in Relugolix LC-MS/MS assays.

Troubleshooting Guide

This section addresses common issues encountered during the LC-MS/MS analysis of Relugolix that may be attributed to matrix effects.

Problem: Poor sensitivity and inconsistent results for Relugolix in plasma samples.

  • Possible Cause: Significant ion suppression due to co-eluting matrix components, particularly phospholipids (B1166683), from the plasma sample. Relugolix is a hydrophobic compound (logP ~3.16-3.94) and may have retention times similar to endogenous interferences.[1]

  • Solution:

    • Assess Matrix Effect: Quantify the extent of ion suppression using a post-extraction spike experiment.

    • Optimize Sample Preparation: Employ a more effective sample cleanup technique to remove interfering matrix components. A comparison of common techniques is provided in Table 1.

    • Chromatographic Optimization: Adjust chromatographic conditions to separate Relugolix from the ion-suppressing regions of the chromatogram.

Problem: High variability between different plasma lots.

  • Possible Cause: The composition of the biological matrix can vary between individuals and lots, leading to differential matrix effects.[2]

  • Solution:

    • Matrix Effect Evaluation: During method validation, assess the matrix effect in at least six different lots of blank matrix.[2]

    • Internal Standard Selection: Utilize a stable isotope-labeled (SIL) internal standard for Relugolix. A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation.[3] If a SIL-IS is unavailable, a structural analog can be used, but it must be thoroughly validated to ensure it behaves similarly to Relugolix.[4]

    • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Relugolix analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting components present in the sample matrix.[5] In the context of Relugolix LC-MS/MS assays, endogenous substances from biological matrices like plasma can suppress or, less commonly, enhance the ionization of Relugolix in the mass spectrometer's ion source.[6] This interference can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity.[7] Given Relugolix's low water solubility (0.04 mg/mL at 25°C), it is prone to interactions with hydrophobic matrix components.[8][9]

Q2: How can I quantitatively assess matrix effects in my Relugolix assay?

A2: The most common method is the post-extraction spike experiment .[2] This involves comparing the peak area of Relugolix in a neat solution to the peak area of Relugolix spiked into an extracted blank matrix sample at the same concentration.[10] The matrix factor (MF) is calculated to quantify the extent of ion suppression or enhancement. An MF < 1 indicates suppression, while an MF > 1 suggests enhancement.[2]

Q3: Which sample preparation technique is best for minimizing matrix effects for Relugolix?

A3: The choice of sample preparation technique depends on the required sensitivity and throughput. While Protein Precipitation (PPT) with acetonitrile (B52724) has been successfully used for Relugolix analysis, more rigorous methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can provide cleaner extracts and further reduce matrix effects.[11][12][13] For highly sensitive assays, specialized techniques like phospholipid removal plates can be very effective.[14]

Q4: What are the recommended LC-MS/MS parameters for Relugolix analysis?

A4: A previously published method for Relugolix in rat plasma utilized the following parameters[11]:

  • Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • MS Detection: Electrospray ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM).

  • MRM Transition: m/z 624.30 → 547.88

Q5: When should I use a stable isotope-labeled (SIL) internal standard for Relugolix analysis?

A5: It is highly recommended to use a SIL internal standard in all quantitative bioanalytical assays for Relugolix, especially for clinical and regulatory studies.[3] A SIL internal standard has nearly identical chemical and physical properties to Relugolix, ensuring it co-elutes and experiences the same degree of matrix effects and variability during sample processing.[3] This provides the most accurate compensation for potential analytical errors.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects

TechniquePrincipleAdvantagesDisadvantagesTypical Matrix Effect Reduction for Hydrophobic Compounds
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent (e.g., acetonitrile) or an acid.Fast, simple, and inexpensive.[7]Provides the least clean extract, often with significant residual phospholipids and other interferences.[13]Low to Moderate
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases.Can provide a very clean extract, effectively removing salts and highly polar interferences.[12]Can be labor-intensive, requires larger volumes of organic solvents, and analyte recovery can be variable.[7]Moderate to High
Solid-Phase Extraction (SPE) Analytes are isolated from the matrix by selective adsorption onto a solid sorbent.Highly selective, provides a clean extract, and allows for sample concentration.[7][12]Requires method development and can be more expensive and time-consuming than PPT or LLE.[12]High
Phospholipid Removal Plates Employs specific chemistry (e.g., zirconia-coated particles) to selectively remove phospholipids from the sample.Very effective at removing a major source of ion suppression, simple workflow.[14]Higher cost per sample compared to PPT.Very High

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Relugolix and its internal standard (IS) into the final reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank plasma. Spike Relugolix and IS into the final dried extract before reconstitution.

    • Set C (Matrix-Matched Standards): Spike Relugolix and IS into blank plasma before extraction.

  • Analyze all samples using the validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for the analyte and IS:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

  • Calculate the IS-Normalized MF:

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

    • The coefficient of variation (CV%) of the IS-normalized MF across the different lots should be ≤15%.[2]

Protocol 2: Protein Precipitation (PPT) for Relugolix in Plasma

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in an appropriate volume of the mobile phase.

  • Vortex, centrifuge, and inject the supernatant into the LC-MS/MS system.

Protocol 3: Generic Solid-Phase Extraction (SPE) for Relugolix

This is a general protocol and should be optimized for Relugolix.

  • Condition the SPE Cartridge (e.g., C18 or mixed-mode cation exchange):

  • Load the Sample:

    • Pre-treat 500 µL of plasma by diluting with 500 µL of 4% phosphoric acid.

    • Load the pre-treated sample onto the SPE cartridge.

  • Wash the Cartridge:

    • Wash with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the Analyte:

    • Elute Relugolix with 1 mL of methanol or an appropriate elution solvent.

  • Evaporate and Reconstitute:

    • Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.

Visualizations

Troubleshooting_Matrix_Effects start Inconsistent/Low Signal for Relugolix assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Matrix Effect Confirmed? assess_me->me_present optimize_prep Optimize Sample Preparation me_present->optimize_prep Yes end_bad Re-evaluate Method me_present->end_bad No (Investigate other causes) optimize_lc Optimize Chromatography optimize_prep->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is end_good Assay Performance Acceptable use_sil_is->end_good

Caption: Troubleshooting workflow for addressing matrix effects in Relugolix assays.

Sample_Prep_Comparison cluster_0 Sample Preparation Method cluster_1 Key Characteristics PPT Protein Precipitation Cleanliness Extract Cleanliness PPT->Cleanliness Low Complexity Method Complexity PPT->Complexity Lowest LLE Liquid-Liquid Extraction LLE->Cleanliness Moderate-High LLE->Complexity Moderate SPE Solid-Phase Extraction SPE->Cleanliness High SPE->Complexity Highest PLR Phospholipid Removal PLR->Cleanliness Highest PLR->Complexity Low-Moderate

Caption: Comparison of sample preparation techniques for Relugolix analysis.

References

Technical Support Center: Optimizing Relugolix Extraction from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Relugolix bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the extraction of Relugolix from biological matrices. Our goal is to help you improve extraction recovery and ensure accurate quantification in your experiments.

Troubleshooting Guides

This section addresses specific issues that you may encounter during the extraction of Relugolix from biological samples.

Low Extraction Recovery

Question: My extraction recovery for Relugolix is consistently low. What are the potential causes and how can I improve it?

Answer: Low extraction recovery of Relugolix can stem from several factors related to the chosen extraction method, either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). Here’s a breakdown of potential causes and solutions:

For Liquid-Liquid Extraction (LLE) / Protein Precipitation:

  • Inadequate Protein Precipitation: Insufficient precipitation of plasma proteins can lead to the analyte being trapped in the protein pellet.

    • Troubleshooting:

      • Increase Acetonitrile (B52724) Volume: A study demonstrated good recovery by using a 1:3 ratio of plasma to acetonitrile (e.g., 100 µL plasma to 300 µL acetonitrile).[1][2]

      • Optimize Vortexing Time: Ensure thorough mixing after adding the organic solvent. Vortexing for at least 2 minutes can enhance protein precipitation.[1][2]

      • Centrifugation Speed and Time: Use a high centrifugation speed (e.g., 13,000 x g) for a sufficient duration (e.g., 10 minutes) to ensure a compact pellet and clear supernatant.[1]

  • Incorrect Solvent Selection: The choice of organic solvent is critical for efficiently partitioning Relugolix from the aqueous biological matrix.

    • Troubleshooting:

      • Acetonitrile: Acetonitrile is a commonly used and effective solvent for precipitating proteins and extracting Relugolix.[1][3][4]

      • Methanol (B129727): While also used, methanol may be less effective at precipitating proteins compared to acetonitrile.

For Solid-Phase Extraction (SPE):

  • Improper Cartridge Selection: The SPE sorbent must have the appropriate chemistry to retain and elute Relugolix effectively.

    • Troubleshooting:

      • Consider Reversed-Phase Sorbents: Given its chemical structure, a C18 sorbent is a suitable choice for retaining Relugolix.

      • Evaluate Different Sorbent Chemistries: If recovery is low with C18, consider other polymeric reversed-phase sorbents.

  • Suboptimal pH: The pH of the sample and the solvents used for washing and elution can significantly impact the recovery of Relugolix by affecting its ionization state.

    • Troubleshooting:

      • Acidify the Sample: Adding a small amount of formic acid (e.g., 0.1%) to the sample and wash solutions can help in retaining Relugolix on a reversed-phase sorbent.

  • Inefficient Elution: The elution solvent may not be strong enough to desorb Relugolix completely from the SPE sorbent.

    • Troubleshooting:

      • Increase Organic Solvent Strength: If using methanol for elution, consider switching to or adding acetonitrile, which is a stronger solvent.

      • Optimize Elution Volume: Ensure the volume of the elution solvent is sufficient to elute the analyte completely.

High Matrix Effects

Question: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of Relugolix. How can I mitigate this?

Answer: Matrix effects are a common challenge in bioanalysis, arising from co-eluting endogenous components from the biological sample that interfere with the ionization of the target analyte.[5][6]

  • Improve Sample Cleanup:

    • Switch to SPE: Solid-phase extraction generally provides a cleaner extract compared to protein precipitation, thereby reducing matrix effects.

    • Optimize LLE: If using LLE, consider a back-extraction step to further purify the sample.

  • Chromatographic Separation:

    • Optimize Gradient Elution: Adjust the mobile phase gradient to better separate Relugolix from interfering matrix components. A study successfully used a gradient with acetonitrile and 0.1% formic acid in water.[1][2]

    • Use a High-Resolution Column: Employing a column with a smaller particle size (e.g., 1.7 µm) can improve peak resolution and separation from matrix components.[1][7]

  • Internal Standard Selection:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects, as the SIL-IS will behave chromatographically and in the ion source very similarly to the analyte.

    • Use a Structural Analog: If a SIL-IS is not available, a structural analog that elutes close to Relugolix can be used. Apalutamide and Canagliflozin have been successfully used as internal standards in Relugolix assays.[1][3][4]

  • Dilution:

    • Dilute the Sample: Diluting the sample with a suitable buffer or mobile phase can reduce the concentration of interfering matrix components. However, ensure that the final concentration of Relugolix is still above the lower limit of quantification (LLOQ).

Frequently Asked Questions (FAQs)

Q1: What is a typical extraction recovery percentage for Relugolix from plasma?

A1: Published methods using protein precipitation with acetonitrile have reported extraction recoveries for Relugolix from plasma to be in the range of 80.5% to 98.88%.[1][3][4] One study reported recovery rates of 80.5 ± 8.5%, 86.2 ± 6.0%, and 88.3 ± 3.5% for QC samples at low, medium, and high concentrations, respectively.[1] Another study reported mean recovery values between 97.92% and 98.88%.[3][4]

Q2: What are the recommended storage conditions for Relugolix in plasma samples?

A2: Studies have shown that Relugolix is stable in plasma under various conditions. It has been found to be stable for at least 28 days when stored at -40°C.[1][2] It is also stable through at least three freeze-thaw cycles and for several hours at room temperature and refrigerated conditions (10°C).[1][2]

Q3: What type of internal standard is recommended for Relugolix analysis?

A3: The ideal internal standard is a stable isotope-labeled version of Relugolix. However, if that is not available, structural analogs can be used. Apalutamide and Canagliflozin have been successfully utilized as internal standards in UPLC-MS/MS methods for Relugolix.[1][3][4]

Q4: Can I use a simple protein precipitation method for Relugolix extraction?

A4: Yes, protein precipitation with acetonitrile has been shown to be an efficient and effective method for extracting Relugolix from plasma, with good recovery and acceptable matrix effects for many applications.[1][2][3][4]

Data Presentation

Table 1: Reported Extraction Recovery of Relugolix using Protein Precipitation

Biological MatrixExtraction MethodSolventRecovery (%)Reference
Rat PlasmaProtein PrecipitationAcetonitrile80.5 ± 8.5 (Low QC)[1]
86.2 ± 6.0 (Medium QC)[1]
88.3 ± 3.5 (High QC)[1]
Human PlasmaProtein PrecipitationAcetonitrile97.92 - 98.88[3][4]

Table 2: Stability of Relugolix in Rat Plasma

ConditionDurationStabilityReference
Freeze-Thaw3 cyclesStable[1][2]
Room Temperature2 hoursStable[1][2]
Refrigerated (10°C)3 hoursStable[1][2]
Frozen (-40°C)28 daysStable[1][2]

Experimental Protocols

Protocol 1: Protein Precipitation for Relugolix Extraction from Plasma

This protocol is based on a validated UPLC-MS/MS method.[1][2]

Materials:

  • Plasma sample containing Relugolix

  • Internal Standard (IS) solution (e.g., Apalutamide in methanol)

  • Acetonitrile (HPLC grade)

  • 2.0 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of at least 13,000 x g

Procedure:

  • Pipette 100 µL of the plasma sample into a 2.0 mL microcentrifuge tube.

  • Add 20 µL of the internal standard solution to the plasma sample.

  • Vortex the mixture for 30 seconds.

  • Add 300 µL of acetonitrile to the tube to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 2.0 minutes.

  • Centrifuge the sample at 13,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean tube or autosampler vial for analysis by UPLC-MS/MS.

Visualizations

experimental_workflow Protein Precipitation Workflow for Relugolix Extraction cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (20 µL) plasma->add_is vortex1 3. Vortex (30s) add_is->vortex1 add_acn 4. Add Acetonitrile (300 µL) vortex1->add_acn vortex2 5. Vortex (2 min) add_acn->vortex2 centrifuge 6. Centrifuge (13,000 x g, 10 min) vortex2->centrifuge supernatant 7. Collect Supernatant centrifuge->supernatant analysis 8. UPLC-MS/MS Analysis supernatant->analysis

Caption: Workflow for Relugolix extraction using protein precipitation.

troubleshooting_low_recovery Troubleshooting Low Relugolix Extraction Recovery cluster_lle Liquid-Liquid Extraction / Protein Precipitation cluster_spe Solid-Phase Extraction low_recovery Low Extraction Recovery inadequate_ppt Inadequate Protein Precipitation low_recovery->inadequate_ppt wrong_solvent_lle Incorrect Solvent low_recovery->wrong_solvent_lle wrong_cartridge Improper Cartridge low_recovery->wrong_cartridge suboptimal_ph Suboptimal pH low_recovery->suboptimal_ph inefficient_elution Inefficient Elution low_recovery->inefficient_elution inc_acn Increase Acetonitrile Volume inadequate_ppt->inc_acn opt_vortex Optimize Vortexing inadequate_ppt->opt_vortex opt_centrifuge Optimize Centrifugation inadequate_ppt->opt_centrifuge use_acn Use Acetonitrile wrong_solvent_lle->use_acn use_c18 Use C18 or Polymeric RP wrong_cartridge->use_c18 acidify_sample Acidify Sample/Wash Solutions suboptimal_ph->acidify_sample inc_solvent_strength Increase Elution Solvent Strength inefficient_elution->inc_solvent_strength opt_elution_vol Optimize Elution Volume inefficient_elution->opt_elution_vol

Caption: Troubleshooting guide for low Relugolix extraction recovery.

References

Technical Support Center: Forced Degradation Studies of Relugolix API

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Relugolix active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)

Q1: Under what conditions is Relugolix API expected to degrade?

A1: Based on forced degradation studies, Relugolix is stable in acidic conditions. However, it shows significant degradation under basic and oxidative conditions.[1][2][3][4] Thermal and photolytic stress conditions have also been investigated, with some studies showing minimal degradation.[5][6]

Q2: What are the major degradation products of Relugolix?

A2: Four primary degradation products have been identified and characterized in forced degradation studies.[1][2][3][7] Two of these arise from basic hydrolysis and the other two from oxidative stress.[1][2][3][7]

Q3: What analytical techniques are most suitable for analyzing Relugolix and its degradation products?

A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most common techniques for separating Relugolix from its degradation products.[6][8][9] For structural elucidation and characterization of the degradation products, techniques such as liquid chromatography-mass spectrometry (LC-MS), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy are employed.[1][5][8]

Q4: Are there validated stability-indicating analytical methods available for Relugolix?

A4: Yes, several studies have focused on developing and validating stability-indicating UPLC and RP-HPLC methods for the determination of Relugolix in the presence of its process-related impurities and degradation products.[6][9][10] These methods are validated according to International Council for Harmonisation (ICH) guidelines.[6][10]

Troubleshooting Guide

Issue 1: No degradation observed under acidic stress conditions.

  • Possible Cause: Relugolix is reported to be stable under acidic conditions.[1][2][4]

  • Troubleshooting Step: Confirm that the experimental setup is correct and that the acidic conditions were indeed applied. If no degradation is observed, this is consistent with the known stability profile of the drug. Consider extending the exposure time or increasing the temperature to see if any degradation can be induced, although this may lead to unrealistic degradation pathways.

Issue 2: Inconsistent or unexpected peaks in the chromatogram.

  • Possible Cause 1: Impurities in the Relugolix API sample.

  • Troubleshooting Step 1: Analyze a non-stressed sample of the Relugolix API to identify any pre-existing impurities.

  • Possible Cause 2: Interaction with the mobile phase or column.

  • Troubleshooting Step 2: Ensure the mobile phase is freshly prepared and that the column is properly conditioned and suitable for the analysis. A C18 column is commonly used for Relugolix analysis.[1][11]

  • Possible Cause 3: Contamination of glassware or solvents.

  • Troubleshooting Step 3: Use high-purity solvents and thoroughly clean all glassware to avoid introducing extraneous peaks.

Issue 3: Poor resolution between Relugolix and its degradation products.

  • Possible Cause: Sub-optimal chromatographic conditions.

  • Troubleshooting Step: Method optimization may be necessary. Adjusting the mobile phase composition (e.g., the ratio of organic solvent to buffer), pH, column temperature, and flow rate can improve resolution.[5][8] A gradient elution program is often more effective than an isocratic one for separating complex mixtures.[6]

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Results for Relugolix

Stress ConditionReagent/ParametersObserved DegradationDegradation Products IdentifiedReference
Acidic Hydrolysis1 N HClStableNone[1][2]
Basic Hydrolysis1 N NaOHSignificant DegradationDegradation Product-1, Degradation Product-2[1][2][3]
Oxidative3% H₂O₂Significant DegradationDegradation Product-3, Degradation Product-4[1][2][3]
Thermal60°CNegligible Degradation (~0.44%)Not specified[5]
Photolytic (UV)UV light at 254 nmNegligible Degradation (~0.34%)Not specified[5]

Experimental Protocols

Protocol 1: Forced Degradation under Basic Conditions

  • Sample Preparation: Accurately weigh and dissolve a known amount of Relugolix API in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

  • Stress Application: Add 1 N sodium hydroxide (B78521) (NaOH) to the Relugolix solution.

  • Incubation: Keep the solution at room temperature for a specified duration (e.g., 24 hours).

  • Neutralization: After the incubation period, neutralize the solution with an equivalent amount of 1 N hydrochloric acid (HCl).

  • Analysis: Dilute the sample to a suitable concentration with the mobile phase and analyze using a validated stability-indicating HPLC or UPLC method.

Protocol 2: Forced Degradation under Oxidative Conditions

  • Sample Preparation: Prepare a solution of Relugolix API as described in Protocol 1.

  • Stress Application: Add 3% hydrogen peroxide (H₂O₂) to the Relugolix solution.

  • Incubation: Maintain the solution at room temperature for a specified period (e.g., 24 hours).

  • Analysis: Dilute the sample to the target concentration with the mobile phase and inject it into the HPLC or UPLC system for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Relugolix API dissolve Dissolve in appropriate solvent start->dissolve acid Acidic (e.g., 1N HCl) dissolve->acid base Basic (e.g., 1N NaOH) dissolve->base oxidative Oxidative (e.g., 3% H2O2) dissolve->oxidative thermal Thermal (e.g., 60°C) dissolve->thermal photo Photolytic (e.g., UV light) dissolve->photo neutralize Neutralize (if applicable) acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize hplc HPLC / UPLC Analysis neutralize->hplc characterization LC-MS, HRMS, NMR (for unknown impurities) hplc->characterization

Caption: Experimental workflow for forced degradation studies of Relugolix API.

degradation_pathways cluster_basic Basic Hydrolysis cluster_oxidative Oxidative Stress Relugolix Relugolix DP1 Degradation Product-1 Relugolix->DP1 1N NaOH DP2 Degradation Product-2 Relugolix->DP2 1N NaOH DP3 Degradation Product-3 Relugolix->DP3 3% H2O2 DP4 Degradation Product-4 Relugolix->DP4 3% H2O2

Caption: Potential degradation pathways of Relugolix under stress conditions.

References

Optimizing ionization efficiency for Relugolix in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of Relugolix. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the ionization efficiency and overall analytical performance for Relugolix.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization technique and polarity for analyzing Relugolix?

A1: The most common and effective technique is Electrospray Ionization (ESI) in the positive ion mode .[1] Relugolix contains several nitrogen atoms that can be readily protonated, making it highly suitable for positive mode ESI.

Q2: What is the expected precursor ion (parent ion) for Relugolix?

A2: Relugolix has a molecular weight of approximately 623.64 g/mol .[2] In positive mode ESI, the expected precursor ion is the protonated molecule, [M+H]⁺. You should look for this ion at a mass-to-charge ratio (m/z) of approximately 624.2 .[1][2][3]

Q3: What are the common product ions for MS/MS fragmentation of Relugolix?

A3: For Multiple Reaction Monitoring (MRM) or tandem mass spectrometry (MS/MS) experiments, several precursor-to-product ion transitions have been successfully used. These are crucial for ensuring selectivity and sensitivity in complex matrices like plasma.

Precursor Ion (m/z)Product Ion (m/z)Reference
624.18127.03[2][3]
624.30547.88[1]

Q4: Are there any other adducts I should be aware of?

A4: While the protonated molecule ([M+H]⁺) is the primary ion of interest, the formation of other adducts is possible, especially depending on the mobile phase composition and sample cleanliness. Common adducts in ESI include sodium ([M+Na]⁺) and potassium ([M+K]⁺). To minimize unwanted adducts and favor protonation, it is recommended to use a mobile phase containing a proton source like formic acid and to use high-purity solvents.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Relugolix by LC-MS.

Issue 1: Low or No Signal Intensity

You are experiencing a weak or undetectable peak for Relugolix.

Possible Causes & Solutions:

  • Incorrect Ionization Mode:

    • Solution: Ensure your mass spectrometer is operating in positive ion mode . Relugolix ionizes efficiently as [M+H]⁺.

  • Suboptimal Mobile Phase pH:

    • Relugolix's solubility decreases as pH increases.[5] An acidic mobile phase is critical for promoting protonation.

    • Solution: Use a mobile phase containing an acidic modifier. 0.1% formic acid in both the aqueous and organic phases is a well-documented and effective choice.[1][2]

  • Inefficient Desolvation:

    • The settings for the nebulizing and drying gases are crucial for converting the liquid eluent into gas-phase ions.[4]

    • Solution: Optimize the ion source parameters, including nebulizer gas flow, drying gas flow, and source temperature. Highly aqueous mobile phases at the start of a gradient may require higher gas flows or temperatures for efficient desolvation.[4]

  • Sample Concentration and Matrix Effects:

    • The sample may be too dilute, or components in the sample matrix (e.g., salts, phospholipids (B1166683) from plasma) could be suppressing the ionization of Relugolix.[6][7]

    • Solution:

      • Ensure the sample concentration is within the linear range of the instrument.[2]

      • Improve sample preparation to remove interfering matrix components.

      • Optimize chromatography to separate Relugolix from the regions where matrix components elute.[7]

Logical Workflow for Troubleshooting Low Signal Intensity

LowSignalTroubleshooting start Start: Low/No Relugolix Signal check_mode Verify MS is in Positive Ion Mode start->check_mode check_mobile_phase Check Mobile Phase: Is 0.1% Formic Acid present? check_mode->check_mobile_phase  Correct outcome_mode Set to Positive Mode check_mode->outcome_mode Incorrect   check_source_params Review Ion Source Parameters (Gas Flow, Temp, Voltage) check_mobile_phase->check_source_params  Correct outcome_mp Add 0.1% Formic Acid to Mobile Phase check_mobile_phase->outcome_mp Incorrect   check_lc Evaluate Chromatography: Peak Shape & Retention check_source_params->check_lc  Optimized outcome_source Optimize Source Parameters Systematically check_source_params->outcome_source Suboptimal   investigate_sample Investigate Sample Prep & Matrix Effects check_lc->investigate_sample  Good outcome_lc Optimize LC Method (Gradient, Column) check_lc->outcome_lc Poor   outcome_sample Improve Sample Cleanup (e.g., SPE) investigate_sample->outcome_sample Suspected   end Signal Restored investigate_sample->end  Clean outcome_mode->check_mobile_phase outcome_mp->check_source_params outcome_source->check_lc outcome_lc->investigate_sample outcome_sample->end

Fig 1. Troubleshooting workflow for low Relugolix signal.

Experimental Protocols

Protocol 1: Recommended LC-MS/MS Operating Conditions

This protocol is a synthesis of conditions reported in validated methods for the analysis of Relugolix in biological matrices.[1][2]

Liquid Chromatography (LC) Parameters:

  • Column: C18 reverse-phase column (e.g., Inertsil C18, 150mm x 2.1mm, 5.0 µm or Acquity BEH C18, 50mm x 2.1mm, 1.7 µm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (B52724).[1]

  • Flow Rate: 0.3 - 0.8 mL/min.[1][2]

  • Gradient:

    • Start with a high aqueous percentage (e.g., 90% A) to ensure retention.

    • Ramp to a high organic percentage (e.g., 90% B) to elute Relugolix.

    • Return to initial conditions and allow for column re-equilibration.

  • Column Temperature: 40°C.[1]

Mass Spectrometry (MS) Parameters:

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Primary: 624.2 → 127.0

    • Secondary: 624.2 → 547.9

  • Source Settings:

    • Cone Voltage: ~30 V.[1]

    • Collision Energy: ~20 eV for the transition to 547.9 and potentially higher for the transition to 127.0.[1]

    • Drying Gas and Nebulizer Gas: Optimize based on your specific instrument and flow rate to ensure stable spray and efficient desolvation.

Protocol 2: Sample Preparation from Plasma

This is a general protein precipitation protocol effective for extracting Relugolix from plasma.[1]

  • Aliquoting: In a microcentrifuge tube, aliquot 100 µL of plasma sample.

  • Internal Standard: Add the internal standard solution (e.g., 20 µL of Apalutamide or Canagliflozin in a suitable solvent).[1][2] Vortex for 30 seconds.

  • Precipitation: Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[1]

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes.[1]

  • Transfer: Carefully collect the supernatant and transfer it to a clean vial for LC-MS analysis.

Visualization of Adduct Formation in ESI Source

AdductFormation cluster_ions Mobile Phase Ions cluster_adducts Potential Gas-Phase Ions Relugolix Relugolix (M) in ESI Droplet MH [M+H]⁺ (Desired Ion) m/z ~624.2 Relugolix->MH + H⁺ (Protonation) MNa [M+Na]⁺ (Unwanted Adduct) m/z ~646.2 Relugolix->MNa + Na⁺ MK [M+K]⁺ (Unwanted Adduct) m/z ~662.2 Relugolix->MK + K⁺ H_ion H+ Na_ion Na+ K_ion K+

Fig 2. Relugolix ionization pathways in the ESI source.

References

Addressing internal standard response variability in bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides & FAQs: Addressing Internal Standard Response Variability

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and resolving issues related to internal standard (IS) response variability in bioanalysis. Consistent IS response is crucial for the accuracy and reliability of quantitative bioanalytical methods.[1][2] This guide offers a structured approach to troubleshooting, from initial assessment to detailed experimental investigation.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of internal standard (IS) response variability?

Variability in the IS response can originate from several stages of the bioanalytical workflow.[1] These causes can be broadly categorized as:

  • Sample Preparation Issues:

    • Inconsistent pipetting or dilution errors when adding the IS.[3]

    • Incomplete mixing of the IS with the biological matrix.[1][3]

    • Variability in extraction recovery between the analyte and the IS.[1][3]

    • Degradation of the IS during sample processing.[1][4]

    • Human errors such as mis-spiking or double-spiking the IS.[4]

  • Matrix Effects:

    • Ion suppression or enhancement of the IS signal caused by co-eluting endogenous components from the sample matrix.[5][6]

    • Lot-dependent differences in the biological matrix.[4]

    • Differences in matrix composition between calibration standards/quality controls (QCs) and the study samples.[4]

  • Instrument-Related Issues:

    • Inconsistent injection volumes.[1]

    • Instrument drift or changes in detector sensitivity over the analytical run.[1][4]

    • Contamination of the ion source.[4]

    • Column degradation or temperature fluctuations.[4]

    • Ionization competition between the analyte and the IS in the mass spectrometer source.[1][4]

Q2: How do I begin troubleshooting inconsistent IS response?

A systematic initial assessment is key. Start by plotting the IS peak area for all samples in the analytical run to identify any patterns.[4] This visualization can help differentiate between sporadic errors and systematic trends.

  • Sporadic Flyers: One or two samples with drastically different IS responses often point to human error (e.g., missed IS spike, pipetting error) or an injection error.[4] Re-analyzing the affected sample is a logical first step.[4]

  • Systematic Trend: If the IS response for all unknown samples is consistently higher or lower than that of the calibration standards and QCs, this may indicate a difference in the matrix composition.[4]

  • Gradual Drift: A consistent increase or decrease in the IS response over the course of the run could signal instrument instability, such as detector drift or column degradation.[4]

  • Abrupt Shift: A sudden change in the IS response mid-run might be due to a human error during the preparation of a subset of samples or an abrupt change in instrument conditions.[4]

The following diagram outlines a basic workflow for the initial assessment of IS variability.

G A Start: Inconsistent IS Response Observed B Plot IS Peak Area vs. Injection Order A->B C Identify Pattern of Variability B->C D Sporadic Flyers C->D Random E Systematic Trend (Samples vs. Stds/QCs) C->E Consistent F Gradual Drift C->F Progressive G Abrupt Shift C->G Sudden H Re-analyze Affected Sample(s) D->H I Investigate Matrix Effects E->I J Check Instrument Performance & Stability F->J K Review Sample Preparation Records G->K

Initial Assessment of IS Variability Workflow
Q3: When is IS variability a significant concern for data accuracy?

According to FDA guidance, IS response variability may impact data accuracy when the range of IS responses for the study samples is substantially different from the range observed for the calibration standards and QCs in the same run.[4][7] However, if the IS response tracks with the analyte response, the accuracy of the final concentration measurement may not be compromised.[1][4] It is crucial to investigate the root cause of the variability to ensure data integrity.[2]

Q4: What is the best type of internal standard to use?

Stable-isotopically labeled (SIL) internal standards (e.g., containing 13C, 15N, or 2H) are considered the gold standard in quantitative bioanalysis.[1][8] They have nearly identical physicochemical properties to the analyte, meaning they co-elute chromatographically and exhibit similar ionization behavior, which allows them to effectively compensate for matrix effects and variability in extraction and injection.[5][9] When a SIL IS is not available, a structural analog can be used, but it should closely match the analyte's structure and properties.[1][9]

Internal Standard TypeAdvantagesDisadvantages
Stable Isotope Labeled (SIL) - Co-elutes with the analyte.[9] - Similar ionization efficiency.[9] - Best compensation for matrix effects and extraction variability.[1][5]- Can be expensive and time-consuming to synthesize.[1] - Potential for isotopic interference if not sufficiently labeled.
Structural Analog - More readily available and less expensive than SIL IS.- May have different chromatographic retention and ionization efficiency than the analyte.[9] - Less effective at compensating for matrix effects.[9]
Q5: How can I investigate if matrix effects are the cause of IS variability?

Matrix effects, the suppression or enhancement of ionization by co-eluting compounds, are a common cause of IS variability.[5] A post-extraction spike experiment can be performed to investigate this.

Experimental Protocol: Post-Extraction Spike Comparison

  • Sample Selection: Select at least six different lots of blank biological matrix and the study samples exhibiting IS variability.

  • Extraction: Extract the blank matrix lots and the study samples without the internal standard.

  • Post-Extraction Spiking: After extraction, spike the extracts with known concentrations of the analyte and the internal standard (e.g., at low, mid, and high QC levels).

  • Analysis: Analyze the spiked extracts via LC-MS/MS.

  • Data Evaluation: Compare the IS response across the different blank matrix lots and the study sample extracts. Significant variation in the IS response between the different sources suggests the presence of matrix effects.[4]

The following diagram illustrates a decision-making process for investigating matrix effects.

A Start: Systematic IS Variation Observed B Perform Post-Extraction Spike Experiment A->B C Analyze IS Response in Different Matrix Lots B->C D Is IS Response Consistent Across Lots? C->D E No Significant Matrix Effect on IS D->E Yes F Significant Matrix Effect Detected D->F No G Optimize Sample Preparation (e.g., SPE, LLE) F->G H Improve Chromatographic Separation F->H I Re-evaluate IS (consider SIL IS) F->I

Matrix Effect Investigation Workflow

Troubleshooting Guides

Guide 1: Addressing Sporadic IS Response Outliers

Issue: One or a few samples show a significantly higher or lower IS response compared to the rest of the batch.

Potential CauseTroubleshooting Steps & Solutions
Pipetting/Spiking Error 1. Visually inspect the sample wells to check for obvious volume discrepancies. 2. Re-prepare and re-analyze the affected sample(s).[4] 3. Review and reinforce proper pipetting and IS addition procedures with laboratory staff.
Injection Error 1. Re-inject the same sample extract to see if the issue is reproducible. If the re-injection is normal, the initial error was likely with the autosampler. 2. Check the autosampler for any logged errors, and inspect the syringe and injection port.
Sample-Specific Matrix Effect 1. If re-analysis of the prepared sample yields the same outlier result, a unique matrix effect in that specific sample may be the cause. 2. Consider dilution of the sample with the control matrix to mitigate the effect.[10]
Guide 2: Correcting for Systematic Drifts or Shifts in IS Response

Issue: The IS response shows a continuous drift (up or down) throughout the run, or there is an abrupt shift in response for a section of the run.

Potential CauseTroubleshooting Steps & Solutions
Instrument Instability 1. Source Contamination: Check the MS source and clean if necessary. A gradual decrease in signal can indicate a dirty source. 2. Detector Drift: Monitor the instrument's diagnostic parameters. 3. Temperature Fluctuations: Ensure the column compartment and laboratory environment are temperature-controlled.
Chromatographic Issues 1. Column Degradation: A loss of peak shape and retention time shifts along with IS response drift can indicate a failing column. Replace the column. 2. Mobile Phase Issues: Check for sufficient mobile phase volume and ensure proper mixing and degassing.
Sample Preparation Batch Effect 1. If an abrupt shift is observed, review the sample preparation records to see if different reagents or procedures were used for that subset of samples.[4] 2. Ensure consistent timing and conditions for all sample processing steps.

Quantitative Data Summary

The following table summarizes acceptance criteria for bioanalytical method validation as recommended by regulatory bodies, which can serve as a benchmark when evaluating IS performance and overall assay acceptability.

ParameterAcceptance Criteria (FDA & EMA)
Calibration Curve Back-calculated concentrations should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). At least 75% of standards must meet this criterion.[11][12]
Accuracy & Precision (QCs) Within-run and between-run accuracy should be within ±15% of the nominal values (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).[13]
Selectivity Response in blank samples should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.[12]
Matrix Effect The IS-normalized matrix factor should be close to 1.0, with a %CV of ≤15% across different lots of matrix.[5]

By following these structured troubleshooting guides and understanding the potential root causes of IS variability, researchers can more effectively diagnose and resolve issues, ensuring the generation of high-quality, reliable bioanalytical data.

References

Technical Support Center: Investigating and Mitigating Cross-Interference Between Analyte and SIL-IS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential cross-interference between a target analyte and its stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is analyte and SIL-IS cross-interference?

A1: Analyte and SIL-IS cross-interference, often referred to as crosstalk, is a phenomenon in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis where the signal from the analyte contributes to the signal of the SIL-IS, or vice-versa.[1] This can lead to inaccurate quantification of the analyte.

Q2: What are the primary causes of cross-interference?

A2: The main causes of cross-interference include:

  • Isotopic Overlap: Naturally occurring heavy isotopes of the analyte can have the same mass-to-charge ratio (m/z) as the SIL-IS, especially when the mass difference between them is small.[2][3] This is more common with compounds containing elements with significant natural isotopic abundance, such as chlorine, bromine, or sulfur.[3][4][5]

  • Impurity in the SIL-IS: The SIL-IS may contain a small amount of the unlabeled analyte as an impurity.[6][7] This contributes to the analyte signal.

  • In-source Fragmentation or Back-Exchange: For some molecules, particularly those labeled with deuterium, the stable isotope label can be unstable and may be lost in the ion source of the mass spectrometer or exchange with protons from the solvent.[2][8]

Q3: What are the signs of potential cross-interference in my data?

A3: Indicators of cross-interference include:

  • Non-linear calibration curves, particularly at the higher concentration end.[3]

  • Inaccurate and imprecise results for quality control (QC) samples.

  • A noticeable increase in the SIL-IS response as the analyte concentration increases.[3]

  • Systematic errors in sample analysis that are not explained by other factors.[1]

Q4: How can I minimize or eliminate cross-interference?

A4: Several strategies can be employed to mitigate cross-interference:

  • Increase SIL-IS Concentration: Using a higher concentration of the SIL-IS can reduce the relative contribution of the analyte's isotopic signal to the total IS signal.[3][4]

  • Monitor a Different Isotope: If the primary SIL-IS transition is compromised, monitoring a less abundant but non-interfering isotope of the SIL-IS can be an effective solution.[3][4][5]

  • Improve Chromatographic Separation: If the interference is from an isobaric compound and not isotopic overlap, optimizing the chromatography to separate the analyte and the interfering species can resolve the issue.[9]

  • Select a SIL-IS with a Larger Mass Difference: Choosing a SIL-IS with a greater mass difference from the analyte (ideally > 3 Da) can help avoid isotopic overlap.[2]

  • Mathematical Correction: In some cases, a mathematical correction can be applied to the data to account for the known contribution of the analyte to the SIL-IS signal.[2]

Q5: What are the regulatory expectations regarding cross-interference?

A5: Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the importance of method selectivity.[10][11][12] Bioanalytical method validation guidance requires sponsors to demonstrate that the assay is free from potential interfering substances, which includes assessing for crosstalk between the analyte and the internal standard.[10][13][14] It is crucial to investigate and document the potential for interference during method development and validation.[11][12]

Troubleshooting Guides

This section provides a step-by-step approach to identifying and resolving cross-interference issues.

Guide 1: Diagnosing the Source of Interference

This guide will help you determine the likely cause of the observed interference.

Step 1: Assess Isotopic Overlap

  • Action: Analyze a high-concentration solution of the pure analyte (without SIL-IS). Monitor both the analyte and the SIL-IS MRM transitions.

  • Expected Outcome: If you observe a signal in the SIL-IS channel that is chromatographically co-eluting with the analyte, this indicates isotopic contribution from the analyte to the SIL-IS.

  • Troubleshooting:

    • The magnitude of this "crosstalk" peak relative to the analyte peak can be used to estimate the percentage of interference.

    • This is a common issue for analytes containing atoms with naturally abundant heavier isotopes.[3]

Step 2: Evaluate SIL-IS Purity

  • Action: Analyze a solution of the SIL-IS alone. Monitor both the analyte and the SIL-IS MRM transitions.

  • Expected Outcome: A peak observed in the analyte channel at the retention time of the SIL-IS suggests the presence of the unlabeled analyte as an impurity in the SIL-IS.[7]

  • Troubleshooting:

    • Contact the supplier of the SIL-IS to obtain purity information.

    • If the impurity level is unacceptable, a new, purer batch of the SIL-IS may be required.

Guide 2: Mitigating Observed Interference

Once the source of interference is understood, this guide provides actionable steps to mitigate its impact on your assay.

Step 1: Optimization of SIL-IS Concentration

  • Action: Prepare and analyze calibration curves with varying concentrations of the SIL-IS (e.g., low, medium, and high).

  • Rationale: Increasing the SIL-IS concentration can diminish the relative impact of the analyte's isotopic contribution to the SIL-IS signal, potentially restoring linearity to the calibration curve.[3][4]

  • Data Analysis: Compare the linearity (r²) and accuracy of the calibration curves at each SIL-IS concentration.

Step 2: Selection of an Alternative MRM Transition for the SIL-IS

  • Action: Investigate alternative, less abundant precursor isotopes for the SIL-IS that do not have a corresponding isotopic contribution from the analyte.[4][5]

  • Rationale: This approach can circumvent the issue of isotopic overlap without needing to change the SIL-IS itself.

  • Procedure:

    • Infuse the SIL-IS to identify other potential precursor ions.

    • Select a precursor ion with a higher m/z that is free from analyte interference.

    • Develop and validate a new MRM transition using this alternative precursor.

Step 3: Chromatographic Resolution

  • Action: If the interference is from a co-eluting, isobaric compound (not isotopic overlap), modify the chromatographic conditions (e.g., change the column, mobile phase composition, or gradient) to achieve separation.

  • Rationale: Physical separation of the analyte from the interfering species is a highly effective way to eliminate interference.[9]

Quantitative Data Summary

The following table summarizes experimental data from a study investigating the effect of SIL-IS concentration and the choice of MRM transition on assay bias due to cross-interference for the analysis of Flucloxacillin (FLX).

SIL-IS Isotope Monitored (m/z)SIL-IS Concentration (mg/L)Observed Assay Bias (%)Instrument
458 → 1600.7up to 36.9Waters Xevo TQ-S & Shimadzu 8050
458 → 160145.8Waters Xevo TQ-S & Shimadzu 8050
460 → 1600.713.9Waters Xevo TQ-S & Shimadzu 8050

Data adapted from Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry.[4][5]

This data clearly demonstrates that increasing the SIL-IS concentration or monitoring a different, less abundant isotope can significantly reduce the bias caused by cross-signal contribution.

Experimental Protocols

Protocol 1: Assessment of Analyte Contribution to SIL-IS Signal

Objective: To quantify the percentage of signal contribution from the analyte to the SIL-IS channel.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the analyte in a suitable solvent.

    • From the stock, prepare a high-concentration working solution (e.g., at the Upper Limit of Quantification - ULOQ).

    • Prepare a solution containing only the SIL-IS at the concentration used in the analytical method.

  • LC-MS/MS Analysis:

    • Inject the high-concentration analyte solution and acquire data, monitoring both the analyte and SIL-IS MRM transitions.

    • Inject the SIL-IS solution and acquire data, monitoring both the analyte and SIL-IS MRM transitions.

  • Data Analysis:

    • In the chromatogram from the high-concentration analyte injection, measure the peak area of the analyte in its own channel (AreaAnalyte) and the peak area of the crosstalk signal in the SIL-IS channel (AreaCrosstalk).

    • Calculate the percent cross-contribution as: % Contribution = (Area_Crosstalk / Area_Analyte) * 100

Protocol 2: Evaluation of SIL-IS Purity

Objective: To determine the level of unlabeled analyte present as an impurity in the SIL-IS.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the SIL-IS in a suitable solvent at a known high concentration.

    • Prepare a calibration curve for the analyte in the same solvent.

  • LC-MS/MS Analysis:

    • Inject the high-concentration SIL-IS solution and acquire data, monitoring both the analyte and SIL-IS MRM transitions.

    • Analyze the analyte calibration curve.

  • Data Analysis:

    • Measure the peak area of the signal in the analyte channel from the injection of the SIL-IS solution.

    • Using the analyte calibration curve, determine the concentration of the unlabeled analyte corresponding to this peak area.

    • Calculate the percent impurity as: % Impurity = (Calculated Concentration of Unlabeled Analyte / Concentration of SIL-IS solution) * 100

Visualizations

CrossInterference_Causes cluster_analyte Analyte cluster_silis SIL-IS Analyte Analyte (e.g., M) Analyte_M1 Analyte Isotope (M+1) Analyte_M2 Analyte Isotope (M+2) MS Mass Spectrometer Analyte_M2->MS Isotopic Overlap SIL_IS SIL-IS (e.g., M+4) SIL_IS->MS SIL_IS_Impurity Unlabeled Impurity (M) SIL_IS_Impurity->MS Impurity Contribution

Caption: Causes of cross-interference between analyte and SIL-IS.

Troubleshooting_Workflow Start Interference Suspected (e.g., Non-linear Curve) Check_Isotopic_Overlap Analyze High Conc. Analyte Solution Start->Check_Isotopic_Overlap Check_IS_Purity Analyze SIL-IS Solution Alone Check_Isotopic_Overlap->Check_IS_Purity No Signal Isotopic_Overlap_Yes Isotopic Overlap Confirmed Check_Isotopic_Overlap->Isotopic_Overlap_Yes Signal in IS Channel IS_Impurity_Yes IS Impurity Confirmed Check_IS_Purity->IS_Impurity_Yes Signal in Analyte Channel Mitigation Implement Mitigation Strategy Check_IS_Purity->Mitigation No Signal Isotopic_Overlap_Yes->Mitigation IS_Impurity_Yes->Mitigation End Interference Resolved Mitigation->End

Caption: Workflow for troubleshooting cross-interference.

References

Troubleshooting poor peak shape in Relugolix chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the chromatographic analysis of Relugolix.

Frequently Asked Questions (FAQs)

Q1: Why is my Relugolix peak tailing and how can I fix it?

Peak tailing, where the latter half of the peak is wider than the front, is the most common peak shape issue for Relugolix. This is primarily due to its chemical nature and interactions within the HPLC system.

Primary Causes:

  • Secondary Silanol (B1196071) Interactions: Relugolix is a basic compound with a pKa of approximately 8.63[1]. In reversed-phase chromatography on silica-based columns (like C18), residual, un-capped silanol groups on the silica (B1680970) surface can be ionized at mid-range pH values. The basic functional groups on Relugolix can then undergo secondary ionic interactions with these negatively charged silanols, causing a portion of the analyte molecules to be retained longer, which results in a tailing peak[2][3][4].

  • Low Buffer Concentration: An inadequate buffer concentration in the mobile phase may not be sufficient to maintain a consistent pH on the column surface, exacerbating the effects of silanol interactions[2][5].

  • Column Contamination: Accumulation of sample matrix components or strongly retained impurities on the column can create active sites that lead to peak tailing[6].

  • Column Overload: While more commonly associated with fronting, severe mass overload can also contribute to tailing under certain conditions[5].

Solutions:

  • Adjust Mobile Phase pH: Operate at a low pH (typically between 2.5 and 3.5). At this pH, most residual silanol groups are protonated (neutral), minimizing the secondary ionic interactions with the basic Relugolix molecule[2][3]. A phosphate (B84403) buffer is often effective in this range[7].

  • Increase Buffer Strength: Use a buffer concentration between 20-50 mM to ensure consistent pH control across the column[2][5].

  • Use a Modern, End-Capped Column: Employ high-purity silica columns that are thoroughly end-capped or columns with polar-embedded phases. These columns have fewer accessible silanol groups, reducing the potential for secondary interactions[2][4].

  • Flush the Column: If contamination is suspected, flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase) to remove contaminants[3]. Using a guard column can prevent contamination of the analytical column[6].

Q2: What causes my Relugolix peak to show fronting?

Peak fronting, an asymmetry where the front of the peak is broader than the back, is often related to sample characteristics and injection conditions.

Primary Causes:

  • Sample Overload (Mass or Volume): Injecting too much sample mass or a large sample volume can saturate the stationary phase at the column inlet, causing some analyte molecules to travel down the column more quickly[8][9][10]. Relugolix has low aqueous solubility, which can make it prone to overload issues if the concentration in the injection solvent is too high[11].

  • Sample Solvent Incompatibility: Relugolix is often dissolved in strong organic solvents like DMSO, DMF, or high percentages of acetonitrile/methanol[1]. If the sample solvent is significantly stronger than the initial mobile phase, the analyte band will not focus properly at the head of the column. This causes the band to spread and elute prematurely, resulting in a fronting peak[8][10][12].

  • Column Collapse or Voids: In rare cases, physical degradation of the column packing, such as a void at the inlet or phase collapse (dewetting) from using highly aqueous mobile phases, can lead to peak fronting[8][10][12].

Solutions:

  • Reduce Injection Volume and/or Concentration: Dilute the sample or reduce the injection volume to avoid overloading the column[8][9].

  • Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the minimum amount possible and inject a smaller volume[8][10].

  • Inspect and Replace the Column: If fronting appears suddenly and affects all peaks, it could indicate a column void. Try reversing and flushing the column (if the manufacturer allows) or replace it[5][12].

Q3: My Relugolix peak is split into two or more parts. What are the likely causes?

Split peaks suggest that the analyte band is being disrupted as it enters or travels through the column.

Primary Causes:

  • Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample to flow unevenly onto the column bed[5][12][13]. This affects all peaks in the chromatogram.

  • Column Void/Channeling: A void or channel in the column packing material allows the sample to follow two different paths, leading to a split peak[12][13][14]. This also typically affects all peaks.

  • Strong Injection Solvent: As with peak fronting, a sample solvent that is much stronger than the mobile phase can cause peak distortion that manifests as splitting, especially for early eluting peaks[15][16].

  • Co-elution with an Impurity: The "split" may actually be two distinct but poorly resolved compounds: Relugolix and a closely eluting impurity or degradant[13][16].

Solutions:

  • Filter Samples and Mobile Phases: Always filter samples and mobile phases to prevent particulates from reaching the column. The use of an in-line filter between the injector and the column is highly recommended[5].

  • Address Column Issues: If a blocked frit is suspected, try back-flushing the column (disconnect from the detector first). If a void has formed, the column usually needs to be replaced[5][13].

  • Modify Injection Conditions: Re-dissolve the sample in the mobile phase or a weaker solvent to mitigate solvent effects[15].

  • Improve Separation: To check for co-elution, adjust the mobile phase composition or gradient slope to see if the split peak resolves into two separate peaks[13]. Using a higher efficiency column (longer length or smaller particles) can also improve resolution[16].

Troubleshooting Summary

Problem Potential Cause Recommended Solution(s)
Peak Tailing 1. Secondary interactions with silanols.1. Lower mobile phase pH to 2.5-3.5.
2. Insufficient mobile phase buffering.2. Increase buffer strength to 20-50 mM.
3. Column contamination or aging.3. Use an end-capped column; flush or replace the column.
Peak Fronting 1. Sample overload (mass or volume).1. Dilute the sample or reduce injection volume.
2. Injection solvent stronger than mobile phase.2. Dissolve the sample in the initial mobile phase.
3. Column bed collapse or void.3. Replace the column.
Split Peak 1. Partially blocked column inlet frit.1. Use an in-line filter; back-flush the column.
2. Void or channel in the column packing.2. Replace the column.
3. Co-elution with an impurity.3. Modify separation conditions to improve resolution.

Quantitative Data: Published Chromatographic Conditions for Relugolix

The following table summarizes parameters from various published HPLC and UPLC methods for Relugolix analysis, providing a starting point for method development and troubleshooting.

Parameter Method 1[17] Method 2[18] Method 3[7] Method 4[19]
Technique RP-HPLCRP-HPLCRP-HPLCUPLC
Column Inertsil ODS-3 (150 x 4.6 mm, 5 µm)Qualisil C18 (250 x 4.6 mm, 5 µm)Kromasil C18 (250 x 4.6 mm, 5 µm)BEH RP-18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A BufferWaterPhosphate Buffer (pH 2.5)1% Orthophosphoric Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrileAcetonitrile
Composition 70:30 (A:B)30:70 (A:B)GradientGradient
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min0.4 mL/min
Temperature 25°CAmbient35°C30°C
Detection (UV) 220 nm290 nm230 nm215 nm

Experimental Protocols

Protocol 1: Mobile Phase Preparation and pH Adjustment for Tailing Reduction

This protocol describes the preparation of a low-pH mobile phase to minimize silanol interactions.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Potassium phosphate monobasic (KH₂PO₄)

  • Orthophosphoric acid (H₃PO₄)

  • 0.45 µm membrane filter

Procedure:

  • Prepare Aqueous Buffer (25 mM Phosphate):

    • Weigh 3.4 g of KH₂PO₄ and dissolve it in 1 L of HPLC-grade water.

    • Stir until fully dissolved.

  • Adjust pH:

    • Place a calibrated pH electrode into the buffer solution.

    • Slowly add orthophosphoric acid dropwise while stirring until the pH reaches 2.5 ± 0.1.

  • Filter and Degas:

    • Filter the aqueous buffer through a 0.45 µm membrane filter to remove particulates.

    • Filter the required volume of acetonitrile separately.

    • Degas both the buffer and the organic solvent by sonicating for 10-15 minutes or using an online degasser.

  • Prepare Mobile Phase:

    • Mix the filtered and degassed buffer and acetonitrile in the desired ratio (e.g., 70:30 v/v).

Protocol 2: Column Conditioning and Equilibration

Proper column conditioning ensures a stable baseline and reproducible retention times.

Procedure:

  • Initial Column Flush: Before first use or after long-term storage, flush the new column with 100% HPLC-grade methanol or acetonitrile for at least 30 minutes (approx. 10-15 column volumes).

  • Introduce Mobile Phase: Gradually introduce the mobile phase by running a gradient from the storage solvent (e.g., 100% acetonitrile) to your initial mobile phase composition over 15-20 minutes.

  • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 20-30 minutes, or until a stable, drift-free baseline is achieved. The system backpressure should also be stable.

  • System Suitability Injections: Perform several blank injections (mobile phase) followed by injections of a standard solution to confirm system suitability parameters (e.g., retention time, peak shape, and efficiency) are stable and within specification.

Protocol 3: Sample Solvent Optimization to Prevent Peak Fronting

This protocol helps to find a suitable sample solvent that maintains analyte solubility without causing peak distortion.

Procedure:

  • Baseline (Mobile Phase): Prepare a Relugolix solution directly in your initial mobile phase composition. This is the ideal scenario. Inject and observe the peak shape.

  • Test Weaker Solvents: If solubility in the mobile phase is insufficient, prepare solutions in progressively weaker solvent mixtures. For example:

    • Mobile Phase + 10% Acetonitrile

    • 50:50 Water:Acetonitrile

  • Minimize Strong Solvent: If a strong solvent (e.g., 100% Acetonitrile or DMSO) is required for solubility, prepare a concentrated stock solution. Dilute this stock solution to the final working concentration using the initial mobile phase. The final concentration of the strong solvent should be as low as possible.

  • Evaluate Peak Shape: Inject the solutions from steps 1-3 using a consistent, low injection volume (e.g., 5 µL). Compare the peak shapes. The optimal solvent will provide a sharp, symmetrical peak without precipitation.

Visualizations

Troubleshooting Workflow for Peak Tailing

PeakTailing_Workflow Troubleshooting Workflow: Relugolix Peak Tailing start Peak Tailing Observed (Asymmetry > 1.2) check_ph Is Mobile Phase pH < 4? start->check_ph adjust_ph Action: Lower pH to 2.5-3.5 using Phosphate Buffer check_ph->adjust_ph No check_column Is the column old or non-end-capped? check_ph->check_column Yes problem_solved Problem Resolved adjust_ph->problem_solved replace_column Action: Use a modern, high-purity end-capped C18 column check_column->replace_column Yes check_guard Is a guard column in use? check_column->check_guard No replace_column->problem_solved replace_guard Action: Replace guard column and re-inject check_guard->replace_guard Yes flush_column Action: Flush column with strong solvent (e.g., 100% ACN) check_guard->flush_column No replace_guard->problem_solved escalate Issue Persists: Consider extra-column effects or complex sample matrix flush_column->escalate

Caption: A decision tree for troubleshooting peak tailing in Relugolix chromatography.

Chemical Basis of Peak Tailing for Basic Compounds

Caption: Diagram illustrating the effect of pH on Relugolix interaction with silanol groups.

References

Technical Support Center: Enhancing Sensitivity for Low-Concentration Relugolix Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Relugolix. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the sensitivity of their quantification methods for low concentrations of Relugolix in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most common and sensitive method for quantifying low concentrations of Relugolix in biological samples?

A1: The most prevalent and sensitive methods for quantifying Relugolix at low concentrations are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS).[1][2][3][4] These techniques offer high selectivity and sensitivity, enabling the detection and quantification of Relugolix at the nanogram per milliliter (ng/mL) and even picogram per milliliter (pg/mL) levels in various biological matrices such as plasma.[5]

Q2: What are the typical lower limits of quantification (LLOQ) achievable for Relugolix?

A2: The achievable LLOQ for Relugolix can vary depending on the specific method, instrumentation, and biological matrix. Published methods have reported LLOQs ranging from 0.01 ng/mL to 3.9 ng/mL in plasma.[1][2][5] For instance, a UPLC-MS/MS method has achieved an LLOQ of 0.7 ng/mL in rat plasma, while a population pharmacokinetics study in humans reported LLOQs as low as 0.01 ng/mL and 0.05 ng/mL.[2][5]

Q3: I am experiencing low recovery of Relugolix during sample preparation. What could be the cause and how can I improve it?

A3: Low recovery is a common issue that can be attributed to several factors in the sample preparation process. One key reason can be the choice of extraction method. Protein precipitation is a frequently used technique, but its efficiency can be influenced by the type and volume of the organic solvent.[2] Some earlier methods reported low recovery rates, highlighting the need for optimized protocols.[1][4][6][7][8] To improve recovery, consider optimizing the protein precipitation step by testing different solvents (e.g., acetonitrile (B52724), methanol) and their ratios with the plasma sample. Additionally, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) could be explored as alternatives to potentially enhance recovery and sample cleanup.

Q4: How can I minimize matrix effects in my Relugolix assay?

A4: Matrix effects, which are the alteration of ionization efficiency by co-eluting endogenous components of the biological sample, can significantly impact the accuracy and precision of your assay.[9] To minimize these effects, several strategies can be employed:

  • Efficient Sample Cleanup: Utilize more rigorous sample preparation techniques like LLE or SPE to remove interfering substances.

  • Chromatographic Separation: Optimize the chromatographic conditions (e.g., gradient elution, column chemistry) to separate Relugolix from matrix components.

  • Use of an Internal Standard (IS): Employ a stable isotope-labeled internal standard for Relugolix if available. If not, a structural analog that co-elutes and experiences similar matrix effects can be used to compensate for variations.[9]

  • Matrix-Matched Calibration Standards: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effect across the calibration curve.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of low concentrations of Relugolix.

Problem Potential Cause(s) Recommended Solution(s)
Poor Sensitivity / High LLOQ 1. Suboptimal mass spectrometer parameters (e.g., collision energy, cone voltage).[2] 2. Inefficient ionization in the MS source. 3. Insufficient sample cleanup leading to ion suppression.[9] 4. Poor chromatographic peak shape.1. Optimize MS parameters for Relugolix and the internal standard by infusing a standard solution. 2. Adjust mobile phase composition (e.g., add modifiers like formic acid or ammonium (B1175870) formate) to improve ionization.[1] 3. Implement a more effective sample preparation method (e.g., SPE). 4. Evaluate different analytical columns and mobile phase compositions to improve peak symmetry and reduce tailing.
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation. 2. Unstable MS/MS signal. 3. Presence of interfering peaks.1. Ensure precise and consistent execution of the sample preparation protocol, including accurate pipetting and vortexing times. 2. Check the stability of the MS system and perform tuning and calibration as needed. 3. Improve chromatographic resolution to separate Relugolix from any interfering components.
Inaccurate Results (Poor Accuracy) 1. Significant matrix effects.[9] 2. Improper calibration curve preparation. 3. Degradation of Relugolix during sample processing or storage.1. Use a stable isotope-labeled internal standard or matrix-matched calibrators.[9] 2. Verify the accuracy of stock solutions and ensure the calibration range brackets the expected sample concentrations. 3. Investigate the stability of Relugolix under different conditions (e.g., freeze-thaw cycles, bench-top stability) and adjust the protocol accordingly.[2]
Low Analyte Recovery 1. Inefficient protein precipitation.[1][4][6][7][8] 2. Suboptimal LLE or SPE conditions (e.g., wrong solvent, pH). 3. Adsorption of Relugolix to labware.1. Test different precipitation solvents (e.g., acetonitrile, methanol) and ratios.[2] 2. Optimize the pH and solvent selection for LLE or the sorbent and elution solvent for SPE. 3. Use low-binding tubes and pipette tips.

Experimental Protocols

Below are summarized methodologies from published studies for the quantification of Relugolix.

Method 1: UPLC-MS/MS for Rat Plasma

This method demonstrates high sensitivity for Relugolix quantification in a preclinical setting.

Parameter Description
Biological Matrix Rat Plasma[2]
Sample Preparation Protein precipitation with acetonitrile.[2]
Chromatography UPLC system with a C18 column.[2]
Mobile Phase Gradient elution with acetonitrile and 0.1% formic acid in water.[3]
Mass Spectrometry Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.[2]
MRM Transitions Relugolix: m/z 624.30 → 547.88[2]
Linearity Range 0.7 - 1000 ng/mL[2]
LLOQ 0.7 ng/mL[2]
Method 2: LC-MS/MS for Rabbit Plasma

This method provides a robust approach for Relugolix analysis in plasma.

Parameter Description
Biological Matrix Rabbit Plasma[1]
Sample Preparation Protein precipitation with acetonitrile.[1]
Chromatography HPLC system with an Inertsil C18 column.[1]
Mobile Phase Acetonitrile and 0.1% formic acid (90:10, v/v).[1]
Mass Spectrometry Triple quadrupole mass spectrometer.[1]
MRM Transitions Relugolix: m/z 624.18 → 127.03[1]
Linearity Range 3.9 - 1500.0 ng/mL[1]
LLOQ 3.9 ng/mL[1]

Visualizations

Experimental Workflow for Relugolix Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample add_is Add Internal Standard (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation Vortex centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Collect Supernatant centrifugation->supernatant_transfer injection Inject into LC-MS/MS supernatant_transfer->injection chromatography Chromatographic Separation (C18) injection->chromatography mass_spectrometry Mass Spectrometric Detection (MRM) chromatography->mass_spectrometry data_processing Data Processing & Quantification mass_spectrometry->data_processing

Caption: A typical workflow for the quantification of Relugolix in plasma.

Troubleshooting Logic for Low Sensitivity

troubleshooting_low_sensitivity cluster_ms Mass Spectrometry cluster_chromatography Chromatography cluster_sample_prep Sample Preparation start Low Sensitivity (High LLOQ) check_ms_params Optimize MS Parameters? (e.g., cone voltage, collision energy) start->check_ms_params check_ionization Improve Ionization? (e.g., mobile phase additives) check_ms_params->check_ionization No end Sensitivity Improved check_ms_params->end Yes check_peak_shape Good Peak Shape? check_ionization->check_peak_shape No check_ionization->end Yes optimize_separation Optimize Column & Mobile Phase check_peak_shape->optimize_separation No check_ion_suppression Significant Ion Suppression? check_peak_shape->check_ion_suppression Yes optimize_separation->check_ion_suppression improve_cleanup Enhance Sample Cleanup (e.g., SPE, LLE) check_ion_suppression->improve_cleanup Yes check_ion_suppression->end No improve_cleanup->end

Caption: A decision tree for troubleshooting low sensitivity in Relugolix assays.

References

Validation & Comparative

Navigating Bioanalytical Method Validation for Relugolix: A Comparative Guide to FDA-Compliant Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals steering through the rigorous landscape of bioanalytical method validation, ensuring compliance with FDA guidelines is paramount. This guide provides a comparative analysis of validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Relugolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist, in biological matrices. The presented data, supported by detailed experimental protocols, aligns with the principles outlined in the FDA's current good practice guidelines, including the internationally harmonized ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidance.[1][2][3][4]

The accurate measurement of drug concentrations in biological samples is a critical component of pharmacokinetic and toxicokinetic studies, forming the bedrock of regulatory submissions.[2][4] For Relugolix, robust and reliable bioanalytical methods are essential for characterizing its absorption, distribution, metabolism, and excretion (ADME) properties. This guide delves into two distinct, yet comparable, validated methods for Relugolix analysis, offering a side-by-side look at their performance characteristics.

Comparative Analysis of Validated Relugolix Assays

The following tables summarize the key validation parameters for two published LC-MS/MS methods for the determination of Relugolix in plasma. These parameters are crucial for assessing the reliability and robustness of a bioanalytical assay.

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterMethod 1 (UPLC-MS/MS in Rat Plasma)[5]Method 2 (LC-MS/MS in Rabbit Plasma)[6][7]
Chromatography System UPLC Acquity system (Waters Corp)Sciex API 6000 triple quadrupole mass equipment
Column Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)Inertsil C18 (150mm × 2.10mm i.d, 5.0 μm)
Mobile Phase Acetonitrile (B52724) and 0.1% Formic acid in water (gradient)Acetonitrile and 0.1% HCOOH (90:10 v/v)
Flow Rate 0.30 mL/min0.8 mL/min
Internal Standard (IS) ApalutamideCanagliflozin
Ionization Mode Electrospray Ionization (ESI), PositiveMultiple Reaction Monitoring (MRM)
Monitored Transitions Relugolix: m/z 624.30 → 547.88; IS: m/z 477.86 → 221.02Relugolix: m/z 624.18/127.03; IS: m/z 445.14/267.12

Table 2: Method Validation Parameters

ParameterMethod 1 (UPLC-MS/MS in Rat Plasma)[5]Method 2 (LC-MS/MS in Rabbit Plasma)[6][7]FDA/ICH M10 Guideline Acceptance Criteria
Linearity Range 0.7–1000 ng/mL (r² > 0.999)3.9 – 1500.0 ng/mLCorrelation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 0.7 ng/mL3.9 ng/mLResponse should be at least 5 times the blank response
Intra-day Precision (%CV) 3.0% to 8.4%2.22%– 4.95%≤15% (≤20% at LLOQ)
Inter-day Precision (%CV) 4.0% to 11.7%0.92%–4.57%≤15% (≤20% at LLOQ)
Intra-day Accuracy (%Bias) -4.3% to 6.1%96.11–103.09%Within ±15% (±20% at LLOQ)
Inter-day Accuracy (%Bias) 2.9% to 12.1%94.62–102.54%Within ±15% (±20% at LLOQ)
Extraction Recovery 80.5% to 88.3%97.92%–98.88%Consistent, precise, and reproducible
Matrix Effect (%CV) Not explicitly stated, but method found to be free of significant matrix effect2.23% - 2.39%IS-normalized matrix factor %CV should be ≤15%

Experimental Protocols

A detailed understanding of the experimental workflow is crucial for replicating and comparing bioanalytical methods.

Method 1: UPLC-MS/MS in Rat Plasma[5]

Sample Preparation:

  • To 100 µL of rat plasma, add 20 µL of Apalutamide (Internal Standard) solution.

  • Vortex the sample for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 2.0 minutes.

  • Centrifuge at 13,000 × g for 10 minutes.

  • Transfer the supernatant for UPLC-MS/MS analysis.

Method 2: LC-MS/MS in Rabbit Plasma[6][7]

Sample Preparation:

  • Process blank plasma, analyte, and internal standard (Canagliflozin) stock solutions.

  • Vortex the mixture for up to 5 minutes.

  • Add 4 mL of acetonitrile.

  • Centrifuge at 4500 rpm for 10 minutes at 4.0 °C.

  • Collect the organic segment for analysis.

Visualizing the Bioanalytical Workflow

To further clarify the process, the following diagrams illustrate the key stages of bioanalytical method validation and sample analysis.

Bioanalytical_Method_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (per FDA/ICH M10) cluster_Analysis Sample Analysis Dev_Select Assay Selection (LC-MS/MS) Dev_Opt Optimization of Chromatography & MS Dev_Select->Dev_Opt Dev_Sample Sample Preparation (e.g., Protein Precipitation) Dev_Opt->Dev_Sample Val_Select Selectivity & Specificity Dev_Sample->Val_Select Val_Acc_Prec Accuracy & Precision Val_Select->Val_Acc_Prec Val_Cal Calibration Curve (Linearity, LLOQ) Val_Acc_Prec->Val_Cal Val_Rec_ME Recovery & Matrix Effect Val_Cal->Val_Rec_ME Val_Stab Stability Val_Rec_ME->Val_Stab Analysis_Sample Sample Processing Val_Stab->Analysis_Sample Analysis_LCMS LC-MS/MS Analysis Analysis_Sample->Analysis_LCMS Analysis_Data Data Processing & Quantification Analysis_LCMS->Analysis_Data

Caption: Bioanalytical Method Validation Workflow.

Sample_Preparation_Comparison cluster_M1 Method 1: Protein Precipitation (Rat Plasma) cluster_M2 Method 2: Protein Precipitation (Rabbit Plasma) M1_Start 100 µL Plasma + 20 µL IS M1_Vortex1 Vortex M1_Start->M1_Vortex1 M1_PPT Add 300 µL Acetonitrile M1_Vortex1->M1_PPT M1_Vortex2 Vortex M1_PPT->M1_Vortex2 M1_Centrifuge Centrifuge M1_Vortex2->M1_Centrifuge M1_Supernatant Analyze Supernatant M1_Centrifuge->M1_Supernatant M2_Start Plasma + Analyte + IS Stocks M2_Vortex Vortex M2_Start->M2_Vortex M2_PPT Add 4 mL Acetonitrile M2_Vortex->M2_PPT M2_Centrifuge Centrifuge M2_PPT->M2_Centrifuge M2_Organic Analyze Organic Layer M2_Centrifuge->M2_Organic

References

A Comparative Guide to the Bioanalytical Quantification of Relugolix: Linearity, Precision, and Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust quantification of therapeutic agents is a cornerstone of pharmacokinetic and pharmacodynamic studies. This guide provides a detailed comparison of published bioanalytical methods for the quantification of Relugolix, a non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. The focus is on the critical performance metrics of linearity, precision, and accuracy, primarily featuring liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays.

Comparative Performance of Relugolix Quantification Methods

The following tables summarize the key performance characteristics of various validated methods for the quantification of Relugolix in different biological matrices. These methods, predominantly employing Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), demonstrate high sensitivity and reliability.

Method Matrix Linearity Range (ng/mL) Correlation Coefficient (r²) Lower Limit of Quantification (LLOQ) (ng/mL) Reference
UPLC-MS/MSRat Plasma0.7 - 1000> 0.9990.7[1][2]
LC-MS/MSRabbit Plasma3.9 - 1500.0> 0.9993.9[3][4]
HPLC-MS/MSBeagle Dog PlasmaNot explicitly stated, but good linearity reported0.9991Not explicitly stated[5]
UPLC-MSPharmaceutical Preparations1250 - 75000.9991250[6]
HPLC-ESI-MS/MSHuman PlasmaNot explicitly statedValidated0.01 and 0.05[7][8]
Method Matrix Precision (%CV) Accuracy (%RE or %Recovery) Reference
UPLC-MS/MS Rat PlasmaIntra-day: 3.0 - 8.4Inter-day: 4.0 - 11.7Intra-day: -4.3 to 6.1Inter-day: 2.9 to 12.1[1][2]
LC-MS/MS Rabbit PlasmaIntra-batch: 2.22 - 4.95Inter-batch: 0.92 - 4.57Intra-batch: 96.11 - 103.09Inter-batch: 94.62 - 102.54[3]
HPLC-MS/MS Beagle Dog PlasmaIntra-day: 2.8 - 10.9Inter-day: 1.6 - 5.4Intra-day: -7.3 to -3.2Inter-day: -10.2 to 0.8[5]
UPLC-MS Pharmaceutical PreparationsRSD: 0.82Recovery: 99.4 - 101.4[9]

Experimental Workflows and Methodologies

The successful quantification of Relugolix relies on a meticulously executed experimental workflow. The diagram below illustrates a typical bioanalytical process from sample collection to data analysis.

Relugolix_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Collection Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer UPLC_Separation UPLC Separation (e.g., C18 Column) Supernatant_Transfer->UPLC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) UPLC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Caption: Bioanalytical workflow for Relugolix quantification.

Detailed Experimental Protocols

Below are representative protocols derived from the cited literature for the quantification of Relugolix in plasma.

Method 1: UPLC-MS/MS for Relugolix in Rat Plasma[1][2]
  • Sample Preparation: To 100 μL of rat plasma, an internal standard (IS), apalutamide, is added. Protein precipitation is achieved by adding acetonitrile (B52724). The mixture is vortexed and then centrifuged at 13,000 × g for 10 minutes. The supernatant is collected for analysis.

  • Chromatographic Conditions:

    • System: Waters Acquity UPLC system.

    • Column: Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 μm).

    • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

    • Flow Rate: 0.30 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • System: Xevo TQ-S triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Relugolix: m/z 624.30 → 547.88.

      • Apalutamide (IS): m/z 477.86 → 221.02.

    • Cone Voltage: 30 V for both Relugolix and IS.

    • Collision Energy: 20 eV for Relugolix and 25 eV for IS.

Method 2: LC-MS/MS for Relugolix in Rabbit Plasma[3][4]
  • Sample Preparation: Specific details on sample preparation were not extensively provided in the abstract, but a protein precipitation or liquid-liquid extraction followed by centrifugation is a common practice.

  • Chromatographic Conditions:

    • Column: Inertsil C18 (150mm × 2.10mm i.d, 5.0 μm).

    • Mobile Phase: Acetonitrile and 0.1% formic acid (90:10 v/v).

    • Flow Rate: 0.8 mL/min.

  • Mass Spectrometric Conditions:

    • System: Sciex API 6000 triple quadrupole mass spectrometer.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Relugolix: m/z 624.18 → 127.03.

      • Canagliflozin (IS): m/z 445.14 → 267.12.

Signaling Pathway Context: Relugolix Mechanism of Action

To provide a biological context for the importance of its quantification, the following diagram illustrates the signaling pathway targeted by Relugolix.

Relugolix_Mechanism Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases Pituitary Anterior Pituitary GnRH->Pituitary GnRH_Receptor GnRH Receptor LH_FSH LH & FSH Pituitary->LH_FSH releases Testes Testes LH_FSH->Testes Testosterone Testosterone Testes->Testosterone produces Relugolix Relugolix Relugolix->GnRH_Receptor blocks

Caption: Mechanism of action of Relugolix.

This guide consolidates data from multiple studies to offer a comparative overview of Relugolix quantification methods. The presented LC-MS/MS and UPLC-MS/MS techniques consistently demonstrate the high linearity, precision, and accuracy required for rigorous bioanalytical applications in drug development and clinical research. Researchers can leverage this information to select and implement the most suitable method for their specific study needs.

References

A Comparative Guide to Internal Standards in Relugolix Bioanalysis: Relugolix-d6 vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the bioanalysis of Relugolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable quantification. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, Relugolix-d6, and structural analog internal standards. The information presented is synthesized from published experimental data and established principles of bioanalytical method validation.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) methods.[1] A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their heavy stable isotopes (e.g., deuterium, ¹³C, ¹⁵N).[1] This subtle modification in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[2][3] This co-elution and similar ionization response allow for effective compensation for matrix effects, which are a common source of error in bioanalysis.[4]

Structural Analog Internal Standards: A Viable Alternative?

When a SIL-IS is unavailable, a structural analog—a molecule with a similar chemical structure to the analyte—may be used. Several bioanalytical methods for Relugolix have been developed using structural analogs as internal standards, including canagliflozin, daidzein, and apalutamide.[5][6] While these can provide acceptable results, they do not perfectly mimic the behavior of the analyte during sample preparation and analysis, which can lead to greater variability.

Performance Data: A Comparative Overview

The following tables summarize the performance of bioanalytical methods for Relugolix using structural analog internal standards, based on published literature. A projected performance for a method using this compound is also presented, based on the well-documented advantages of SIL internal standards.

Table 1: Bioanalytical Method Parameters for Relugolix Quantification

ParameterMethod with Structural Analog IS (Canagliflozin)[6]Method with Structural Analog IS (Daidzein/Apalutamide)[5]Projected Performance with this compound IS
Internal Standard CanagliflozinDaidzein/ApalutamideThis compound
Analytical Technique LC-MS/MSUPLC-MS/MSUPLC-MS/MS
Linearity Range 3.9 – 1500.0 ng/mL0.7–1000 ng/mLExpected to be similar or wider
Correlation Coefficient (r²) > 0.999> 0.999> 0.999
Lower Limit of Quantification (LLOQ) 3.9 ng/mL0.7 ng/mLExpected to be similar or lower

Table 2: Accuracy and Precision Data

ParameterMethod with Structural Analog IS (Canagliflozin)[6]Method with Structural Analog IS (Daidzein/Apalutamide)[5]Projected Performance with this compound IS
Intra-day Accuracy 96.11–103.09%-4.3% to 6.1%Expected to be within ±15% (±20% at LLOQ)
Inter-day Accuracy 94.62–102.54%2.9% to 12.1%Expected to be within ±15% (±20% at LLOQ)
Intra-day Precision (%CV) 2.22–4.95%3.0% to 8.4%Expected to be <15% (<20% at LLOQ)
Inter-day Precision (%CV) 0.92–4.57%4.0% to 11.7%Expected to be <15% (<20% at LLOQ)

Table 3: Recovery and Matrix Effect

ParameterMethod with Structural Analog IS (Canagliflozin)[6]Method with Structural Analog IS (Daidzein/Apalutamide)[5]Projected Performance with this compound IS
Mean Recovery of Relugolix 97.92%–98.88%80.5% – 88.3%Consistent and reproducible
Matrix Effect %CV of 2.23-2.39%Not explicitly quantified, but method deemed free of significant matrix effectMinimal to negligible due to co-elution

Experimental Protocols

Method Using Canagliflozin as Internal Standard[6]
  • Sample Preparation: To plasma samples, Canagliflozin solution was added. This was followed by protein precipitation.

  • Chromatography: Elution was achieved on an Inertsil C18 column (150mm × 2.10mm i.d, 5.0 μm particle size) with a mobile phase of acetonitrile (B52724) and 0.1% formic acid (90:10 v/v) at a flow rate of 0.8 mL/min.

  • Mass Spectrometry: A Sciex API 6000 triple quadrupole mass spectrometer was operated in multiple reaction monitoring (MRM) mode. The transitions monitored were m/z 624.18/127.03 for Relugolix and m/z 445.14/267.12 for Canagliflozin.

Method Using Daidzein/Apalutamide as Internal Standard[5]
  • Sample Preparation: An internal standard solution (apalutamide or daidzein) was added to plasma samples, followed by protein precipitation with acetonitrile.

  • Chromatography: An Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 μm) was used with a gradient elution of acetonitrile and 0.1% formic acid in water.

  • Mass Spectrometry: A UPLC-MS/MS system was used for detection and quantification.

Visualizing the Rationale and Process

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of Relugolix, a typical bioanalytical workflow, and the decision-making process for selecting an internal standard.

Relugolix_Signaling_Pathway Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary GnRH Gonads Gonads (Testes/Ovaries) Pituitary->Gonads LH & FSH GnRHR GnRH Receptors Hormones Sex Hormones (Testosterone/Estrogen) Gonads->Hormones Production Relugolix Relugolix Relugolix->GnRHR Antagonist (Blocks GnRH)

Caption: Mechanism of action of Relugolix as a GnRH receptor antagonist.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound or Analog) Plasma->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into UPLC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification Results Generate Concentration Data Quantification->Results

Caption: A typical experimental workflow for the bioanalysis of Relugolix.

IS_Selection_Logic Start Start: Need for Internal Standard SIL_Available Is a Stable Isotope-Labeled (e.g., Deuterated) IS Available? Start->SIL_Available Use_SIL Use SIL-IS (this compound) 'Gold Standard' SIL_Available->Use_SIL Yes Consider_Analog Consider Structural Analog IS SIL_Available->Consider_Analog No End End: Method Established Use_SIL->End Validate_Analog Thoroughly Validate Analog IS Performance Consider_Analog->Validate_Analog Validate_Analog->End

Caption: Logical workflow for the selection of an internal standard.

Conclusion

The use of a deuterated internal standard such as this compound is the recommended best practice for the bioanalysis of Relugolix. Its near-identical physicochemical properties to the analyte ensure the most accurate and precise correction for variability during sample processing and analysis, particularly in mitigating matrix effects. While structural analog internal standards can be employed and have been shown to provide acceptable results, they inherently introduce a greater potential for variability and may require more extensive validation to demonstrate their suitability. For researchers, scientists, and drug development professionals, investing in a stable isotope-labeled internal standard like this compound provides the highest level of confidence in the generated bioanalytical data.

References

A Comparative Guide to the Analytical Methods for Relugolix

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and UV-Spectrophotometry for the quantification and analysis of Relugolix in pharmaceutical formulations.

This guide provides a comprehensive comparison of three prominent analytical techniques for the determination of Relugolix: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Ultraviolet (UV) Spectrophotometry. The selection of an appropriate analytical method is critical for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols and presents a comparative summary of their performance data to aid in the selection of the most suitable method based on specific analytical requirements.

Overview of Analytical Techniques

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. It is known for its high resolution and sensitivity.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) combines the high separation power of UPLC with the mass analysis capabilities of mass spectrometry. This technique offers exceptional sensitivity and selectivity, making it ideal for the analysis of trace impurities and for bioanalytical studies.[1][2]

UV-Spectrophotometry is a simpler and more cost-effective method used for the quantitative analysis of substances that absorb ultraviolet or visible light. It is often employed for routine quality control testing of the active pharmaceutical ingredient (API).[3][4]

Comparative Performance Data

The following table summarizes the key performance parameters of the different analytical methods for Relugolix based on published validation studies.

Parameter RP-HPLC [5][6][7]UPLC-MS [1][2]LC-MS/MS [8][9][10]UV-Spectrophotometry [3][4]
Linearity Range 30–90 μg/mL1.25–7.5 μg/mL0.7–1000 ng/mL & 3.9–1500 ng/mL4–24 μg/ml
Accuracy (% Recovery) 99.2%–100.6%99.4%–101.4%97.92%–98.88%98.24%–99.89%
Precision (%RSD) < 2.0%< 0.827%Inter-day: 4.0%–11.7%, Intra-day: 3.0%–8.4%Inter-day: 0.057-0.986%, Intra-day: 0.054-0.225%
Limit of Detection (LOD) Not specified0.003% of test concentrationNot specifiedNot specified
Limit of Quantification (LOQ) Not specified0.01% of test concentration0.7 ng/mL & 3.9 ng/mLNot specified
Retention Time ~4.775 minutesNot specifiedNot specifiedNot applicable
Detection Wavelength 220 nm247 nmNot applicable238 nm, 253 nm, 257 nm

Experimental Workflows

The general workflow for the cross-validation of these analytical methods is depicted in the following diagram.

Relugolix Analytical Method Cross-Validation Workflow cluster_0 Method Development & Validation cluster_1 Sample Preparation cluster_2 Analysis & Data Acquisition cluster_3 Data Comparison & Evaluation HPLC RP-HPLC Method Analysis Instrumental Analysis HPLC->Analysis UPLC_MS UPLC-MS Method UPLC_MS->Analysis UV_Spec UV-Vis Method UV_Spec->Analysis Standard_Prep Standard Solution Preparation Sample_Prep Sample Solution Preparation Standard_Prep->Sample_Prep Sample_Prep->Analysis Data_Comparison Comparative Data Analysis Analysis->Data_Comparison Conclusion Method Selection Data_Comparison->Conclusion

Caption: Workflow for cross-validation of Relugolix analytical methods.

Detailed Experimental Protocols

RP-HPLC Method[5]
  • Column: Inertsil ODS-3 (150 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Buffer and acetonitrile (B52724) in a 70:30 (v/v) ratio

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Column Temperature: 25°C

  • Sample Preparation: A stock solution of Relugolix is prepared and further diluted to achieve concentrations within the linear range of 30–90 μg/mL.

UPLC-MS Method[1][2]
  • Column: C18 Column (100 × 2.1 mm, 1.7 µm)

  • Mobile Phase: Acetonitrile and a 0.1% orthophosphate solution in a 50:50 (v/v) ratio

  • Flow Rate: 0.5 mL/min

  • Detection Wavelength: 247 nm

  • Mass Spectrometry: Used for identification and confirmation of Relugolix and its impurities.

  • Sample Preparation: A stock solution of Relugolix is prepared. For impurity analysis, stock solutions of impurities are also prepared. Forced degradation studies can be conducted by exposing the drug substance to acid, base, peroxide, heat, and light.[1][2]

LC-MS/MS Method for Bioanalysis[8][9]
  • Column: Inertsil C18 (150mm × 2.10mm i.d, 5.0 μm particles size)

  • Mobile Phase: Acetonitrile and 0.1% formic acid in a 90:10 ratio

  • Flow Rate: 0.8 mL/min

  • Mass Spectrometry: Sciex API 6000 triple quadrupole mass spectrometer with multiple reaction monitoring (MRM) mode. The transitions monitored were m/z 624.18/127.03 for Relugolix.

  • Sample Preparation: Plasma samples containing Relugolix are subjected to protein precipitation followed by centrifugation. The supernatant is then injected into the LC-MS/MS system.

UV-Spectrophotometry Method[3][4]
  • Solvent: Methanol or a hydrotropic solution (e.g., sodium benzoate)

  • Detection Wavelengths: 238 nm and 253 nm in methanol, or 257 nm in the hydrotropic solution.

  • Procedure: A stock solution of Relugolix is prepared and diluted to concentrations within the linear range (4–24 μg/ml). The absorbance is then measured at the specified wavelength, and a calibration curve is constructed to determine the concentration of unknown samples.

Signaling Pathway of Relugolix

Relugolix is a gonadotropin-releasing hormone (GnRH) receptor antagonist.[11] It competitively binds to GnRH receptors in the pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a reduction in the production of testosterone (B1683101) in men and estrogen in women.

Relugolix Signaling Pathway GnRH GnRH Pituitary Pituitary Gland (GnRH Receptors) GnRH->Pituitary Stimulates LH_FSH LH & FSH Release Pituitary->LH_FSH Stimulates Gonads Gonads (Testes/Ovaries) LH_FSH->Gonads Stimulates Hormones Testosterone/ Estrogen Production Gonads->Hormones Stimulates Relugolix Relugolix Relugolix->Pituitary Inhibits

Caption: Mechanism of action of Relugolix as a GnRH receptor antagonist.

Conclusion

The choice of an analytical method for Relugolix depends on the specific requirements of the analysis.

  • RP-HPLC offers a robust and reliable method for routine quality control and quantification of Relugolix in pharmaceutical dosage forms.[5]

  • UPLC-MS and LC-MS/MS provide superior sensitivity and selectivity, making them the methods of choice for the analysis of impurities, degradation products, and for bioanalytical studies where low detection limits are required.[1][2][8][9][10]

  • UV-Spectrophotometry is a simple, rapid, and cost-effective technique suitable for the routine quantification of Relugolix API, particularly in resource-limited settings.[3][4]

Cross-validation of these methods is essential to ensure consistency and reliability of analytical data across different platforms and laboratories. The information presented in this guide can serve as a valuable resource for selecting and implementing the most appropriate analytical strategy for Relugolix.

References

Relugolix vs. Leuprolide for Castration-Level Testosterone Suppression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of androgen deprivation therapy (ADT) for advanced prostate cancer, the maintenance of castration-level testosterone (B1683101) is a critical benchmark for efficacy. This guide provides a detailed comparison of two prominent therapies: relugolix (B1679264), an oral gonadotropin-releasing hormone (GnRH) antagonist, and leuprolide acetate (B1210297), an injectable GnRH agonist. The primary focus of this comparison is the data from the pivotal Phase 3 HERO study, which directly evaluated the performance of these two agents in maintaining castration.

Mechanism of Action: A Fundamental Difference

Relugolix and leuprolide employ distinct mechanisms to achieve testosterone suppression. Relugolix, as a GnRH antagonist, directly blocks GnRH receptors in the pituitary gland. This immediate blockade prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid decrease in testosterone production by the testes.

In contrast, leuprolide is a GnRH agonist.[1][2] It initially stimulates the GnRH receptors, causing a temporary surge in LH, FSH, and consequently, testosterone, a phenomenon known as a "testosterone flare" or "clinical flare".[1][2][3][4] Continuous administration of leuprolide leads to the downregulation and desensitization of the pituitary GnRH receptors, which eventually suppresses LH and FSH release and reduces testosterone to castration levels, typically within 2-4 weeks.[1][3]

Signaling Pathway Comparison

cluster_Relugolix Relugolix (GnRH Antagonist) cluster_Leuprolide Leuprolide (GnRH Agonist) Hypothalamus_R Hypothalamus GnRH_R GnRH Hypothalamus_R->GnRH_R Releases Pituitary_R Pituitary Gland LH_FSH_R LH & FSH Pituitary_R->LH_FSH_R Inhibits Release Testes_R Testes Testosterone_R Testosterone Testes_R->Testosterone_R Decreased Production GnRH_R->Pituitary_R Stimulates Relugolix Relugolix Relugolix->Pituitary_R Blocks GnRH Receptors LH_FSH_R->Testes_R No Stimulation Hypothalamus_L Hypothalamus GnRH_L GnRH Hypothalamus_L->GnRH_L Releases Pituitary_L Pituitary Gland LH_FSH_L LH & FSH Pituitary_L->LH_FSH_L Initial Surge, then Inhibition Testes_L Testes Testosterone_L Testosterone Testes_L->Testosterone_L Initial Surge, then Decreased Production Flare Initial Testosterone Surge (Flare) GnRH_L->Pituitary_L Stimulates Leuprolide Leuprolide Leuprolide->Pituitary_L Initially Stimulates, then Downregulates GnRH Receptors LH_FSH_L->Testes_L Initial Stimulation, then No Stimulation

Caption: Mechanism of action for Relugolix and Leuprolide.

Clinical Efficacy: The HERO Trial

The HERO study was a multinational, randomized, open-label, Phase 3 trial that compared the efficacy and safety of oral relugolix to leuprolide injections in men with advanced prostate cancer.[5][6]

Experimental Protocol: HERO Study
  • Study Design: A 48-week, global, pivotal Phase 3 trial with a 2:1 randomization.[6][7][8]

  • Patient Population: 934 men with androgen-sensitive advanced prostate cancer requiring at least one year of ADT.[6][7][9] Patients had serum testosterone levels of ≥150 ng/dL at screening.[9]

  • Treatment Arms:

    • Relugolix Arm (n=622): A single oral loading dose of 360 mg on day 1, followed by a 120 mg oral dose once daily.[5][6][10]

    • Leuprolide Arm (n=308): Intramuscular or subcutaneous injections of leuprolide acetate 3-month depot (22.5 mg, or 11.25 mg in Japan and Taiwan).[6][11]

  • Primary Endpoint: Sustained castration rate, defined as achieving and maintaining serum testosterone suppression to castrate levels (< 50 ng/dL) from day 29 through 48 weeks.[6][7][8]

  • Key Secondary Endpoints: Castration rates on day 4, profound castration (< 20 ng/dL) rates on days 4 and 15, PSA response rate at day 15, and FSH levels at week 25.[6][7][8] Testosterone recovery was assessed in a subset of 184 patients.[6][7]

Experimental Workflow

cluster_workflow HERO Study Workflow Screening Patient Screening (n=934) Advanced Prostate Cancer Testosterone ≥150 ng/dL Randomization Randomization (2:1) Screening->Randomization Relugolix_Arm Relugolix Arm (n=622) 360mg loading dose, then 120mg daily Randomization->Relugolix_Arm Leuprolide_Arm Leuprolide Arm (n=308) 22.5mg depot injection every 3 months Randomization->Leuprolide_Arm Treatment 48-Week Treatment Period Relugolix_Arm->Treatment Leuprolide_Arm->Treatment Endpoint_Analysis Primary & Secondary Endpoint Analysis Treatment->Endpoint_Analysis Recovery_Substudy Testosterone Recovery Substudy (n=184) Treatment->Recovery_Substudy

Caption: Workflow of the Phase 3 HERO study.

Quantitative Data Comparison

The HERO trial demonstrated the superiority of relugolix over leuprolide in several key efficacy measures.

Table 1: Testosterone Suppression
EndpointRelugolixLeuprolidep-value
Sustained Castration Rate (through 48 weeks) 96.7%[5][6][11]88.8%[5][6][11]<0.0001 (for superiority)[6][11]
Castration Rate on Day 4 56.0%[9][11]0%[9][11]<0.0001[9]
Castration Rate on Day 15 98.7%[11]12.0%[11]<0.001[11]
Profound Castration Rate (<20 ng/dL) on Day 15 78.4%[11][12]1.0%[11][12]<0.001[11]
Median Time to Profound Castration (<20 ng/dL) 15 days[12]29 days[12]N/A
Table 2: PSA Response and Testosterone Recovery
EndpointRelugolixLeuprolidep-value
Confirmed PSA Response (>50% decrease) at Day 15 79.4%[11]19.8%[11]<0.001[11]
Testosterone Recovery to ≥280 ng/dL at 90 days 53.9%[10][13]3.2%[10][13]0.0017[10]
Median Time to Testosterone Recovery 86.0 days[10][13]112.0 days[10][13]N/A
Median Testosterone Levels 90 days Post-Treatment 270.76 ng/dL[6][7][14]12.26 ng/dL[6][7][14]N/A

Castration Resistance-Free Survival

An analysis of castration resistance-free survival (CRFS) was conducted as a secondary endpoint. In the metastatic disease cohort at 48 weeks, the CRFS rates were similar between the two groups: 74.3% for relugolix and 75.3% for leuprolide.[14][15][16] This suggests that while relugolix provides more rapid and sustained testosterone suppression, it did not significantly delay the onset of castration resistance compared to leuprolide within the 48-week study period.[5]

Safety Profile

The overall safety and tolerability profiles were generally similar between the two treatment arms.[6] However, a prespecified analysis revealed a notable difference in major adverse cardiovascular events (MACE). The incidence of MACE was 54% lower in the relugolix group (2.9%) compared to the leuprolide group (6.2%).[5][6][7]

Conclusion

The Phase 3 HERO study provides robust evidence that oral relugolix is superior to leuprolide injections in achieving rapid, profound, and sustained testosterone suppression in men with advanced prostate cancer.[5][11] Relugolix demonstrated a significantly higher rate of maintaining castrate testosterone levels through 48 weeks.[11] Furthermore, relugolix was associated with a faster PSA response and a quicker recovery of testosterone levels after discontinuation of therapy.[7] A key safety advantage for relugolix was a lower risk of major adverse cardiovascular events.[5][11] While castration resistance-free survival was comparable between the two treatments over the 48-week period, the rapid onset of action and favorable cardiovascular safety profile position relugolix as a significant advancement in androgen deprivation therapy.[14]

References

A Comparative Analysis of Relugolix and Degarelix for Androgen Deprivation Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and safety of Relugolix (B1679264) and Degarelix (B1662521), two gonadotropin-releasing hormone (GnRH) receptor antagonists utilized in androgen deprivation therapy (ADT), primarily for the treatment of advanced prostate cancer. The information presented is based on data from pivotal clinical trials and network meta-analyses to support evidence-based decision-making in research and clinical development.

Mechanism of Action

Both Relugolix and Degarelix are GnRH receptor antagonists.[1][2] They competitively bind to GnRH receptors in the pituitary gland, which in turn blocks the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] This suppression of LH and FSH leads to a rapid and profound reduction in testosterone (B1683101) production by the testes.[1][3] Unlike GnRH agonists, which cause an initial surge in testosterone levels, antagonists like Relugolix and Degarelix do not induce this flare phenomenon.[5][6] Relugolix is an oral, nonpeptide small molecule, while Degarelix is a synthetic peptide administered via subcutaneous injection.[7][8]

Signaling Pathway of GnRH Antagonists

cluster_pituitary Anterior Pituitary Gland cluster_gonads Testes GnRH_Receptor GnRH Receptor LH_FSH LH & FSH Release GnRH_Receptor->LH_FSH Testosterone Testosterone Production LH_FSH->Testosterone Stimulates Prostate_Cancer Prostate Cancer Cell Growth Testosterone->Prostate_Cancer Stimulates Hypothalamus Hypothalamus (GnRH Production) Hypothalamus->GnRH_Receptor Stimulates GnRH_Antagonist Relugolix or Degarelix (GnRH Antagonist) GnRH_Antagonist->GnRH_Receptor Blocks

Caption: Mechanism of action of GnRH antagonists.

Comparative Efficacy Data

A network meta-analysis of four randomized trials (n=2059) directly compared the efficacy of Relugolix and Degarelix against GnRH agonists.[9][10] The primary efficacy endpoint was the 12-month castration rate, defined as testosterone levels ≤50 ng/dL.

Table 1: Comparative Efficacy of Relugolix and Degarelix (Network Meta-analysis)

OutcomeRelugolix vs. GnRH Agonists (Risk Ratio, 95% CrI)Degarelix vs. GnRH Agonists (Risk Ratio, 95% CrI)Direct Comparison Interpretation
12-Month Castration Rate1.09 (0.95-1.23)[9][10]0.98 (0.91-1.06)[9][10]Both have comparable efficacy to GnRH agonists and each other.[9][11]

The HERO trial, a phase 3 study, provided pivotal data for Relugolix, comparing it to the GnRH agonist leuprolide.[12][13] Similarly, phase 3 trials for Degarelix have compared its efficacy to leuprolide.[14][15]

Table 2: Key Efficacy Endpoints from Pivotal Phase 3 Trials

EndpointRelugolix (HERO Trial vs. Leuprolide)Degarelix (vs. Leuprolide)
Sustained Castration Rate (through 48 weeks)96.7%[12][13]Not inferior to leuprolide (97.2% in one study)[14]
Testosterone Suppression to <50 ng/dL at Day 456%[12]96.1% (at 3 days)[14]
Confirmed PSA Response at Day 15Superior to leuprolide (p < 0.0001)[12]Significantly lower PSA levels at day 14 and 28 than leuprolide (p < 0.001)[14]

Safety and Tolerability Profile

The safety profiles of Relugolix and Degarelix are generally consistent with the effects of testosterone suppression.[5][8] A key difference is the administration route, with Relugolix being oral and Degarelix being a subcutaneous injection, which is associated with injection-site reactions.[1][16]

Table 3: Comparative Safety of Relugolix and Degarelix (Network Meta-analysis)

Adverse EventRelugolix vs. GnRH Agonists (Risk Ratio, 95% CrI)Degarelix vs. GnRH Agonists (Risk Ratio, 95% CrI)Key Differences
All Adverse Events0.99 (0.6-1.6)[9][17]1.1 (0.75-1.35)[9][17]Degarelix is associated with injection-site reactions (pain, erythema, swelling).[1][18]
Serious Adverse Events0.72 (0.4-1.3)[9][17]1.05 (0.42-2.6)[9][17]No significant difference in serious adverse events.[9]
Cardiovascular Events0.44 (0.16-1.2)[9][17]0.74 (0.37-1.52)[9][17]Both were associated with lower cardiovascular event rates than GnRH agonists.[6][9] In the HERO trial, the incidence of major adverse cardiovascular events was lower in the Relugolix group than in the leuprolide group (2.9% vs. 6.2%).[13]

Experimental Protocols

HERO Trial (Relugolix)

The HERO trial was a multinational, randomized, open-label, phase 3 study.[7][12]

  • Patient Population: Men with advanced prostate cancer requiring at least one year of continuous androgen deprivation therapy.[7]

  • Randomization: Patients were randomized in a 2:1 ratio.[12]

  • Treatment Arms:

    • Relugolix: 360 mg loading dose on day 1, followed by 120 mg once daily orally.[19]

    • Leuprolide Acetate (B1210297): 22.5 mg depot injection every 3 months.[19]

  • Primary Endpoint: Sustained castration rate (testosterone < 50 ng/dL) from day 29 through week 48.[13]

  • Key Secondary Endpoints: Castration rates on day 4 and 15, profound castration rates (<20 ng/dL), PSA response at day 15, and FSH levels at week 24.[13]

Degarelix Phase 3 Trial (Example)

A representative phase 3 trial for Degarelix was a 12-month, comparative, randomized, open-label, parallel-group study.[14]

  • Patient Population: Patients with prostate cancer for whom androgen deprivation therapy was indicated.[15]

  • Randomization: Patients were randomized to different treatment arms.

  • Treatment Arms:

    • Degarelix: 240 mg starting dose, followed by monthly maintenance doses of 80 mg or 160 mg subcutaneously.[14][16]

    • Leuprolide: 7.5 mg intramuscularly monthly.[14]

  • Primary Endpoint: Suppression of testosterone to ≤0.5 ng/mL at all monthly measurements from day 28 to day 364.[14]

  • Key Secondary Endpoints: Rate of testosterone surge, PSA response, and safety.[14]

Clinical Trial Workflow

Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Relugolix_Arm Relugolix Arm (Oral Administration) Randomization->Relugolix_Arm Group A Degarelix_Arm Degarelix Arm (Subcutaneous Injection) Randomization->Degarelix_Arm Group B Follow_Up Follow-up Visits (Efficacy & Safety Assessments) Relugolix_Arm->Follow_Up Degarelix_Arm->Follow_Up Primary_Endpoint Primary Endpoint Analysis (e.g., Sustained Castration Rate) Follow_Up->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Analysis (e.g., PSA Response, Safety) Follow_Up->Secondary_Endpoint

Caption: Generalized workflow for a comparative clinical trial.

Conclusion

Both Relugolix and Degarelix are effective GnRH antagonists for achieving rapid and sustained testosterone suppression in patients with advanced prostate cancer.[9] A network meta-analysis suggests comparable efficacy and safety between the two agents.[9][11] The primary distinctions lie in their route of administration, with Relugolix offering the convenience of an oral formulation and Degarelix being an injectable that is associated with injection-site reactions.[16][20] The choice between these agents may be influenced by patient preference, adherence considerations, and specific clinical scenarios. Further large-scale, direct head-to-head comparison studies would be beneficial to provide more definitive guidance.

References

Oral Relugolix Demonstrates Superior Adherence and Persistence Compared to Injectable GnRH Counterparts in Real-World Settings

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent studies indicates that the oral gonadotropin-releasing hormone (GnRH) receptor antagonist, relugolix (B1679264), is associated with significantly higher rates of treatment adherence and persistence among patients with advanced prostate cancer when compared to injectable GnRH agonists and antagonists. This guide provides a detailed comparison of the performance of oral relugolix against its injectable alternatives, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.

A pivotal real-world study utilizing the IBM MarketScan Research Database from January 2017 to December 2022 revealed that patients prescribed oral relugolix exhibited more favorable adherence and persistence rates.[1][2][3][4] These findings are particularly noteworthy for individuals with metastatic prostate cancer.[1][2][3][4]

Comparative Analysis of Adherence and Persistence

Quantitative data from a large-scale retrospective cohort study highlights the differences in patient adherence and persistence between oral relugolix and injectable GnRH therapies. Adherence was measured as the proportion of days covered (PDC), with a threshold of ≥80% considered adherent. Persistence was assessed by measuring the time to treatment discontinuation.

Treatment CohortAdherence Rate (PDC ≥ 80%) at 12 MonthsMedian Time to Discontinuation (Persistence)
Oral Relugolix 60.8%13.5 months
Injectable Degarelix (GnRH Antagonist) 13.0%3.1 months
Injectable GnRH Agonists (Leuprolide, etc.) 46.3%8.8 months

Data sourced from a retrospective analysis of the IBM MarketScan Research Database (January 2017 - December 2022).[1][2][3][4]

Another real-world study focusing on the Medicare fee-for-service population found that among patients who remained on therapy, the overall adherence rate to relugolix was 93% over 24 months.[5]

Experimental Protocols

The methodologies employed in the key comparative studies are crucial for understanding the presented data.

Study Design:

The primary evidence stems from a retrospective cohort study analyzing administrative claims data from the IBM MarketScan Research Database.[1][3][4] This database includes enrollment history and claims data for a large, geographically diverse population in the United States.

Key Definitions:
  • Adherence: Measured using the Proportion of Days Covered (PDC). It is calculated as the total number of days a patient has a supply of the medication divided by the total number of days in the observation period. A PDC of 80% or greater is the commonly accepted threshold for adherence.[3]

  • Persistence: Assessed through Kaplan-Meier analysis to measure the time from the initiation of treatment to its discontinuation. Discontinuation is typically defined as a gap of 60 or more consecutive days without a supply of the medication.[3]

Signaling Pathways of GnRH Agonists and Antagonists

The distinct mechanisms of action of GnRH agonists and antagonists at the pituitary GnRH receptors underlie their different physiological effects.

GnRH Agonist Signaling Pathway:

GnRH agonists, such as leuprolide, initially stimulate the GnRH receptor, leading to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[6][7] This "flare" effect can temporarily increase testosterone (B1683101) levels.[6][7] However, continuous stimulation leads to receptor desensitization and downregulation, ultimately suppressing gonadotropin and testosterone production.[7][8]

cluster_agonist GnRH Agonist Signaling GnRH_Agonist GnRH Agonist (e.g., Leuprolide) GnRHR GnRH Receptor GnRH_Agonist->GnRHR Gq11 Gq/11 Protein GnRHR->Gq11 PLC Phospholipase C Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC Protein Kinase C DAG->PKC MAPK MAPK Cascade PKC->MAPK Transcription Gene Transcription MAPK->Transcription Initial_Surge Initial LH/FSH Surge (Flare Effect) Transcription->Initial_Surge Downregulation Receptor Downregulation & Desensitization Initial_Surge->Downregulation Suppression Sustained LH/FSH & Testosterone Suppression Downregulation->Suppression

Caption: GnRH Agonist Signaling Pathway.

GnRH Antagonist Signaling Pathway:

GnRH antagonists, including oral relugolix and injectable degarelix, act as competitive inhibitors of the GnRH receptor.[7][8] They bind to the receptor without activating it, thereby immediately blocking the downstream signaling cascade and preventing the initial surge in LH, FSH, and testosterone.[6][7]

cluster_antagonist GnRH Antagonist Signaling GnRH_Antagonist GnRH Antagonist (e.g., Relugolix, Degarelix) GnRHR GnRH Receptor GnRH_Antagonist->GnRHR Blocked Signaling Blocked GnRHR->Blocked Suppression Immediate & Sustained LH/FSH & Testosterone Suppression Blocked->Suppression

Caption: GnRH Antagonist Signaling Pathway.

Experimental Workflow for Adherence and Persistence Analysis

The process of conducting a retrospective claims-based study on medication adherence and persistence follows a structured workflow.

cluster_workflow Retrospective Claims-Based Study Workflow Data_Source Data Source (e.g., IBM MarketScan) Patient_Selection Patient Selection (Inclusion/Exclusion Criteria) Data_Source->Patient_Selection Cohort_Assignment Cohort Assignment (Oral vs. Injectable) Patient_Selection->Cohort_Assignment Adherence_Calculation Adherence Calculation (PDC) Cohort_Assignment->Adherence_Calculation Persistence_Analysis Persistence Analysis (Kaplan-Meier) Cohort_Assignment->Persistence_Analysis Statistical_Analysis Statistical Analysis (Comparison of Cohorts) Adherence_Calculation->Statistical_Analysis Persistence_Analysis->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

Caption: Claims-Based Study Workflow.

References

Precision in Relugolix Bioanalysis: A Comparative Guide to Assay Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of therapeutic agents is paramount. This guide provides a comparative assessment of inter-day and intra-day precision for various bioanalytical methods used in the determination of Relugolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist. The data presented herein is compiled from published studies, offering a clear overview of assay performance to aid in method selection and validation.

Comparative Analysis of Assay Precision

The precision of an analytical method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intra-day precision assesses variability within the same day, while inter-day precision evaluates variability across different days. The following table summarizes the reported precision data for different Relugolix assays.

Analytical MethodMatrixIntra-Day Precision (%RSD/%CV)Inter-Day Precision (%RSD/%CV)Linearity (r²)Reference
HPLC-MS/MSBeagle Dog Plasma2.8% - 10.9%1.6% - 5.4%0.9991[1]
UPLC-MS/MSRat Plasma3.0% - 8.4%4.0% - 11.7%> 0.999[2]
LC-MS/MSRabbit Plasma2.22% - 4.95%0.92% - 4.57%0.9997[3][4]
RP-HPLCBulk and Tablet0.60% - 0.75%0.09% - 0.67%0.9993[5]
UPLCAPI and Impurities< 2.0%< 2.08%> 0.999[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are summaries of the experimental protocols from the cited studies.

HPLC-MS/MS for Relugolix in Beagle Dog Plasma[1]
  • Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

  • Sample Preparation: Details on the extraction procedure were not fully specified in the abstract.

  • Chromatographic Conditions: The specific column, mobile phase composition, and gradient were not detailed in the abstract.

  • Quantification: The method demonstrated good linearity with a correlation coefficient (R²) of 0.9991.

UPLC-MS/MS for Relugolix in Rat Plasma[2]
  • Instrumentation: Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS).

  • Sample Preparation: Protein precipitation with acetonitrile (B52724) was used for plasma sample preparation.

  • Chromatographic Conditions:

    • Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm).

    • Mobile Phase: A gradient elution of acetonitrile (A) and 0.1% formic acid in water (B).

    • Flow Rate: Not specified in the abstract.

    • Column Temperature: 40°C.

  • Quantification: The method was linear over the range of 0.7–1000 ng/mL with a correlation coefficient (r²) greater than 0.999.

LC-MS/MS for Relugolix in Rabbit Plasma[3][4]
  • Instrumentation: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Sciex API 6000 triple quadrupole mass spectrometer.

  • Sample Preparation: Not detailed in the abstract.

  • Chromatographic Conditions:

    • Column: Inertsil C18 (150mm × 2.10mm i.d, 5.0 μm particle size).

    • Mobile Phase: Acetonitrile and 0.1% formic acid (90:10 v/v).

    • Flow Rate: 0.8 mL/min.

  • Quantification: The assay was linear in the range of 3.9 – 1500.0 ng/mL.

RP-HPLC for Relugolix in Bulk and Tablet Dosage Form[5]
  • Instrumentation: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Chromatographic Conditions:

    • Column: Not specified in the abstract.

    • Mobile Phase: A simple, undisclosed mobile phase.

  • Quantification: The method demonstrated linearity over a concentration range of 2-12 μg/mL with a regression coefficient (R²) of 0.9993.

Experimental Workflow for Precision Assessment

The following diagram illustrates a typical workflow for determining the inter-day and intra-day precision of a bioanalytical assay.

Assay_Precision_Workflow cluster_prep Sample Preparation cluster_intra Intra-Day Precision cluster_inter Inter-Day Precision cluster_report Reporting Prep_QC Prepare Quality Control (QC) Samples (Low, Medium, High Concentrations) Spike Spike Blank Matrix with Relugolix Prep_QC->Spike Analyze_Intra Analyze Multiple Replicates (n≥5) of each QC Level on Day 1 Spike->Analyze_Intra Analyze_Inter_D2 Repeat Analysis on Day 2 Spike->Analyze_Inter_D2 Analyze_Inter_D3 Repeat Analysis on Day 3 Spike->Analyze_Inter_D3 Calc_Intra Calculate Mean, SD, and %RSD for each QC Level Analyze_Intra->Calc_Intra Calc_Inter Calculate Overall Mean, SD, and %RSD across all days for each QC Level Analyze_Intra->Calc_Inter Report Report Intra-Day and Inter-Day Precision Data Calc_Intra->Report Analyze_Inter_D2->Calc_Inter Analyze_Inter_D3->Calc_Inter Calc_Inter->Report

References

Validating Relugolix Analysis: A Comparative Guide to ICH Q2(R1) Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of analytical methods is paramount. This guide provides a comprehensive comparison of a validated HPLC method for the analysis of Relugolix against other Gonadotropin-Releasing Hormone (GnRH) antagonists, all within the framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines.

This document outlines the essential validation parameters, presents comparative data in clear tabular formats, and provides a detailed experimental protocol for a robust Relugolix analytical method. Furthermore, a visual workflow of the analytical method validation process is included to facilitate a deeper understanding of the logical steps involved.

Comparative Analysis of Analytical Method Validation for GnRH Antagonists

The development of robust analytical methods is crucial for the quality control and regulatory approval of pharmaceutical products. This section compares the validated analytical method for Relugolix with those of other prominent GnRH antagonists, highlighting key performance characteristics as stipulated by ICH Q2(R1).

Validation ParameterRelugolixElagolixLinzagolixDegarelix (B1662521)ICH Q2(R1) Guideline
Specificity The method is specific for Relugolix and can differentiate it from its degradation products and process-related impurities.[1][2][3]The HPLC method for Elagolix demonstrates specificity in the presence of its impurities and degradation products.[4][5]A validated HPLC method for Linzagolix shows good separation from its potential impurities.An HPLC method has been developed to separate Degarelix from its isomers and degradation products.[6]The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Linearity (r²) >0.999[2][3]>0.999>0.999[7]Not explicitly stated, but linearity was assessed.[6]A linear relationship between the concentration and the analytical signal should be demonstrated. A correlation coefficient (r²) of >0.99 is generally considered acceptable.
Accuracy (% Recovery) 98.0% - 101.5%[1]98.0% - 102.0%Not explicitly stated, but accuracy was determined by recovery studies.[8]Not explicitly stated, but the method was validated.[6]The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Typically expressed as percent recovery.
Precision (%RSD) <2.0%[2]<2.0%Not explicitly stated, but repeatability and intermediate precision were tested.[8]Not explicitly stated, but the method was validated.[6]The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Repeatability (intra-day) and intermediate precision (inter-day) are assessed.
Limit of Detection (LOD) 0.003% of test concentration[2][3]Not explicitly statedNot explicitly statedNot explicitly statedThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) 0.01% of test concentration[2][3]Not explicitly statedNot explicitly statedNot explicitly statedThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness The method is robust to small, deliberate variations in method parameters.[2]The method's reliability was demonstrated through robustness testing.[5]The method was found to be robust under minor procedural changes.[8]Not explicitly statedA measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol: Validated HPLC Method for Relugolix Analysis

This section provides a detailed methodology for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Relugolix and its process-related and degradation impurities, validated according to ICH Q2(R1) guidelines.[2][3]

1. Chromatographic Conditions:

  • Instrument: Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.

  • Column: BEH RP-18 column (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 1% orthophosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A gradient elution is employed to ensure optimal separation.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: Typically 1-10 µL.

  • Run Time: 10 minutes.

2. Standard and Sample Preparation:

  • Standard Solution: A stock solution of Relugolix reference standard is prepared in a suitable diluent (e.g., a mixture of mobile phase A and B). Working standards are prepared by diluting the stock solution to the desired concentrations for linearity, accuracy, and precision studies.

  • Sample Solution: The sample containing Relugolix is dissolved in the diluent to achieve a target concentration within the linear range of the method.

  • Impurity Stock Solution: Stock solutions of known impurities are prepared to assess the specificity and selectivity of the method.

3. Forced Degradation Studies:

To establish the stability-indicating nature of the method, Relugolix is subjected to various stress conditions as per ICH guidelines (Q1A(R2)). These include:

  • Acid Hydrolysis: Treatment with a suitable concentration of acid (e.g., 0.1 N HCl).

  • Base Hydrolysis: Treatment with a suitable concentration of base (e.g., 0.1 N NaOH).

  • Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Exposure to dry heat.

  • Photolytic Degradation: Exposure to UV and visible light.

The stressed samples are then analyzed using the developed HPLC method to ensure that any degradation products are well-separated from the main Relugolix peak.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow of the analytical method validation process as per the ICH Q2(R1) guidelines.

ICH Q2(R1) Analytical Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Performance Characteristics Evaluation cluster_3 Documentation & Reporting MethodDevelopment Analytical Method Development Optimization Method Optimization MethodDevelopment->Optimization ValidationProtocol Define Validation Parameters (ICH Q2(R1)) Optimization->ValidationProtocol Finalized Method Specificity Specificity (Forced Degradation) ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAnalysis Data Analysis & Statistical Evaluation Robustness->DataAnalysis ValidationReport Validation Report Generation DataAnalysis->ValidationReport

Caption: Workflow for analytical method validation according to ICH Q2(R1).

References

Cardiovascular Safety of Relugolix: A Head-to-Head Comparison with GnRH Agonists

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review for researchers, scientists, and drug development professionals on the cardiovascular safety profile of the oral GnRH antagonist, Relugolix, compared to traditional GnRH agonists.

The landscape of androgen deprivation therapy (ADT) for prostate cancer is evolving, with a growing emphasis on minimizing cardiovascular toxicities. This guide provides an objective comparison of the cardiovascular safety of Relugolix, an oral gonadotropin-releasing hormone (GnRH) antagonist, with that of GnRH agonists like leuprolide. The information presented herein is based on data from the pivotal HERO trial and other relevant studies.

Comparative Analysis of Cardiovascular Adverse Events

The phase 3 HERO trial provides the most robust direct comparison of cardiovascular outcomes between Relugolix and the GnRH agonist leuprolide in men with advanced prostate cancer.[1][2][3] A prespecified analysis of the trial revealed a significantly lower incidence of major adverse cardiovascular events (MACE) in patients treated with Relugolix.[2][3]

Table 1: Incidence of Major Adverse Cardiovascular Events (MACE) in the HERO Trial

OutcomeRelugolix (n=622)Leuprolide (n=308)Hazard Ratio (95% CI)
MACE Incidence2.9%6.2%0.46 (0.24-0.88)
MACE was a composite of non-fatal myocardial infarction, non-fatal stroke, and all-cause death.[4]

The cardiovascular benefits of Relugolix were even more pronounced in a subgroup of patients with a history of MACE.[5]

Table 2: MACE Incidence in Patients with a History of MACE in the HERO Trial

OutcomeRelugolixLeuprolide
MACE Incidence3.6%17.8%

Real-world data from analyses of the Eudra-Vigilance and FDA databases also suggest a lower risk of certain cardiovascular events with GnRH antagonists compared to agonists.[6] For instance, the GnRH antagonist degarelix (B1662521) was associated with a lower risk of myocardial infarction compared to GnRH agonists.[6]

Table 3: Cardiovascular Events with GnRH Agonists and Antagonists from Real-World Database Analysis

Drug ClassDrugCV Events Reported (%)
GnRH Antagonist Degarelix6%
GnRH Agonists Buserelin9%
Goserelin7%
Leuprorelin5%
Triptorelin5%
Data from Eudra-Vigilance and FDA databases until September 2021.[6]

Experimental Protocols: The HERO Trial

The HERO trial (NCT03085095) was a 48-week, global, randomized, open-label, phase 3 study designed to compare the efficacy and safety of Relugolix with leuprolide acetate (B1210297) in men with androgen-sensitive advanced prostate cancer.[2][3][7]

Inclusion Criteria:

  • Men aged 18 years or older with histologically or cytologically confirmed adenocarcinoma of the prostate requiring at least one year of continuous ADT.[4]

  • Candidates for ADT for either:

    • Evidence of biochemical or clinical relapse after local primary intervention with curative intent.

    • Newly diagnosed castration-sensitive metastatic disease.

    • Advanced localized disease.

  • Serum testosterone (B1683101) level of ≥150 ng/dL.

  • Eastern Cooperative Oncology Group (ECOG) performance-status score of 0 or 1.

Exclusion Criteria:

  • History of myocardial infarction, stroke, or thromboembolic event within the previous 6 months.[4]

  • Known uncontrolled hypertension.

  • Prior systemic therapy for prostate cancer, except for neoadjuvant or adjuvant therapy completed more than 12 months before randomization.

Treatment Arms:

  • Relugolix: A single 360-mg loading dose on the first day, followed by an oral dose of 120 mg once daily.[2][3]

  • Leuprolide Acetate: Injections of 22.5 mg (or 11.25 mg in Japan and Taiwan) every 3 months.[8]

Endpoints:

  • Primary Efficacy Endpoint: Sustained suppression of testosterone to castrate levels (<50 ng/dL) from day 29 through week 48.[2][3]

  • Key Secondary Efficacy Endpoints: Castration rates on day 4, profound castration rates (<20 ng/dL) on day 15, and PSA response at day 15.[3]

  • Safety Endpoint: Incidence of adverse events, including a prespecified analysis of MACE.[2][3]

Statistical Analysis: The primary endpoint was assessed for noninferiority and then for superiority. The cardiovascular safety analysis was a prespecified, descriptive comparison of MACE incidence.[3]

Signaling Pathways and Mechanism of Action

The differing cardiovascular safety profiles of Relugolix and GnRH agonists may be attributable to their distinct mechanisms of action at the pituitary GnRH receptors.

Relugolix (GnRH Antagonist)

Relugolix is a competitive antagonist of GnRH receptors in the anterior pituitary gland.[9][10][11][12][13] By blocking the receptor, it directly prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid and profound decrease in testosterone levels without an initial surge.[11]

Relugolix_Pathway Relugolix Relugolix GnRH_Receptor GnRH Receptor (Pituitary Gonadotrophs) Relugolix->GnRH_Receptor PLC Phospholipase C (PLC) GnRH_Receptor->PLC X IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC LH_FSH LH & FSH Synthesis and Secretion Ca_PKC->LH_FSH Testosterone Testosterone Production LH_FSH->Testosterone

Caption: Relugolix competitively blocks GnRH receptors, inhibiting downstream signaling.

GnRH Agonists (e.g., Leuprolide)

GnRH agonists initially stimulate the GnRH receptors, causing a transient surge in LH, FSH, and consequently, testosterone.[2][3] This "flare" is followed by receptor downregulation and desensitization, eventually leading to suppressed gonadotropin and testosterone levels.[14]

GnRH_Agonist_Pathway GnRH_Agonist GnRH Agonist (e.g., Leuprolide) GnRH_Receptor GnRH Receptor (Pituitary Gonadotrophs) GnRH_Agonist->GnRH_Receptor Stimulates PLC Phospholipase C (PLC) GnRH_Receptor->PLC Receptor_Downregulation Receptor Downregulation GnRH_Receptor->Receptor_Downregulation Prolonged Stimulation IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC LH_FSH_Surge Initial LH & FSH Surge Ca_PKC->LH_FSH_Surge Testosterone_Surge Initial Testosterone Surge LH_FSH_Surge->Testosterone_Surge LH_FSH_Suppression Sustained LH & FSH Suppression Receptor_Downregulation->LH_FSH_Suppression Testosterone_Suppression Sustained Testosterone Suppression LH_FSH_Suppression->Testosterone_Suppression

Caption: GnRH agonists initially stimulate, then downregulate GnRH receptors.

Experimental Workflow of the HERO Trial

The workflow of the HERO trial involved several key stages from patient screening to the final analysis.

HERO_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (2:1) Screening->Randomization Relugolix_Arm Relugolix Arm (Oral, daily) Randomization->Relugolix_Arm Leuprolide_Arm Leuprolide Arm (Injection, 3-monthly) Randomization->Leuprolide_Arm Treatment_Period 48-Week Treatment Period Relugolix_Arm->Treatment_Period Leuprolide_Arm->Treatment_Period Efficacy_Assessment Efficacy Assessment (Testosterone, PSA) Treatment_Period->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events, MACE) Treatment_Period->Safety_Assessment Data_Analysis Data Analysis (Non-inferiority, Superiority, Safety) Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis

Caption: Workflow of the phase 3 HERO clinical trial.

Conclusion

The available evidence, primarily from the HERO trial, indicates a more favorable cardiovascular safety profile for Relugolix compared to the GnRH agonist leuprolide.[1][2][3] The 54% lower risk of MACE with Relugolix, particularly in men with a history of cardiovascular events, is a significant finding for clinicians and researchers.[5] The distinct mechanism of action of Relugolix, which avoids the initial testosterone surge seen with GnRH agonists, is a plausible explanation for this improved cardiovascular safety.[11] These findings support the consideration of Relugolix as a standard of care for androgen deprivation therapy, especially in patients with pre-existing cardiovascular comorbidities or risk factors. Further long-term studies and real-world evidence will continue to delineate the cardiovascular benefits of GnRH antagonists in the management of advanced prostate cancer.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Relugolix-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Relugolix-d6. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By adhering to these procedural, step-by-step guidelines, laboratories can mitigate risks and build a culture of safety.

This compound, a deuterated analog of Relugolix, is a non-peptide gonadotropin-releasing hormone (GnRH) antagonist.[1] While specific safety data for the deuterated form is limited, the safety precautions for Relugolix are directly applicable and should be strictly followed. Relugolix is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Full-face respirator with appropriate cartridges - Two pairs of chemotherapy-rated gloves - Disposable gown - Safety goggles with side-shields
Solution Preparation and Handling - Chemical-resistant gloves - Laboratory coat - Safety glasses with side-shields
General Laboratory Operations - Standard laboratory coat - Safety glasses - Disposable gloves

Note: Always inspect gloves for any signs of degradation or puncture before use. Disposable PPE should not be reused.[3][4]

Hazard Mitigation and Handling Protocol

A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow outlines the key steps from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe handling_weigh Weighing in a Ventilated Enclosure prep_ppe->handling_weigh handling_solubilize Solubilization in Fume Hood handling_weigh->handling_solubilize cleanup_decon Decontaminate Surfaces handling_solubilize->cleanup_decon cleanup_disposal Dispose of Waste cleanup_decon->cleanup_disposal

Caption: A stepwise workflow for the safe handling of this compound, from preparation to disposal.

Step-by-Step Operational Plan

1. Pre-Handling Preparation:

  • Review the Safety Data Sheet (SDS): Before any handling, all personnel must thoroughly read and understand the SDS for Relugolix.[5]

  • Designate a Handling Area: All work with solid this compound should be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood, to prevent dust formation and inhalation.[6][7]

  • Assemble all Materials: Ensure all necessary equipment, including PPE, weighing paper, spatulas, and waste containers, are readily available within the designated handling area.

2. Handling and Solution Preparation:

  • Personal Protective Equipment: Don the appropriate PPE as specified in the table above. For handling the solid compound, a full-face respirator is recommended.

  • Weighing: Carefully weigh the desired amount of this compound on a tared weigh paper inside the ventilated enclosure. Avoid any actions that could generate dust.

  • Solubilization: Transfer the weighed compound to a suitable vessel for solubilization. Add the solvent slowly and cap the container securely. If sonication is required, ensure the container is properly sealed.

  • Labeling: Clearly label all containers with the compound name, concentration, solvent, date, and appropriate hazard symbols.

3. Post-Handling and Decontamination:

  • Surface Decontamination: After handling, decontaminate all surfaces and equipment. A recommended procedure is to wipe surfaces with a solution of detergent and water, followed by an alcohol wipe.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after removing all PPE.[5]

Emergency Procedures

In the event of an exposure, immediate action is critical. The following table outlines the appropriate first aid measures.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[2]

Spill and Disposal Plan

Proper management of spills and waste is essential to prevent environmental contamination and accidental exposure.

Spill Response:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent material to contain the substance.

  • Clean-up: Wearing appropriate PPE, carefully collect the spilled material and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal:

  • Segregation: All waste contaminated with this compound, including disposable PPE, weighing papers, and cleaning materials, must be segregated into a clearly labeled hazardous waste container.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.[8][9]

By implementing these comprehensive safety and handling procedures, research institutions can ensure the well-being of their personnel and maintain a safe and productive laboratory environment.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.